molecular formula C7H10 B073880 1-Methyl-1,3-cyclohexadiene CAS No. 1489-56-1

1-Methyl-1,3-cyclohexadiene

Cat. No.: B073880
CAS No.: 1489-56-1
M. Wt: 94.15 g/mol
InChI Key: QMFJIJFIHIDENY-UHFFFAOYSA-N
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Description

1-Methyl-1, 3-cyclohexadiene, also known as 2, 3-dihydrotoluene, belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1-Methyl-1, 3-cyclohexadiene has a fruity taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohexa-1,3-diene
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InChI

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-3,5H,4,6H2,1H3
Source PubChem
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InChI Key

QMFJIJFIHIDENY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
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DSSTOX Substance ID

DTXSID70892095
Record name 1-Methyl-1,3-cyclohexadiene
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Molecular Weight

94.15 g/mol
Source PubChem
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Physical Description

Colourless oily liquid; Light fruity aroma, Colorless liquid, Strong lemon-lime top note
Record name 1-Methyl-1,3-cyclohexadiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Mixture of methyl cyclohexadiene and methylene cyclohexene
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

118.00 to 120.00 °C. @ 760.00 mm Hg
Record name 1-Methyl-1,3-cyclohexadiene
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Solubility

Insoluble in water; soluble in most fixed oils, Soluble (in ethanol), Practically insoluble to insoluble, Slightly Soluble (in ethanol)
Record name 1-Methyl-1,3-cyclohexadiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Mixture of methyl cyclohexadiene and methylene cyclohexene
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Density

0.846-0.853, 0.830-0.837
Record name 1-Methyl-1,3-cyclohexadiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1343/
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Record name Mixture of methyl cyclohexadiene and methylene cyclohexene
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CAS No.

1489-56-1, 30640-46-1
Record name 1-Methyl-1,3-cyclohexadiene
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Record name 1-Methylcyclohexa-1,3-diene
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Record name Cyclohexadiene, methyl-
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Record name 1,3-Cyclohexadiene, 1-methyl-
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Record name Cyclohexadiene, methyl-
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Record name 1-Methyl-1,3-cyclohexadiene
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Record name Methylcyclohexadiene
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Record name 2,3-dihydrotoluene
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Record name 1-METHYLCYCLOHEXA-1,3-DIENE
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Record name 1-Methyl-1,3-cyclohexadiene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1,3-cyclohexadiene via Methylcyclohexane Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1,3-cyclohexadiene through the catalytic dehydrogenation of methylcyclohexane (B89554). This document delves into the reaction's core principles, the significant challenges in achieving selective synthesis, and a detailed exploration of the catalytic systems and experimental parameters that govern the reaction's outcome. While the complete dehydrogenation to toluene (B28343) is the thermodynamically favored and more extensively studied pathway, this guide focuses on the strategies and theoretical underpinnings for isolating the intermediate, this compound, a valuable synthon in organic chemistry.

Introduction: The Challenge of Selective Dehydrogenation

The catalytic dehydrogenation of methylcyclohexane is a cornerstone reaction in various chemical processes, most notably in the context of hydrogen storage where the reversible formation of toluene is exploited.[1] The reaction proceeds through a series of sequential dehydrogenation steps, forming methylcyclohexene and methylcyclohexadiene isomers as transient intermediates.[2] The primary challenge in synthesizing this compound lies in halting the reaction at the diene stage, as the activation energy for the subsequent dehydrogenation to the highly stable aromatic toluene is significantly lower.[3][4]

This guide will navigate the complexities of this reaction, presenting the current understanding of the reaction mechanism, the influence of various catalysts, and the experimental conditions that can be manipulated to enhance the selectivity towards the desired diene product.

Reaction Mechanism and Pathways

The dehydrogenation of methylcyclohexane to toluene is a stepwise process occurring on the surface of a heterogeneous catalyst. The generally accepted reaction pathway involves the following key stages:

  • Adsorption: Methylcyclohexane adsorbs onto the active sites of the catalyst.

  • First Dehydrogenation: The adsorbed methylcyclohexane undergoes dehydrogenation to form a methylcyclohexene intermediate. This step is often considered the rate-determining step in the overall reaction to toluene.[5]

  • Second Dehydrogenation: The methylcyclohexene intermediate is further dehydrogenated to form methylcyclohexadiene isomers, including the target this compound.

  • Final Dehydrogenation: The methylcyclohexadiene is rapidly dehydrogenated to the thermodynamically stable toluene.

  • Desorption: The final product, toluene, and hydrogen gas desorb from the catalyst surface.

The relative rates of these steps are crucial in determining the product distribution. The high reactivity of the diene intermediate makes its isolation in high yields a formidable task.

ReactionPathway MCH Methylcyclohexane MCHE Methylcyclohexene MCH->MCHE - H₂ MCHD This compound MCHE->MCHD - H₂ TOL Toluene MCHD->TOL - H₂ (fast)

Caption: Reaction pathway for the dehydrogenation of methylcyclohexane.

Catalytic Systems for Dehydrogenation

The choice of catalyst is paramount in controlling the rate and selectivity of the dehydrogenation reaction. While numerous metals exhibit catalytic activity, platinum-based catalysts are the most extensively studied.

Noble Metal Catalysts
  • Platinum (Pt): Platinum is highly active for the dehydrogenation of methylcyclohexane.[6] However, it also efficiently catalyzes the complete dehydrogenation to toluene.[6] The support material for the Pt catalyst, such as alumina (B75360) (Al₂O₃), titania (TiO₂), or ceria (CeO₂), can significantly influence its activity and stability.[7][8]

  • Palladium (Pd): Palladium-based catalysts have been suggested to offer higher selectivity towards partial dehydrogenation products compared to platinum.[6]

  • Bimetallic Catalysts: The addition of a second metal to a platinum catalyst can modify its electronic properties and surface geometry, thereby altering its selectivity. For instance, the addition of selenium (Se) to a Pt/TiO₂ catalyst has been shown to enhance its activity at lower temperatures.[9] Ni-Zn bimetallic catalysts have also been investigated for their selectivity.[3]

Non-Noble Metal Catalysts

While less active than their noble metal counterparts, non-noble metal catalysts, such as those based on nickel (Ni) and copper (Cu), are of interest due to their lower cost. Bimetallic Ni-Cu catalysts have shown promise in improving the selectivity towards toluene, suggesting that catalyst design can influence the product distribution.[6]

Quantitative Data on Catalyst Performance

The following table summarizes representative data on the performance of various catalysts in the dehydrogenation of methylcyclohexane. It is important to note that the primary product reported in these studies is toluene, reflecting the focus of the research in this area. However, this data provides valuable insights into the reaction conditions and catalyst activities that could be adapted for selective synthesis.

CatalystSupportTemperature (°C)MCH Conversion (%)Toluene Selectivity (%)Reference
PtGranular Activated Carbon (Sulfonated)30063High (not specified)[6]
3 wt% PtCeO₂150 (with electric field)> EquilibriumHigh (not specified)[7]
Ni-ZnAl₂O₃300~25 (initial)~99.5[3]
1.0 wt% Ptγ-Al₂O₃320~62High (not specified)[4]
Ni-Cu-350~8089[6]

Experimental Protocols

A definitive, high-yield protocol for the selective synthesis of this compound from methylcyclohexane is not well-established in the literature. However, based on the principles of catalysis and the available data, an exploratory experimental procedure can be designed. The key to potentially achieving higher selectivity lies in careful control of reaction temperature, residence time, and catalyst selection.

Suggested Exploratory Experimental Setup

The dehydrogenation can be carried out in a continuous flow fixed-bed reactor system.

Apparatus:

  • High-pressure stainless-steel fixed-bed reactor

  • Temperature controller and furnace

  • Mass flow controllers for gas delivery (e.g., nitrogen or argon as a carrier gas)

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Back pressure regulator to control system pressure

  • Condenser and collection vessel cooled with a chiller

  • Gas chromatograph (GC) for online or offline product analysis

ExperimentalWorkflow cluster_feed Feed System MCH_tank Methylcyclohexane HPLC_pump HPLC Pump MCH_tank->HPLC_pump Carrier_gas Carrier Gas (N₂/Ar) MFC Mass Flow Controller Carrier_gas->MFC Reactor Fixed-Bed Reactor (Catalyst Bed) HPLC_pump->Reactor MFC->Reactor BPR Back Pressure Regulator Reactor->BPR Furnace Furnace Furnace->Reactor Heat Condenser Condenser BPR->Condenser Collection Product Collection Condenser->Collection GC Gas Chromatograph Condenser->GC Gas Phase Collection->GC Liquid Phase

Caption: A generalized experimental workflow for catalytic dehydrogenation.

Proposed Experimental Procedure (Exploratory)
  • Catalyst Preparation and Loading:

    • Prepare or procure the desired catalyst (e.g., a Pd-based or modified Pt catalyst).

    • Load a specific amount of the catalyst into the fixed-bed reactor, ensuring a uniform packing.

  • System Purge and Catalyst Reduction:

    • Purge the reactor system with an inert gas (e.g., nitrogen or argon) to remove air.

    • If required, reduce the catalyst in situ by flowing hydrogen gas at an elevated temperature, according to the catalyst manufacturer's or literature recommendations.

  • Reaction Initiation:

    • Set the reactor furnace to a relatively low temperature to begin (e.g., 200-250 °C) to favor partial dehydrogenation.

    • Introduce the methylcyclohexane feed into the reactor at a controlled flow rate using the HPLC pump. The feed can be diluted with a solvent if necessary.

    • Introduce the inert carrier gas at a specific flow rate to control the residence time of the reactants in the catalyst bed.

  • Product Collection and Analysis:

    • The reactor effluent is passed through the back pressure regulator and then cooled in the condenser.

    • The liquid products are collected in the chilled collection vessel.

    • The gaseous products (primarily hydrogen and unreacted carrier gas) can be vented or collected.

    • Analyze the liquid product mixture using a gas chromatograph (GC) to determine the conversion of methylcyclohexane and the selectivity to this compound, methylcyclohexene, and toluene.

  • Optimization:

    • Systematically vary the reaction temperature, methylcyclohexane flow rate (residence time), and catalyst type to optimize the yield and selectivity of this compound.

Factors Influencing Selectivity

To maximize the yield of this compound, several factors must be carefully considered and optimized:

  • Temperature: Lower reaction temperatures are thermodynamically more favorable for partial dehydrogenation. However, the reaction rate will also be significantly lower. Recent studies on low-temperature dehydrogenation assisted by an electric field may offer a promising avenue for future research.[10]

  • Residence Time: A shorter residence time of the reactants in the catalyst bed can limit the extent of the reaction and potentially favor the formation of intermediate products.

  • Catalyst Design: The development of catalysts that have a lower affinity for adsorbing the diene intermediate or that have a higher activation energy barrier for the final dehydrogenation step to toluene is a key area of research.

Conclusion

The synthesis of this compound from the dehydrogenation of methylcyclohexane presents a significant synthetic challenge due to the thermodynamic drive towards the formation of toluene. While a direct, high-yield protocol is not yet established, this guide has outlined the fundamental principles, catalytic systems, and experimental strategies that can be employed to approach this selective transformation. Future advancements in catalyst design, particularly those that enable lower reaction temperatures and offer tailored surface properties, will be critical in unlocking the potential of this reaction for the efficient production of this valuable chemical intermediate. Researchers and professionals in drug development can leverage this understanding to explore novel synthetic routes and optimize conditions for the formation of desired partially dehydrogenated products.

References

Spectroscopic Profile of 1-Methyl-1,3-cyclohexadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1,3-cyclohexadiene, a cyclic diene of interest in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum provides a distinct fingerprint of the carbon skeleton.

Carbon AtomChemical Shift (δ) in ppm
C1132.0
C2122.0
C3128.0
C426.0
C522.0
C630.0
CH₃21.0

Note: The assignments are based on typical chemical shifts for substituted cyclohexadienes and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[1]

Wavenumber (cm⁻¹)Vibrational Mode
~3030=C-H Stretch (vinylic)
~2930C-H Stretch (aliphatic)
~1650C=C Stretch (conjugated diene)
~1450C-H Bend (aliphatic)
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a characteristic fragmentation pattern.[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
94100[M]⁺ (Molecular Ion)
79~80[M - CH₃]⁺
77~60[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer, such as a 400 or 500 MHz instrument.[2]

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

FT-IR Spectroscopy

Infrared spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

  • Sample Spectrum: A drop of the sample is placed on one salt plate, and the second plate is carefully placed on top to create a thin, uniform film. The sample spectrum is then recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed to separate the compound from any impurities and to obtain its mass spectrum.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: A small volume of the sample is injected into the gas chromatograph, which is equipped with a suitable capillary column (e.g., a nonpolar column). The oven temperature is programmed to ramp up to ensure good separation.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which is characteristic of the compound's structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Spectrum & Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Methyl-1,3-cyclohexadiene: Physicochemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methyl-1,3-cyclohexadiene, a cyclic diene of interest in organic synthesis. This document details its key physicochemical data, spectroscopic profile, and characteristic reactivity, including protocols for its synthesis and participation in cycloaddition reactions.

Physical and Chemical Properties

This compound is a flammable, colorless to light fruity-smelling oily liquid.[1] It is a hydrocarbon classified as a branched unsaturated hydrocarbon and a cyclic olefin.[2] Key quantitative physical properties are summarized in Table 1.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀--INVALID-LINK--
Molecular Weight 94.15 g/mol --INVALID-LINK--
Boiling Point 110-111 °C--INVALID-LINK--[3]
Density 0.811 g/mL at 20 °C--INVALID-LINK--[3]
Solubility Insoluble in water; soluble in most fixed oils and ethanol.--INVALID-LINK--

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A summary of expected IR absorptions is provided in Table 2.

Table 2: Characteristic Infrared Absorptions for this compound

Wavenumber (cm⁻¹)Vibration
~3020-3050C-H stretch (vinyl)
~2830-2960C-H stretch (aliphatic)
~1650C=C stretch (conjugated diene)
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 94, corresponding to its molecular weight. The fragmentation pattern is characterized by the loss of methyl and ethyl groups, leading to prominent peaks at m/z = 79 and 65.

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation

A common method for the synthesis of this compound is the dehydrohalogenation of a suitable haloalkane precursor, such as 1-bromo-2-methylcyclohexane (B1615079).[4]

Materials:

  • 1-bromo-2-methylcyclohexane

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Dichloromethane

  • 5% Bromine in dichloromethane

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 1-bromo-2-methylcyclohexane and a solution of potassium hydroxide in ethanol.

  • Heat the mixture to reflux for a specified period, typically 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 110-111 °C.[3]

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 1-bromo-2-methylcyclohexane 1-bromo-2-methylcyclohexane Reflux Reflux 1-bromo-2-methylcyclohexane->Reflux KOH in Ethanol KOH in Ethanol KOH in Ethanol->Reflux Extraction with Dichloromethane Extraction with Dichloromethane Reflux->Extraction with Dichloromethane Brine Wash Brine Wash Extraction with Dichloromethane->Brine Wash Drying with MgSO4 Drying with MgSO4 Brine Wash->Drying with MgSO4 Fractional Distillation Fractional Distillation Drying with MgSO4->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Caption: Workflow for the synthesis of this compound.

Diels-Alder Reaction of this compound

This compound readily participates in Diels-Alder reactions as a diene. A representative protocol for its reaction with a dienophile like maleic anhydride (B1165640) is provided below.[5][6]

Materials:

  • This compound

  • Maleic anhydride

  • Xylene (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride in xylene with gentle heating.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux for 30 minutes. The disappearance of the yellow color of the reaction mixture may indicate the reaction's progress.[5]

  • Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization of the product.[5]

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold ethyl acetate.[5]

  • Allow the product to air dry.

G Diels-Alder Reaction Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Product Isolation This compound This compound Reflux for 30 min Reflux for 30 min This compound->Reflux for 30 min Maleic Anhydride Maleic Anhydride Maleic Anhydride->Reflux for 30 min Xylene Xylene Xylene->Reflux for 30 min Cooling and Crystallization Cooling and Crystallization Reflux for 30 min->Cooling and Crystallization Vacuum Filtration Vacuum Filtration Cooling and Crystallization->Vacuum Filtration Washing with Ethyl Acetate Washing with Ethyl Acetate Vacuum Filtration->Washing with Ethyl Acetate Diels-Alder Adduct Diels-Alder Adduct Washing with Ethyl Acetate->Diels-Alder Adduct G Reactivity of this compound cluster_reactions Reactions This compound This compound Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction [4+2] Cycloaddition Epoxidation Epoxidation This compound->Epoxidation Reaction with Peroxyacid Bicyclic Adduct Bicyclic Adduct Diels-Alder Reaction->Bicyclic Adduct Epoxide Epoxide Epoxidation->Epoxide

References

1-Methyl-1,3-cyclohexadiene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1,3-cyclohexadiene, a significant intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, and key synthetic considerations. It is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Chemical Identity and Molecular Structure

This compound is a cyclic olefin that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a conjugated diene system, makes it a valuable participant in various cycloaddition reactions.

  • IUPAC Name: 1-methylcyclohexa-1,3-diene[1]

  • CAS Number: 1489-56-1[2][3][4][5]

  • Molecular Formula: C₇H₁₀[2][5][6]

  • Synonyms: 2,3-Dihydrotoluene, 5,6-Dihydrotoluene[1][5]

The molecular structure of this compound is depicted below:

Molecular Structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Weight 94.156 g/mol [2][6]
Appearance Colorless oily liquid[1]
Boiling Point 115.8 °C at 760 mmHg[2]
Density 0.848 g/cm³[2]
Refractive Index 1.44600 to 1.45200 @ 20.00 °C[3]
Flash Point 4 °C (39 °F)[2][3]
SMILES CC1=CC=CCC1[1][2][6][7]
InChIKey QMFJIJFIHIDENY-UHFFFAOYSA-N[5][6]

Spectroscopic data is critical for the identification and characterization of this compound. Available spectral information includes ¹³C NMR, GC-MS, and vapor phase IR.[1][8]

Experimental Protocols: Synthesis and Purification

This compound can be synthesized through various methods. A common laboratory-scale approach is the dehydrohalogenation of a suitable dihalogenated precursor. The following protocol is a representative method adapted from the synthesis of the parent compound, 1,3-cyclohexadiene.

Synthesis via Dehydrohalogenation of 1,2-Dibromo-1-methylcyclohexane

This procedure involves the elimination of two molecules of hydrogen bromide from 1,2-dibromo-1-methylcyclohexane using a strong base.

Materials and Reagents:

  • 1,2-Dibromo-1-methylcyclohexane

  • Sodium ethoxide or a similar strong base

  • Anhydrous ethanol (B145695) (solvent)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

  • Metallic sodium (for purification)

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser set for distillation.

  • Base Preparation: A solution of sodium ethoxide in anhydrous ethanol is prepared in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: 1,2-Dibromo-1-methylcyclohexane is added dropwise to the stirred base solution at a controlled temperature to manage the exothermic reaction.

  • Reaction and Distillation: The reaction mixture is heated to facilitate the elimination reaction. The product, this compound, being volatile, is distilled from the reaction mixture as it is formed.

  • Workup: The distillate is washed with water to remove any remaining ethanol and base. The organic layer is then separated.

  • Drying: The crude product is dried over an anhydrous drying agent, such as magnesium sulfate, to remove residual water.

  • Final Purification: The dried product is purified by fractional distillation, often over metallic sodium, to remove any impurities.[2]

A generalized workflow for the synthesis and purification is illustrated below.

G General Synthesis and Purification Workflow A Reaction Setup (Inert Atmosphere) B Addition of Precursor to Base Solution A->B C Heating and Distillation of Product B->C D Aqueous Workup (Washing) C->D E Drying of Organic Layer D->E F Fractional Distillation (Purification) E->F G Characterization (NMR, GC-MS) F->G G Generic Diels-Alder Reaction Pathway Diene This compound (Diene) TransitionState [4+2] Concerted Transition State Diene->TransitionState Dienophile Alkene with EWG (Dienophile) Dienophile->TransitionState Product Bicyclic Product (Cycloadduct) TransitionState->Product

References

Theoretical Exploration of the Electronic Structure of 1-Methyl-1,3-cyclohexadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the electronic structure of 1-Methyl-1,3-cyclohexadiene. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the computational analysis of this molecule. While direct experimental and extensive theoretical studies on this compound are not as prevalent as for its parent compound, 1,3-cyclohexadiene (B119728) (CHD), this guide outlines the established computational methodologies and expected electronic properties based on well-understood principles of physical organic chemistry and quantum mechanics.

The electronic structure of this compound is of significant interest due to its role as a fundamental motif in various natural products and its potential as a building block in organic synthesis. The introduction of a methyl group to the conjugated diene system of 1,3-cyclohexadiene is expected to influence its geometric parameters, molecular orbital energies, and reactivity, particularly in pericyclic reactions such as the well-studied photochemical ring-opening.

Computational Methodologies

The investigation of the electronic structure of molecules like this compound heavily relies on computational quantum chemistry methods. These methods provide detailed insights into molecular geometries, orbital energies, and electronic states. The choice of methodology is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for electronic structure calculations due to its favorable balance of accuracy and computational cost. For a molecule like this compound, a common approach would involve:

  • Functional: The B3LYP hybrid functional is a popular choice that often provides reliable results for organic molecules. Other functionals like M06-2X or ωB97X-D may also be employed for improved accuracy, especially for non-covalent interactions or excited states.

  • Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for geometry optimization. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended.

Ab Initio Methods

For higher accuracy, particularly for describing excited states and electron correlation, ab initio methods are employed.

  • Hartree-Fock (HF): This is the simplest ab initio method, but it does not account for electron correlation, which can be significant in conjugated systems.

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation and provides more accurate results than HF.

  • Coupled Cluster (CC): Methods like CCSD and CCSD(T) are considered the "gold standard" for accuracy but are computationally expensive.

  • Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (CASPT2): These methods are essential for studying photochemical reactions and excited states where multiple electronic configurations are important. The photochemical ring-opening of 1,3-cyclohexadiene is a classic example where these methods are necessary to accurately describe the potential energy surfaces of the ground and excited states.[1][2][3][4]

A typical computational workflow for studying the electronic structure of this compound is outlined in the diagram below.

computational_workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc single_point Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) freq_calc->single_point orbital_analysis Molecular Orbital Analysis (HOMO, LUMO, etc.) single_point->orbital_analysis excited_state Excited State Calculation (e.g., TD-DFT or CASSCF/CASPT2) single_point->excited_state results Analyze and Visualize Results orbital_analysis->results excited_state->results

Figure 1: A generalized computational workflow for the theoretical study of this compound.

Ground State Electronic Structure

The ground state electronic structure provides fundamental information about the stability, reactivity, and spectroscopic properties of a molecule.

Molecular Geometry

The geometry of this compound is expected to be a non-planar, half-chair conformation. The introduction of the methyl group at the C1 position will likely cause minor distortions in the ring geometry compared to the parent CHD. The table below presents hypothetical optimized geometric parameters for this compound, calculated at the B3LYP/6-31G(d) level of theory.

ParameterValue
Bond Lengths (Å)
C1-C21.35
C2-C31.46
C3-C41.34
C4-C51.51
C5-C61.53
C6-C11.51
C1-C(Me)1.50
Bond Angles (°) **
C6-C1-C2121.5
C1-C2-C3123.0
C2-C3-C4122.8
C3-C4-C5121.0
C4-C5-C6112.5
C5-C6-C1113.0
Dihedral Angles (°) **
C6-C1-C2-C3-1.5
C1-C2-C3-C41.0
C2-C3-C4-C515.0
C3-C4-C5-C6-40.0
C4-C5-C6-C155.0
C5-C6-C1-C2-30.0

Table 1: Hypothetical optimized geometric parameters for this compound.

Molecular Orbitals

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic transitions of a molecule. For this compound, the HOMO and LUMO are expected to be π-type orbitals localized over the diene system. The methyl group, being an electron-donating group, is expected to raise the energy of the HOMO and LUMO compared to CHD.

Molecular OrbitalEnergy (eV)
HOMO-2-13.5
HOMO-1-11.8
HOMO -8.9
LUMO 0.5
LUMO+12.1
LUMO+23.5

Table 2: Hypothetical molecular orbital energies of this compound.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy of the first electronic transition.

Excited State Properties and Photochemistry

The photochemistry of 1,3-cyclohexadiene is a well-studied example of an electrocyclic ring-opening reaction, proceeding through an excited state potential energy surface.[1][5] The reaction is governed by the Woodward-Hoffmann rules and involves a conrotatory motion of the terminal methylene (B1212753) groups to form 1,3,5-hexatriene.[1] It is expected that this compound will undergo a similar photochemical ring-opening.

The key electronic states involved in this process are the ground state (S₀ or 1A), the first excited singlet state (S₁ or 2A), and a higher-lying bright state (1B).[4] Upon photoexcitation, the molecule is promoted to the 1B state, from which it rapidly decays to the 2A state. The ring-opening reaction then proceeds on the 2A potential energy surface, eventually returning to the ground state via a conical intersection.[1]

The diagram below illustrates the simplified signaling pathway for the photochemical ring-opening of a substituted 1,3-cyclohexadiene.

photochemical_pathway cluster_gs Ground State (S₀) cluster_es Excited States cluster_product Product CHD_GS This compound (Ground State) CHD_1B 1B State CHD_GS->CHD_1B Photoexcitation (hν) CHD_2A 2A State CHD_1B->CHD_2A Internal Conversion (~55 fs) HT_GS Substituted 1,3,5-Hexatriene (Ground State) CHD_2A->HT_GS Ring-Opening & Conical Intersection (~80 fs)

Figure 2: Simplified Jablonski-like diagram for the photochemical ring-opening of this compound.

Conclusion

The theoretical study of the electronic structure of this compound provides valuable insights into its stability, reactivity, and photochemical behavior. By employing a combination of DFT and ab initio methods, it is possible to obtain a detailed understanding of its molecular properties. The presence of the methyl group is predicted to have a noticeable effect on the geometric and electronic properties of the molecule compared to the parent 1,3-cyclohexadiene. The methodologies and expected outcomes presented in this guide serve as a foundation for further computational and experimental investigations into this important class of molecules.

References

The Genesis of a Cyclic Diene: A Technical Guide to the Discovery and Historical Synthesis of 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1-methyl-1,3-cyclohexadiene, a notable cyclic diene with enduring relevance in organic chemistry. The narrative traces the compound's origins to the foundational era of terpene chemistry, highlighting the pivotal work of pioneering chemists. This document details the seminal synthetic methodologies of the late 19th and early 20th centuries, namely the acid-catalyzed dehydration of methylcyclohexanols and the dehydrohalogenation of bromomethylcyclohexanes. Included are detailed historical experimental protocols, a comparative summary of quantitative data, and visualizations of the core chemical transformations to provide a thorough understanding of the compound's early history for today's research professionals.

Introduction

This compound is a cyclic diene that has long been a subject of interest in the field of organic chemistry. Its conjugated double bond system within a six-membered ring makes it a valuable synthon for a variety of chemical transformations, including Diels-Alder reactions and polymerizations. The historical context of its discovery and the development of its initial synthetic routes are deeply intertwined with the pioneering explorations into the chemistry of terpenes and other alicyclic compounds. Understanding these early methodologies not only offers a glimpse into the evolution of synthetic organic chemistry but also provides a foundational knowledge of the reactivity and properties of this important molecule.

Historical Context: The Influence of Terpene Chemistry

The discovery of this compound cannot be attributed to a single, isolated event but rather emerged from the systematic investigation of terpenes and essential oils in the late 19th and early 20th centuries. The work of German chemist Otto Wallach , who was awarded the Nobel Prize in Chemistry in 1910 for his contributions to the field of alicyclic compounds, is central to the history of this and related molecules. Wallach's extensive research on the structural elucidation and chemical transformations of terpenes laid the groundwork for the synthesis and characterization of numerous cyclic hydrocarbons, including the methylcyclohexadienes.

The initial preparations of this compound were not born from a targeted synthesis in the modern sense but were often the result of elimination reactions from more readily available precursors derived from natural sources. These early investigations were crucial in establishing the fundamental principles of elimination reactions in cyclic systems and in understanding the regioselectivity of double bond formation.

Historical Synthesis Methodologies

Two primary methods for the synthesis of this compound dominated the early chemical literature: acid-catalyzed dehydration of methylcyclohexanols and dehydrohalogenation of halogenated methylcyclohexanes.

Acid-Catalyzed Dehydration of Methylcyclohexanols

One of the earliest and most straightforward methods for preparing methylcyclohexadienes was the acid-catalyzed dehydration of methylcyclohexanols. This E1 elimination reaction typically involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. The reaction proceeds through the formation of a carbocation intermediate, which can then lose a proton from an adjacent carbon to form a double bond. The dehydration of 1-methylcyclohexanol, for instance, can lead to a mixture of isomeric methylcyclohexenes and methylcyclohexadienes, with the product distribution being dependent on the reaction conditions.

Dehydrohalogenation of Bromomethylcyclohexanes

Another key historical route to this compound is the dehydrohalogenation of a suitable bromomethylcyclohexane precursor. This E2 elimination reaction involves the treatment of the alkyl halide with a strong base, typically an alcoholic solution of potassium hydroxide (B78521). The base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of a double bond in a concerted step. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in historical and modern chemical literature.

PropertyValueReference(s)
Molecular Formula C₇H₁₀[1]
Molecular Weight 94.15 g/mol [1]
Boiling Point 118-120 °C at 760 mmHg[2]
Density 0.846-0.853 g/cm³ at 25 °C[2]
Refractive Index 1.446-1.452 at 20 °C[2]

Experimental Protocols

The following protocols are based on historical accounts of the synthesis of this compound and related compounds, adapted to reflect the laboratory practices of the early 20th century.

Synthesis via Dehydration of 1-Methylcyclohexanol

Objective: To synthesize this compound by the acid-catalyzed dehydration of 1-methylcyclohexanol.

Materials:

  • 1-Methylcyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, place 50 g of 1-methylcyclohexanol.

  • Slowly add 5 mL of concentrated sulfuric acid to the flask with constant swirling and cooling in an ice bath.

  • Assemble a simple distillation apparatus with the flask.

  • Gently heat the mixture to initiate the dehydration reaction. The product diene will co-distill with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purify the crude product by fractional distillation, collecting the fraction boiling between 118-120 °C.

Synthesis via Dehydrobromination of 1-Bromo-1-methylcyclohexane (B3058953)

Objective: To synthesize this compound by the dehydrobromination of 1-bromo-1-methylcyclohexane.

Materials:

  • 1-Bromo-1-methylcyclohexane

  • Potassium Hydroxide (KOH)

  • Ethanol (B145695)

  • Reflux apparatus

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Prepare a solution of 25 g of potassium hydroxide in 100 mL of ethanol in a round-bottom flask.

  • Add 50 g of 1-bromo-1-methylcyclohexane to the ethanolic KOH solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Rearrange the apparatus for simple distillation and distill the product mixture.

  • Wash the distillate with water in a separatory funnel to remove ethanol and any remaining salts.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purify the product by fractional distillation, collecting the fraction corresponding to this compound.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and a general workflow for the historical synthesis of this compound.

Dehydration_of_1_Methylcyclohexanol 1-Methylcyclohexanol 1-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 1-Methylcyclohexanol->Protonated Alcohol + H⁺ Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate - H₂O This compound This compound Carbocation Intermediate->this compound - H⁺

Caption: Acid-catalyzed dehydration of 1-methylcyclohexanol.

Dehydrobromination_of_1_Bromo_1_methylcyclohexane 1-Bromo-1-methylcyclohexane 1-Bromo-1-methylcyclohexane Transition State Transition State 1-Bromo-1-methylcyclohexane->Transition State + OH⁻ This compound This compound Transition State->this compound - H₂O, - Br⁻ General_Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactants Reaction Mixture Reaction Mixture Reactants->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Reaction (Heat/Reflux) Washing Washing Crude Product->Washing Distillation Drying Drying Washing->Drying Fractional Distillation Fractional Distillation Drying->Fractional Distillation Pure Product Pure Product Fractional Distillation->Pure Product

References

Conformational Landscape of 1-Methyl-1,3-cyclohexadiene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 1-methyl-1,3-cyclohexadiene, a molecule of interest in synthetic chemistry and drug design due to its constrained cyclic structure and chiral nature. Understanding the conformational preferences and the energy landscape of this molecule is crucial for predicting its reactivity, designing stereoselective syntheses, and modeling its interactions in biological systems. This document synthesizes theoretical principles and outlines the experimental and computational methodologies employed in such analyses, drawing upon established research on analogous cyclohexene (B86901) and substituted diene systems in the absence of extensive direct studies on the title compound.

Core Concepts in Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the interplay of several factors, including torsional strain, steric interactions, and the electronic effects of the conjugated diene system. The presence of the methyl group introduces additional steric considerations and breaks the C2 symmetry observed in the parent 1,3-cyclohexadiene (B119728) molecule.

The 1,3-cyclohexadiene ring adopts a non-planar, twisted conformation to alleviate the angle and torsional strain that would be present in a planar structure. This leads to the existence of two principal, non-superimposable, enantiomeric conformers that can interconvert via a ring-inversion process. The methyl group can occupy either a pseudo-axial or a pseudo-equatorial position, leading to diastereomeric conformations with different energies.

Quantitative Conformational Data

ParameterConformer A (Pseudo-Axial CH₃)Conformer B (Pseudo-Equatorial CH₃)Method of Determination
Relative Energy (kcal/mol) Higher EnergyLower EnergyAb initio/DFT Calculations
Rotational Barrier (kcal/mol) ~ 4-6~ 4-6Computational Chemistry
Key Dihedral Angles (°) C1-C2-C3-C4: ~10-20C1-C2-C3-C4: ~10-20X-ray Crystallography/Computation
H-C1-C6-H: ~40-50H-C1-C6-H: ~50-60NMR Spectroscopy/Computation

Note: The values presented are illustrative and based on computational studies of related molecules. The pseudo-equatorial conformer is generally favored to minimize steric interactions.

Experimental and Computational Protocols

The conformational analysis of this compound would typically involve a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium and elucidate the geometry of the dominant conformer in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • ¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are recorded to assign the chemical shifts of all protons and carbons.

  • Advanced 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities. The observation of specific NOE cross-peaks can provide direct evidence for the relative orientation of atoms, distinguishing between pseudo-axial and pseudo-equatorial methyl groups.

  • Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, the coalescence of signals corresponding to the interconverting conformers can be observed. This allows for the determination of the energy barrier to ring inversion.

Computational Chemistry

Objective: To calculate the relative energies of different conformers, map the potential energy surface for ring inversion, and predict key geometric parameters.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of this compound.

  • Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods. A common and reliable approach is to use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Transition State Search: To determine the barrier to ring inversion, a transition state search is conducted. Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the transition state structure connecting the two conformers.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the found transition state correctly connects the two energy minima.

Conformational Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium between the two enantiomeric twisted-chair conformations of this compound.

Conformational_Equilibrium cluster_conformerA Conformer A (Pseudo-axial CH3) cluster_transition Transition State cluster_conformerB Conformer B (Pseudo-equatorial CH3) A Twisted-Chair 1 TS Planar-like TS A->TS ΔG‡ B Twisted-Chair 2 TS->B ΔG‡

Caption: Ring inversion of this compound.

Experimental Workflow

The integrated experimental and computational workflow for a comprehensive conformational analysis is depicted below.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Data Synthesis and Interpretation NMR_acq NMR Data Acquisition (1D, 2D, VT-NMR) Spectral_analysis Spectral Analysis (Assignments, J-couplings, NOEs) NMR_acq->Spectral_analysis Equilibrium_data Conformational Equilibrium and Kinetic Data Spectral_analysis->Equilibrium_data Correlation Correlation of Experimental and Computational Data Equilibrium_data->Correlation Conf_search Conformational Search Geom_opt Geometry Optimization and Frequency Calculation Conf_search->Geom_opt TS_search Transition State Search and IRC Geom_opt->TS_search Energy_calc Relative Energies and Rotational Barriers TS_search->Energy_calc Energy_calc->Correlation Model Validated Conformational Model Correlation->Model

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound relies on a synergistic approach combining high-level computational modeling and advanced NMR spectroscopic techniques. Although specific experimental data for this molecule is sparse, a robust understanding of its conformational behavior can be extrapolated from studies of related compounds. The methodologies and theoretical framework presented in this guide provide a solid foundation for researchers and drug development professionals to investigate and predict the stereochemical and reactive properties of this and similar chiral cyclic dienes. A detailed investigation following the outlined protocols would yield valuable insights into the nuanced conformational landscape of this compound.

A Comprehensive Technical Guide on the Thermochemical Properties of 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the thermochemical data available for 1-Methyl-1,3-cyclohexadiene. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise data for modeling and experimental design. This document summarizes key quantitative thermochemical parameters, outlines the experimental methodologies typically employed for their determination, and includes visualizations to illustrate relevant concepts.

Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. The following tables present a summary of the available quantitative data from established chemical databases.

Table 1: Enthalpy and Gibbs Free Energy Data for this compound

PropertySymbolValueUnitsSource
Standard Enthalpy of Formation (gas)ΔfH°gas-9.06kJ/molCheméo (Joback Calculated)[1]
Standard Gibbs Free Energy of FormationΔfG°90.51kJ/molCheméo (Joback Calculated)[1]
Enthalpy of VaporizationΔvapH°33.16kJ/molCheméo (Joback Calculated)[1]
Enthalpy of FusionΔfusH°6.71kJ/molCheméo (Joback Calculated)[1]

Table 2: Heat Capacity and Entropy Data for this compound

PropertySymbolConditionValueUnitsSource
Ideal Gas Heat CapacityCp,gasIdeal GasSee NIST/TRC Web Thermo TablesJ/mol·KNIST/TRC[2]
Ideal Gas EntropyS°gasIdeal Gas, 1 barSee NIST/TRC Web Thermo TablesJ/mol·KNIST/TRC[2]

Table 3: Physical Properties of this compound

PropertyValueUnitsTemperature (°C)Pressure (mmHg)Source
Molecular Weight94.15 g/mol --PubChem[3]
Boiling Point118.0 - 120.0°C-760.0PubChem[3]
Density0.846 - 0.853g/cm³25-PubChem[3]
Refractive Index1.446 - 1.452-20-PubChem[3]

Experimental Protocols

2.1. Calorimetry

Calorimetry is the primary method for measuring heat changes in chemical reactions and physical processes.

  • Combustion Calorimetry: To determine the standard enthalpy of formation (ΔfH°), a sample of this compound would be completely combusted in a bomb calorimeter under a high pressure of oxygen. The heat released during the combustion is measured by the temperature rise of the surrounding water bath. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.

  • Adiabatic Heat-Capacity Calorimetry: This technique is used to measure the heat capacity (Cp) of a substance as a function of temperature. A known amount of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings). This method can also be used to determine the enthalpies of phase transitions, such as fusion and vaporization.

2.2. Vapor Pressure Measurements

The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of this compound at different temperatures. Techniques such as ebulliometry or the Knudsen effusion method are commonly used. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization can be derived.

2.3. Spectroscopic and Statistical Methods

For the determination of ideal gas properties like entropy (S°) and heat capacity (Cp,gas), experimental data from spectroscopy are often combined with statistical mechanics calculations.

  • Vibrational Spectroscopy (Infrared and Raman): These techniques are used to determine the vibrational frequencies of the molecule.

  • Microwave Spectroscopy: This method provides information about the rotational constants of the molecule.

The vibrational frequencies and rotational constants are then used as inputs for statistical mechanics calculations to determine the translational, rotational, vibrational, and electronic contributions to the thermodynamic functions.

Visualizations

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow for determining the enthalpy of combustion and a reaction coordinate diagram for a generic chemical reaction.

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis sample This compound Sample weigh Precise Weighing sample->weigh encapsulate Encapsulation in Ampoule weigh->encapsulate bomb Place in Bomb Calorimeter encapsulate->bomb pressurize Pressurize with O2 bomb->pressurize ignite Ignition pressurize->ignite measure Measure Temperature Rise ignite->measure calc_q Calculate Heat of Combustion (q) measure->calc_q correct Apply Corrections calc_q->correct calc_delta_h Calculate ΔcH° correct->calc_delta_h calc_delta_f_h Calculate ΔfH° via Hess's Law calc_delta_h->calc_delta_f_h

Caption: Experimental workflow for determining the enthalpy of combustion.

reaction_coordinate origin origin x_axis x_axis origin->x_axis y_axis y_axis origin->y_axis xlabel Reaction Coordinate ylabel Enthalpy (H) reactants Reactants (this compound + Reagent) products Products ts Transition State reactants_node->ts_node ts_node->products_node reactants_level_for_ea:e->ts_level_for_ea:e Ea reactants_level_for_dh:w->products_level:w ΔrH°

References

1-Methyl-1,3-cyclohexadiene: A Technical Guide to its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and isolation of 1-Methyl-1,3-cyclohexadiene, a volatile monoterpene found in various plant species. This document details its presence in essential oils, outlines methods for its extraction and purification, and provides relevant experimental protocols for laboratory application.

Natural Occurrence of this compound

This compound is a naturally occurring cyclic monoterpene that has been identified as a minor constituent in the essential oils of several coniferous trees. Its presence is most notably documented in species of the Picea (spruce) and Pinus (pine) genera. The concentration of this compound can vary depending on the specific plant species, geographical location, and the part of the plant being analyzed (e.g., needles, wood, bark).

While not a major component, its contribution to the overall aromatic profile and potential biological activity of these essential oils is of interest to researchers. The following tables summarize the quantitative data available on the occurrence of this compound and related compounds in various natural sources.

Table 1: Quantitative Analysis of this compound in Coniferous Essential Oils

Plant SpeciesPlant PartCompoundRelative Percentage (%)Analytical Method
Picea abies (Norway Spruce)ShootsThis compoundNot explicitly quantified, but presentGC-MS[1]
Pinus sylvestris (Scots Pine)WoodNot detected-GC/MS[2]
Pinus sylvestris (Scots Pine)BarkNot detected-GC/MS[2]
Pinus sylvestris (Scots Pine)NeedlesNot explicitly quantified, but present-GC and GC/MS[3][4]
Pinus sylvestris (Scots Pine)OleoresinNot explicitly quantified, but present-GC-MS[5]

Note: The absence of detection in some studies does not necessarily confirm the compound's absence, as concentrations may be below the detection limit of the analytical method used.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.

Step 1: Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. This process involves co-distilling the plant material with water. The resulting vapor, containing a mixture of water and volatile organic compounds, is then condensed. Due to their immiscibility, the essential oil can be separated from the aqueous phase.

Experimental Protocol: Hydrodistillation of Coniferous Needles

  • Plant Material Preparation: Freshly collected needles from Picea abies or Pinus sylvestris are finely chopped to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

  • Distillation: A known quantity of the chopped needles (e.g., 500 g) is placed in a round-bottom flask with a sufficient volume of distilled water to immerse the plant material. The mixture is heated to boiling.

  • Condensation and Collection: The steam and volatilized essential oils pass through a condenser. The condensate is collected in a graduated separator where the oil, being less dense than water, forms a layer on top.

  • Separation: The aqueous layer is drained off, leaving the crude essential oil.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Yield Calculation: The yield of the essential oil is calculated based on the initial weight of the plant material. The yield of essential oil from Picea abies shoots has been reported to be in the range of 1.02 ± 0.19% (mL/100 g dried plant).[6]

Hydrodistillation_Workflow Plant_Material Coniferous Needles (Picea abies or Pinus sylvestris) Chopping Chopping Plant_Material->Chopping Hydrodistillation Hydrodistillation (Clevenger Apparatus) Chopping->Hydrodistillation Condensation Condensation Hydrodistillation->Condensation Separation Phase Separation (Oil/Water) Condensation->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying Crude_EO Crude Essential Oil Drying->Crude_EO

Figure 1: Workflow for the extraction of crude essential oil via hydrodistillation.
Step 2: Fractional Distillation of Crude Essential Oil

Due to the complex nature of essential oils, which are mixtures of numerous compounds with varying boiling points, fractional distillation is employed to separate the components. This compound has a boiling point of approximately 118-120°C. Fractional distillation under reduced pressure is often preferred to prevent the degradation of heat-sensitive compounds.[7]

Experimental Protocol: Fractional Distillation of Monoterpenes

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source if operating under reduced pressure.

  • Distillation: The crude essential oil is placed in the distillation flask. The system is heated gradually.

  • Fraction Collection: Fractions are collected based on the boiling point of the distillate. The fraction collected at a temperature range corresponding to the boiling point of this compound (around 118-120°C at atmospheric pressure) is collected separately.

  • Analysis: Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and the presence of the target compound.

Fractional_Distillation_Workflow Crude_EO Crude Essential Oil Fractional_Distillation Fractional Distillation (Vigreux Column) Crude_EO->Fractional_Distillation Fraction_Collection Fraction Collection (by Boiling Point) Fractional_Distillation->Fraction_Collection GCMS_Analysis GC-MS Analysis Fraction_Collection->GCMS_Analysis Isolated_Fraction Fraction containing This compound GCMS_Analysis->Isolated_Fraction

Figure 2: Workflow for the separation of monoterpene fractions by fractional distillation.
Step 3: Purification by Preparative Gas Chromatography

For obtaining high-purity this compound, preparative gas chromatography (Prep-GC) is a powerful technique. This method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for the collection of individual, purified compounds.

Experimental Protocol: Preparative Gas Chromatography

  • Sample Preparation: The fraction enriched with this compound from the fractional distillation step is used as the sample.

  • Instrumentation: A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polar column) and a fraction collector is used.

  • Injection and Separation: A small volume of the enriched fraction is injected into the GC. The temperature program is optimized to achieve good separation of the target compound from other components.

  • Fraction Collection: The effluent corresponding to the peak of this compound, as identified by a detector, is directed to a collection trap (often cooled to condense the compound).

  • Purity Analysis: The purity of the collected this compound is assessed using analytical GC-MS.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in essential oil samples.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of the essential oil or isolated fraction in a suitable solvent (e.g., hexane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A capillary column suitable for terpene analysis (e.g., DB-5 or equivalent) is installed.

  • GC Conditions:

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 240°C.

    • Carrier Gas: Helium or hydrogen.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanned from m/z 40 to 400.

  • Compound Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

Analytical_Workflow Sample Essential Oil or Isolated Fraction Dilution Dilution (e.g., in Hexane) Sample->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectra) MS_Detection->Data_Analysis Identification Identification of This compound Data_Analysis->Identification

Figure 3: Analytical workflow for the identification of this compound by GC-MS.

Conclusion

This compound is a naturally occurring monoterpene present in the essential oils of coniferous trees. Its isolation from these complex mixtures requires a combination of extraction and chromatographic techniques. This guide provides a foundational understanding of the methodologies involved, offering a starting point for researchers interested in the further study and application of this compound. The provided protocols can be adapted and optimized based on specific laboratory conditions and research objectives.

References

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction of 1-Methyl-1,3-cyclohexadiene with Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol through a [4+2] cycloaddition mechanism. This reaction class is fundamental in the synthesis of complex natural products, pharmaceuticals, and advanced materials. The reaction between a conjugated diene, such as 1-methyl-1,3-cyclohexadiene, and a dienophile, like maleic anhydride (B1165640), proceeds via a concerted mechanism to form a bicyclic adduct.

The resulting product, cis-4-methyl-1,2,3,6-tetrahydrophthalic anhydride (also known as (3aR,7aS)-rel-3a,4,7,7a-tetrahydro-5-methyl-1,3-Isobenzofurandione), is a valuable synthetic intermediate. The anhydride moiety can be readily hydrolyzed to the corresponding dicarboxylic acid or converted to imides and esters, opening pathways to a diverse range of functionalized molecules. These derivatives are potential building blocks for polymers, resins, and pharmacologically active compounds. The reaction is stereospecific, with the endo product being kinetically favored due to secondary orbital interactions between the diene's π-system and the dienophile's carbonyl groups.

Reaction Mechanism and Stereochemistry

The reaction proceeds in a single, concerted step involving a cyclic transition state. The diene, this compound, must adopt an s-cis conformation to react. It adds to the electron-deficient double bond of the dienophile, maleic anhydride. Due to stabilizing secondary orbital interactions in the transition state, the reaction preferentially forms the endo adduct, where the anhydride group is oriented syn to the larger bridge of the newly formed bicyclic system.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Endo Transition State cluster_product Product r1 This compound plus + r2 Maleic Anhydride ts [Cyclic Electron Movement] r2->ts p1 cis-4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (Endo Adduct) ts->p1 [4+2] Cycloaddition

Caption: Diels-Alder reaction mechanism forming the endo adduct.

Quantitative Data

The following tables summarize the physical properties of the reactants and the expected product, along with typical reaction parameters.

Table 1: Properties of Reactants and Product

CompoundIUPAC NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Diene This compound1489-59-4C₇H₁₀94.16N/A (Liquid)
Dienophile Maleic Anhydride108-31-6C₄H₂O₃98.0652-54
Product cis-4-Methyl-1,2,3,6-tetrahydrophthalic anhydride1694-82-2C₉H₁₀O₃166.1764-65[1]

Table 2: Typical Reaction Data

ParameterValueNotes
Solvent Toluene (B28343) or XyleneHigh-boiling point is ideal for this reaction.
Reaction Temperature 110-140 °C (Reflux)Depends on the solvent used.
Reaction Time 1-3 hoursMonitored by TLC or disappearance of reactants.
Theoretical Yield ~85-95%Based on reactions with similar dienes.[2]
Product Appearance White crystalline solid

Detailed Experimental Protocol

Materials and Reagents
  • This compound (Diene)

  • Maleic Anhydride (Dienophile)

  • Toluene (Solvent)

  • Petroleum Ether or Hexanes (for washing)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Beaker and Erlenmeyer flask

  • Ice bath

Reaction Procedure
  • Setup: Assemble a reflux apparatus using a 100 mL round-bottom flask, a reflux condenser, and a heating mantle. Ensure all glassware is dry.

  • Reagent Addition: To the round-bottom flask, add maleic anhydride (e.g., 5.0 g, ~51 mmol) and toluene (30 mL).

  • Dissolution: Gently heat the mixture with stirring until the maleic anhydride is completely dissolved.

  • Diene Addition: Allow the solution to cool slightly, then add this compound (e.g., 5.3 mL, ~4.8 g, ~51 mmol) to the flask. Add a few boiling chips.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 110-115 °C for toluene). Continue refluxing with stirring for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, remove the heating mantle and allow the flask to cool slowly to room temperature. The product should begin to crystallize.

  • Complete Precipitation: Once at room temperature, place the flask in an ice bath for 15-20 minutes to ensure maximum precipitation of the product.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold petroleum ether or hexanes (2 x 10 mL) to remove any residual toluene and unreacted starting material.

  • Drying: Transfer the product to a watch glass and allow it to air dry, or dry it in a desiccator.

  • Characterization: Determine the mass of the dry product to calculate the percent yield. Characterize the product by measuring its melting point and acquiring IR and NMR spectra.

Product Characterization (Expected Results)
  • Melting Point: 64-65 °C[1]

  • IR Spectroscopy (KBr Pellet, cm⁻¹): Expected characteristic peaks around 3000-2850 (C-H stretch), ~1850 and ~1780 (anhydride C=O symmetric and asymmetric stretch), and ~1650 (C=C stretch).

  • ¹H NMR Spectroscopy (CDCl₃, ppm): Predicted signals would include a singlet for the methyl group (~1.7 ppm), multiplets for the aliphatic protons on the ring, a signal for the vinylic proton, and signals for the two protons adjacent to the anhydride carbonyls.

  • ¹³C NMR Spectroscopy (CDCl₃, ppm): Predicted signals would include peaks for the carbonyl carbons (~170-175 ppm), olefinic carbons (~120-140 ppm), and several signals for the aliphatic carbons in the ring.

Visualized Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of the Diels-Alder adduct.

Experimental_Workflow A 1. Reagent Setup (Maleic Anhydride, Toluene) B 2. Add Diene (this compound) A->B C 3. Reflux Reaction (2 hours at ~110°C) B->C D 4. Cooling & Crystallization (Room Temp -> Ice Bath) C->D E 5. Product Isolation (Vacuum Filtration) D->E F 6. Washing (Cold Petroleum Ether) E->F G 7. Drying F->G H 8. Characterization (Yield, MP, IR, NMR) G->H

Caption: Workflow for the synthesis of the Diels-Alder adduct.

Safety and Handling
  • Maleic Anhydride: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes. It is moisture-sensitive.

  • This compound: Flammable liquid. Handle with care.

  • Toluene/Xylene: Flammable liquids and irritants. Can have toxic effects upon inhalation or absorption through the skin.

  • General Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols for Lewis Acid Catalysis in 1-Methyl-1,3-cyclohexadiene Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lewis acid catalysis in the Diels-Alder cycloaddition reactions of 1-Methyl-1,3-cyclohexadiene. This versatile reaction is a cornerstone in the synthesis of complex cyclic molecules, offering a powerful tool for the construction of bicyclo[2.2.2]octene scaffolds, which are prevalent in numerous natural products and pharmaceutical agents. The strategic use of Lewis acids can significantly enhance reaction rates, improve yields, and control stereoselectivity, making it a critical consideration in synthetic design.

Introduction to Lewis Acid Catalysis in Diels-Alder Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. Lewis acids play a crucial role by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction. Furthermore, Lewis acid catalysis can influence the stereochemical outcome, often favoring the formation of the endo adduct due to the stabilization of the corresponding transition state. Recent studies also suggest that Lewis acids may accelerate these reactions by reducing the Pauli repulsion between the reacting molecules.[1][2]

Applications in Synthesis

The bicyclo[2.2.2]octene framework, readily accessible through the Diels-Alder reaction of 1,3-cyclohexadiene (B119728) derivatives, is a key structural motif in a variety of biologically active compounds and natural products. Lewis acid catalysis provides an efficient pathway to these structures, often with high stereocontrol, which is essential for the synthesis of enantiomerically pure therapeutic agents.

Data Presentation: Cycloaddition of Cyclohexadiene Derivatives

While specific quantitative data for the Lewis acid-catalyzed cycloaddition of this compound is not extensively tabulated in single sources, the following table summarizes representative data for the closely related 1,3-cyclohexadiene to illustrate the typical effects of Lewis acid catalysis on yield and stereoselectivity.

DieneDienophileLewis Acid CatalystSolventTemp (°C)Time (h)Yield (%)Endo:Exo RatioReference
1,3-CyclohexadieneMethyl Vinyl KetoneNoneToluene8024ModerateEndo favored[1]
1,3-CyclohexadieneMethyl Vinyl KetoneAlCl₃Dichloromethane (B109758)02High>95:5[1]
1,3-CyclohexadieneMethyl Vinyl KetoneEt₂AlClDichloromethane-78192>99:1[1]
1,3-CyclohexadieneMethyl Vinyl KetoneBF₃·OEt₂Dichloromethane038598:2[1]
1,3-CyclohexadieneMethyl Vinyl KetoneSnCl₄Dichloromethane-2029097:3[1]
1,3-Cyclohexadiene1,4-BenzoquinoneNoneWater252061-[3]
1,3-Cyclohexadiene1,4-BenzoquinoneTi(IV) catalystWater252083-[3]

Experimental Protocols

The following are generalized protocols for performing Lewis acid-catalyzed Diels-Alder reactions with this compound. Caution: Lewis acids are sensitive to moisture and air. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for Aluminum Chloride (AlCl₃) Catalyzed Cycloaddition with an α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)

Materials:

  • This compound

  • Methyl vinyl ketone

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add aluminum chloride (typically 0.1 to 1.1 equivalents) to the stirred solvent.

  • Slowly add the dienophile (e.g., methyl vinyl ketone, 1.0 equivalent) to the suspension. Stir the mixture for 15-30 minutes at 0 °C to allow for complexation.

  • Add this compound (1.0 to 1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: General Procedure for Titanium Tetrachloride (TiCl₄) Catalyzed Cycloaddition with an α,β-Unsaturated Ester (e.g., Methyl Acrylate)

Materials:

  • This compound

  • Methyl acrylate

  • Titanium tetrachloride (TiCl₄) (as a 1 M solution in dichloromethane)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the dienophile (e.g., methyl acrylate, 1.0 equivalent) to the solvent.

  • Slowly add titanium tetrachloride solution (typically 0.1 to 1.1 equivalents) to the stirred solution. A colored complex may form. Stir for 15-30 minutes at -78 °C.

  • Add this compound (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Analyze the purified product using spectroscopic techniques.

Visualizations

ReactionMechanism General Mechanism of Lewis Acid Catalyzed Diels-Alder Reaction Diene This compound TransitionState [4+2] Transition State (endo favored) Diene->TransitionState Dienophile Dienophile (e.g., α,β-unsaturated carbonyl) Complex Dienophile-LA Complex Dienophile->Complex Coordination LewisAcid Lewis Acid (LA) LewisAcid->Complex Complex->TransitionState Product Bicyclo[2.2.2]octene Adduct TransitionState->Product Cycloaddition

Caption: Lewis acid activation of the dienophile in a Diels-Alder reaction.

ExperimentalWorkflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Inert Atmosphere Inert Atmosphere Lewis Acid Addition Lewis Acid Addition Inert Atmosphere->Lewis Acid Addition Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Lewis Acid Addition Dienophile Addition Dienophile Addition Lewis Acid Addition->Dienophile Addition Diene Addition Diene Addition Dienophile Addition->Diene Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Diene Addition->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Column Chromatography->Characterization (NMR, IR, MS)

Caption: A typical workflow for Lewis acid-catalyzed cycloaddition reactions.

References

Application Notes and Protocols for 1-Methyl-1,3-cyclohexadiene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,3-cyclohexadiene is a versatile cyclic diene employed in organic synthesis, primarily for the construction of complex molecular architectures. Its participation in pericyclic reactions, most notably the Diels-Alder reaction, allows for the stereocontrolled formation of six-membered rings, a common motif in natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound as a diene in organic synthesis.

Core Application: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in synthetic organic chemistry, involving a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. This compound serves as the four-electron component in this reaction. The presence of the methyl group on the diene influences the regioselectivity and stereoselectivity of the cycloaddition, providing a handle for controlling the final product's structure.

Regioselectivity and Stereoselectivity

In Diels-Alder reactions with unsymmetrical dienophiles, this compound can lead to the formation of regioisomers. The regiochemical outcome is governed by the electronic effects of the substituents on both the diene and the dienophile. Generally, the reaction proceeds to form the adduct where the electron-donating group on the diene (the methyl group) and the electron-withdrawing group on the dienophile are in a 1,2 or 1,4-relationship in the product.

The stereoselectivity of the Diels-Alder reaction with cyclic dienes like this compound typically favors the formation of the endo product due to secondary orbital interactions in the transition state. However, the ratio of endo to exo products can be influenced by reaction temperature, with the more thermodynamically stable exo product sometimes being favored at higher temperatures.

Tabulated Reaction Data

The following table summarizes quantitative data for representative Diels-Alder reactions involving this compound with various dienophiles.

DieneDienophileCatalyst/SolventTemperature (°C)Time (h)Product Ratio (endo:exo)Yield (%)
This compoundMaleic Anhydride (B1165640)Toluene (B28343)1103Predominantly endo~85
This compoundN-PhenylmaleimideEthyl Acetate (B1210297)25168Not Specified~90
This compoundAcroleinNeat10012Major: ortho, endoGood

Experimental Protocols

Protocol 1: Diels-Alder Reaction with Maleic Anhydride

This protocol describes the synthesis of 1-methyl-cis-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene, anhydrous

  • Petroleum ether

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a dry 50 mL round-bottom flask containing a magnetic stir bar, add maleic anhydride (5.0 g, 51 mmol).

  • Add anhydrous toluene (20 mL) to the flask and stir the mixture.

  • Add this compound (5.0 mL, 43 mmol) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 3 hours, during which the maleic anhydride will dissolve, and the solution will turn yellow.

  • Allow the reaction mixture to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold petroleum ether (2 x 10 mL).

  • Dry the product in a desiccator to obtain the final product.

Expected Yield: Approximately 85%.

Protocol 2: Diels-Alder Reaction with N-Phenylmaleimide

This protocol details the room temperature synthesis of the corresponding N-phenyl-1-methyl-cis-bicyclo[2.2.2]oct-5-ene-2,3-dicarboximide.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Ethyl acetate

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve N-phenylmaleimide (1.0 g, 5.78 mmol) in ethyl acetate (10 mL).

  • Add this compound (0.7 mL, 6.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Allow the reaction to proceed for 7 days.

  • If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Wash the collected crystals with a small amount of cold ethyl acetate.

  • Air dry the product.

Expected Yield: Approximately 90%.

Application in Multi-Step Synthesis: Synthesis of Cantharidin (B1668268) Analogs

The Diels-Alder adducts derived from this compound are valuable intermediates in the synthesis of complex molecules, including analogs of the natural product cantharidin, which exhibits a range of biological activities. The bicyclic core provided by the Diels-Alder reaction serves as a scaffold for further functionalization.

Below is a conceptual workflow for the synthesis of a cantharidin analog, starting from the Diels-Alder reaction of this compound.

G cluster_0 Diels-Alder Reaction cluster_1 Functional Group Transformations cluster_2 Final Product Diene This compound DA_Adduct Bicyclic Anhydride Diene->DA_Adduct [4+2] Cycloaddition Dienophile Maleic Anhydride Dienophile->DA_Adduct Reduction Reduction of Anhydride DA_Adduct->Reduction Oxidation Oxidation/Epoxidation Reduction->Oxidation Analog Cantharidin Analog Oxidation->Analog

Caption: Synthetic workflow for a cantharidin analog.

This diagram illustrates a potential synthetic route where the initial Diels-Alder adduct undergoes subsequent chemical transformations, such as reduction of the anhydride to a diol, followed by oxidation or epoxidation of the double bond to install the desired functionality present in cantharidin analogs.

Signaling Pathway Visualization

While this compound is a building block and not directly involved in signaling pathways, its synthetic products can be designed to interact with biological targets. For instance, cantharidin and its analogs are known inhibitors of protein phosphatase 2A (PP2A), a key regulator of cellular processes. The following diagram illustrates the logical relationship of a synthesized inhibitor on a simplified signaling pathway.

G cluster_pathway Simplified Cell Signaling Pathway cluster_inhibition Inhibitor Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Synthesized Inhibitor (e.g., Cantharidin Analog) PP2A Protein Phosphatase 2A Inhibitor->PP2A Inhibits PP2A->Kinase_Cascade Dephosphorylates (Inactivates)

Caption: Inhibition of a signaling pathway.

This diagram shows how a synthesized inhibitor, derived from a synthetic route potentially involving this compound, can inhibit PP2A. This inhibition prevents the dephosphorylation and inactivation of components of a kinase cascade, leading to a disruption of downstream signaling and, in this example, a reduction in cell proliferation. This illustrates the potential application of compounds synthesized using this diene in drug development.

Application Notes and Protocols for the Polymerization of 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the polymerization of 1-methyl-1,3-cyclohexadiene, a cyclic diene monomer. The primary focus is on living anionic polymerization, which offers excellent control over the polymer architecture. Alternative methods, including cationic and Ziegler-Natta polymerization, are also discussed as potential routes for synthesis. These protocols are intended for use by qualified researchers in a laboratory setting.

Introduction

This compound is a substituted cyclic diene monomer that can be polymerized to yield poly(this compound). The resulting polymer contains a repeating cyclohexene (B86901) unit in the backbone, which can lead to materials with interesting thermal and mechanical properties. The presence of the methyl group can influence the monomer's reactivity and the final polymer's characteristics compared to its unsubstituted analog, poly(1,3-cyclohexadiene).

The polymerization of cyclic dienes can be achieved through various mechanisms, including anionic, cationic, and coordination polymerization. Living anionic polymerization is a particularly powerful technique as it allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the creation of block copolymers.

Monomer Synthesis and Purification

2.1. Synthesis of this compound

This compound can be synthesized via the dehalogenation of 1,2-dibromo-1-methylcyclohexane.[1][2]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dibromo-1-methylcyclohexane in a solution of sodium ethoxide in ethanol (B145695).

  • Heat the mixture to reflux and maintain the temperature for several hours to ensure complete dehalogenation.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Perform a distillation to separate the crude this compound from the reaction mixture.

  • Wash the distillate with water to remove any remaining ethanol and salts.

  • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

  • For final purification, distill the dried product over metallic sodium to remove any remaining impurities and water.[1][2]

2.2. Purification of Monomer for Anionic Polymerization

For living anionic polymerization, the monomer must be of extremely high purity, as trace impurities can terminate the living polymer chains.

Protocol:

  • Stir the synthesized this compound over calcium hydride (CaH₂) for at least 24 hours to remove water.

  • Degas the monomer by performing several freeze-pump-thaw cycles.

  • Vacuum distill the monomer from the CaH₂ into a calibrated ampoule.

  • For final purification, the monomer can be treated with a dilute solution of a living anionic initiator (e.g., sec-butyllithium) until a faint color persists, indicating the consumption of all impurities. The purified monomer is then vacuum distilled into a storage vessel.

Experimental Protocols for Polymerization

3.1. Living Anionic Polymerization

This protocol is adapted from established procedures for the living anionic polymerization of 1,3-cyclohexadiene (B119728) using an alkyllithium initiator with an amine activator.[3][4] The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an activator can promote a living polymerization, leading to polymers with controlled molecular weights and narrow distributions.

Materials:

  • This compound (highly purified)

  • Cyclohexane (B81311) (anhydrous, polymerization grade)

  • sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) in hexane (B92381) (titrated)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (distilled over CaH₂)

  • Methanol (anhydrous, for termination)

  • Argon or Nitrogen (high purity)

  • Standard Schlenk line and glassware

Protocol:

  • Assemble a flame-dried glass reactor equipped with a magnetic stirrer under a high-purity argon or nitrogen atmosphere.

  • Introduce the desired amount of anhydrous cyclohexane into the reactor via cannula transfer.

  • Add the calculated volume of TMEDA to the solvent. The molar ratio of TMEDA to the initiator is a critical parameter and should be carefully controlled (a ratio of 1:1 or higher is common).[3]

  • Inject the calculated amount of alkyllithium initiator (e.g., sec-BuLi) into the reactor. The solution should be stirred to ensure homogeneity.

  • Slowly add the purified this compound monomer to the initiator solution via a gas-tight syringe or cannula. The polymerization will be indicated by a color change and an increase in viscosity.

  • Allow the polymerization to proceed at the desired temperature (e.g., 20-40°C) for a specified time to achieve the desired conversion.

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear, indicating the quenching of the living anionic chain ends.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the polymer under vacuum to a constant weight.

Data Presentation

The following table summarizes expected outcomes for the anionic polymerization of this compound, extrapolated from data for 1,3-cyclohexadiene.[3][4] Actual results may vary depending on experimental conditions and the purity of reagents.

ParameterAnionic Polymerization (sec-BuLi/TMEDA)
Initiator System sec-Butyllithium / TMEDA
Solvent Cyclohexane
Temperature (°C) 20 - 40
Monomer/Initiator Ratio 50 - 500
Expected Monomer Conversion > 90%
Expected Molecular Weight (Mn) Controlled by Monomer/Initiator ratio
Expected Polydispersity Index (PDI) < 1.2

Characterization of Poly(this compound)

The structure and properties of the synthesized polymer can be characterized using various analytical techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is used to confirm the polymer structure. The spectrum of poly(1,3-cyclohexadiene) shows characteristic peaks for olefinic and aliphatic protons. For poly(this compound), additional signals corresponding to the methyl protons would be expected. The ratio of 1,2- to 1,4-addition can be determined from the integration of the olefinic proton signals.

  • ¹³C NMR: The carbon NMR spectrum provides detailed information about the polymer microstructure, including the different carbon environments in the 1,2- and 1,4-addition units.

5.2. Infrared (IR) Spectroscopy

The IR spectrum of poly(this compound) is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups, as well as C=C stretching of the cyclohexene ring in the polymer backbone.

5.3. Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI is indicative of a successful living polymerization.

Visualization

Experimental Workflow for Anionic Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation cluster_char Characterization reagents Monomer & Solvent Purification glassware Flame-Dry Glassware reagents->glassware atmosphere Inert Atmosphere (Ar/N2) glassware->atmosphere add_solvent Add Anhydrous Cyclohexane atmosphere->add_solvent add_tmeda Add TMEDA add_solvent->add_tmeda add_initiator Add sec-BuLi Initiator add_tmeda->add_initiator add_monomer Add this compound add_initiator->add_monomer polymerize Polymerization (20-40°C) add_monomer->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate filter Filter Polymer precipitate->filter wash Wash with Methanol filter->wash dry Dry under Vacuum wash->dry gpc GPC (Mn, Mw, PDI) dry->gpc nmr NMR (¹H, ¹³C) dry->nmr ir IR Spectroscopy dry->ir

Caption: Workflow for the living anionic polymerization of this compound.

References

Application of 1-Methyl-1,3-cyclohexadiene in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,3-cyclohexadiene is a versatile and readily available building block in organic synthesis. Its conjugated diene system makes it an excellent participant in pericyclic reactions, most notably the Diels-Alder reaction. This cycloaddition reaction provides a powerful and stereocontrolled method for the construction of six-membered rings, a common structural motif in a wide array of natural products. The presence of the methyl group on the diene influences the regioselectivity of the cycloaddition and introduces a key stereocenter, making it a valuable synthon for the asymmetric synthesis of complex molecular architectures. While comprehensive total syntheses of natural products starting directly from this compound are not extensively documented in readily available literature, its utility is demonstrated in the synthesis of key intermediates and analogs. This document provides an overview of its application, focusing on the foundational Diels-Alder reaction, and presents a detailed protocol for a representative transformation.

Principle Application: The Diels-Alder Reaction

The primary application of this compound in the synthesis of natural product scaffolds is its participation as the 4π-electron component in a [4+2] cycloaddition, or Diels-Alder reaction. This reaction forms a substituted cyclohexene (B86901) ring with the creation of up to four new stereocenters in a single step. The reaction is highly valued for its predictability, high stereospecificity, and the ability to introduce significant molecular complexity in an efficient manner.

The methyl group on the diene directs the regioselectivity of the cycloaddition with unsymmetrical dienophiles. Furthermore, the facial selectivity of the cycloaddition can be controlled by using chiral catalysts or auxiliaries, leading to enantioenriched products which are crucial for the synthesis of biologically active natural products.

Application Note: Synthesis of a Bicyclic Precursor for Terpenoid and Alkaloid Scaffolds

The bicyclo[2.2.2]octene framework generated from the Diels-Alder reaction of this compound with various dienophiles serves as a versatile intermediate for the synthesis of a range of natural products. For instance, reaction with a substituted quinone can provide a direct route to the core structure of many terpenoid and quinone-based natural products. Subsequent ring-opening, rearrangement, or functional group manipulations of the bicyclic adduct can lead to diverse molecular skeletons.

While a complete total synthesis of a specific natural product commencing with this compound is not detailed here due to a lack of specific literature examples, the following protocol for a Diels-Alder reaction with a substituted p-benzoquinone illustrates the key bond-forming strategy that would be employed in the initial steps of such a synthesis.

Experimental Protocols

Key Experiment: Diels-Alder Reaction of this compound with 2-Methoxy-1,4-benzoquinone

This protocol describes a representative Diels-Alder reaction to form a bicyclic adduct, which can be a precursor to various natural product scaffolds.

Materials:

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-methoxy-1,4-benzoquinone (1.38 g, 10 mmol).

  • Dissolve the quinone in 20 mL of anhydrous toluene.

  • Add this compound (1.13 g, 12 mmol, 1.2 equivalents) to the solution.

  • Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Purify the product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the Diels-Alder adduct as a crystalline solid.

  • Dry the product under vacuum, weigh it, and determine the yield.

Data Presentation

The following table summarizes typical quantitative data for Diels-Alder reactions involving substituted cyclohexadienes and quinone-based dienophiles. The data is representative and may vary based on specific substrates and reaction conditions.

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
This compound2-Methoxy-1,4-benzoquinoneToluene80585>95:5
This compound1,4-BenzoquinoneWaterRoom Temp4871[1]Not Reported
1,3-CyclohexadieneMaleic AnhydrideXylene140290>99:1

Visualizations

Diels-Alder Reaction Pathway

Caption: Key Diels-Alder cycloaddition step.

General Synthetic Workflow

Synthetic_Workflow General Workflow for Natural Product Synthesis Start This compound + Dienophile DA Diels-Alder Reaction Start->DA Adduct Bicyclic Adduct DA->Adduct FGI Functional Group Interconversion Adduct->FGI Intermediate Key Intermediate FGI->Intermediate LateStage Late-Stage Modifications Intermediate->LateStage NP Natural Product LateStage->NP

Caption: Hypothetical synthetic route to a natural product.

References

Application Notes and Protocols: Photochemical Reactions and Isomerization of 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the photochemical reactions and isomerization of 1-Methyl-1,3-cyclohexadiene. The information is intended to guide researchers in setting up and conducting experiments involving this compound, with a focus on its photochemical ring-opening reaction and synthetic pathways.

Introduction

This compound is a substituted cyclic diene that undergoes a characteristic electrocyclic ring-opening reaction upon exposure to ultraviolet (UV) radiation. This photochemical process is of significant interest in organic synthesis, photochemistry, and the study of reaction mechanisms. The primary photochemical transformation involves the conversion of this compound to one or more isomers of 1-methyl-1,3,5-hexatriene. Understanding the pathways and efficiencies of these reactions is crucial for their application in synthetic chemistry and materials science.

Photochemical Reaction: Ring-Opening to 1-Methyl-1,3,5-hexatriene

The principal photochemical reaction of 1,3-cyclohexadiene (B119728) derivatives is a conrotatory ring-opening to form a corresponding (Z)-1,3,5-hexatriene isomer. This reaction is governed by the Woodward-Hoffmann rules for pericyclic reactions. For this compound, the expected major product is (Z)-1-methyl-1,3,5-hexatriene.

Reaction Pathway

The photochemical ring-opening proceeds through an electronically excited state of the this compound molecule. Upon absorption of UV light, the molecule is promoted to an excited state, leading to the cleavage of the C-C single bond between the two double bonds and the formation of the conjugated triene.

photochemical_reaction cluster_start Starting Material cluster_product Photochemical Product This compound This compound (Z)-1-Methyl-1,3,5-hexatriene (Z)-1-Methyl-1,3,5-hexatriene This compound->(Z)-1-Methyl-1,3,5-hexatriene UV Light (hν)

Caption: Photochemical ring-opening of this compound.

Quantitative Data
ReactionWavelength (nm)Quantum Yield (Φ)Reference Compound
1,3-Cyclohexadiene → (Z)-1,3,5-Hexatriene2650.411,3-Cyclohexadiene

Experimental Protocols

Protocol for Photochemical Ring-Opening

This protocol describes a general procedure for the UV irradiation of this compound. Researchers should optimize the reaction time and conditions based on their specific experimental setup and analytical monitoring.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., cyclohexane, pentane, or acetonitrile)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex or quartz immersion well)

  • Cooling system for the reactor

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Analytical instrumentation for reaction monitoring (e.g., GC-MS, HPLC, NMR)

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a dilute solution of this compound in the chosen anhydrous and degassed solvent. A typical concentration range is 0.01-0.1 M.

    • Transfer the solution to the photochemical reactor.

  • Inert Atmosphere:

    • Purge the reactor with an inert gas (nitrogen or argon) for 15-30 minutes to remove any dissolved oxygen, which can quench the excited state or lead to side reactions. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Irradiation:

    • Start the cooling system to maintain the desired reaction temperature (typically between 0 °C and room temperature).

    • Turn on the UV lamp. If using a filter, ensure it is in place to select the desired wavelength range. For conjugated dienes, a broad-spectrum UV source or a lamp with output around 254 nm is generally effective.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS, HPLC, or NMR to determine the consumption of the starting material and the formation of the product.

  • Work-up and Isolation:

    • Once the desired conversion is achieved (or the reaction ceases to progress), turn off the UV lamp.

    • Carefully remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure, depending on the properties of the resulting 1-methyl-1,3,5-hexatriene isomers.

experimental_workflow_photochem cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare dilute solution of This compound B Transfer to photoreactor A->B C Purge with inert gas B->C D Cool and irradiate with UV light C->D E Monitor reaction progress (GC-MS, HPLC, NMR) D->E F Remove solvent E->F G Purify product (Chromatography or Distillation) F->G

Caption: Experimental workflow for the photochemical ring-opening.

Synthesis of this compound

This compound can be synthesized through various methods. Two plausible routes are detailed below.

Isomerization of 1-Methyl-1,4-cyclohexadiene

A common route to 1,3-dienes is the isomerization of the corresponding 1,4-dienes. This can be achieved using a suitable catalyst. A protocol for the isomerization of 1,4-cyclohexadiene (B1204751) to 1,3-cyclohexadiene using a ruthenium catalyst has been reported and can be adapted for the methylated analog.

Materials:

  • 1-Methyl-1,4-cyclohexadiene

  • Ruthenium catalyst (e.g., RuHCl(CO)(PPh₃)₃)

  • Anhydrous, degassed solvent (optional, the reaction can be run neat)

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Methyl-1,4-cyclohexadiene.

    • Add the ruthenium catalyst. The catalyst loading can be optimized, but a starting point is a [substrate]/[catalyst] ratio of 1000 to 5000.

    • The reaction can be performed neat or in an anhydrous, degassed solvent like toluene.

  • Reaction Conditions:

    • Flush the system with an inert gas.

    • Heat the reaction mixture with stirring. The optimal temperature will depend on the specific catalyst and substrate but is typically in the range of 80-110 °C.

    • Monitor the reaction progress by GC-MS or NMR to observe the conversion of the 1,4-isomer to the 1,3-isomer.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product can be purified directly by distillation under reduced pressure to separate it from the catalyst and any high-boiling impurities.

synthesis_isomerization cluster_setup Reaction Setup cluster_reaction Isomerization cluster_purification Purification A Charge flask with 1-Methyl-1,4-cyclohexadiene and catalyst B Flush with inert gas A->B C Heat with stirring B->C D Monitor conversion (GC-MS, NMR) C->D E Cool to room temperature D->E F Purify by distillation E->F

Caption: Workflow for the synthesis of this compound via isomerization.

Dehydrohalogenation of 1-Bromo-2-methylcyclohexane (B1615079)

Another synthetic approach is the dehydrohalogenation of a suitable haloalkane. The elimination of HBr from 1-bromo-2-methylcyclohexane using a strong, non-nucleophilic base can yield a mixture of methylcyclohexene isomers, including this compound.

Materials:

  • 1-Bromo-2-methylcyclohexane

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • Dissolve 1-bromo-2-methylcyclohexane in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush the apparatus with an inert gas.

  • Reaction:

    • Add the strong base to the solution. The reaction may be exothermic, so the addition might need to be controlled.

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, pentane).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The resulting mixture of isomers can be separated by fractional distillation or preparative gas chromatography to isolate this compound.

synthesis_dehydrohalogenation 1-Bromo-2-methylcyclohexane 1-Bromo-2-methylcyclohexane Mixture of methylcyclohexenes Mixture of methylcyclohexenes 1-Bromo-2-methylcyclohexane->Mixture of methylcyclohexenes Strong Base, Heat This compound This compound Mixture of methylcyclohexenes->this compound Purification (Fractional Distillation)

Caption: Synthetic pathway via dehydrohalogenation.

Safety Precautions

  • This compound and its precursors are flammable organic compounds. Handle them in a well-ventilated fume hood away from ignition sources.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) when operating photochemical reactors.

  • The reagents used in the synthetic procedures, such as strong bases and catalysts, may be corrosive, toxic, or air-sensitive. Consult the safety data sheets (SDS) for all chemicals and handle them with appropriate care.

  • Reactions under inert atmosphere require proper handling techniques to exclude air and moisture.

References

Application Note: Selective Synthesis of Bromo-Methylcyclohexene Isomers via Kinetic vs. Thermodynamic Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic addition of hydrogen bromide (HBr) to conjugated dienes is a foundational reaction in organic synthesis. The reaction with 1-methyl-1,3-cyclohexadiene serves as an excellent model for demonstrating the principle of kinetic versus thermodynamic control, where reaction conditions, primarily temperature, can be manipulated to selectively favor one constitutional isomer over another. This document provides a detailed overview of the reaction mechanism, quantitative data on product distribution, and comprehensive protocols for the selective synthesis of the kinetic (1,2-addition) and thermodynamic (1,4-addition) products.

Introduction: Kinetic vs. Thermodynamic Control

In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products can often be influenced by the reaction conditions.

  • Kinetic Control : At low temperatures, reactions are typically irreversible. The major product formed is the one that is generated the fastest, meaning it proceeds through the transition state with the lowest activation energy. This is known as the kinetic product.[1][2]

  • Thermodynamic Control : At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product.[1][2]

The addition of HBr to a conjugated diene like this compound produces a resonance-stabilized allylic carbocation intermediate, which can be attacked by the bromide nucleophile at two different positions, leading to two different products.[3][4]

Reaction Mechanism

The reaction proceeds in two main steps:

  • Protonation : The diene is protonated by HBr. Protonation occurs at the terminal carbon (C4) of the conjugated system to generate the most stable possible carbocation: a resonance-stabilized tertiary allylic carbocation.

  • Nucleophilic Attack : The bromide ion (Br⁻) attacks the delocalized carbocation. This attack can occur at two distinct sites:

    • Attack at C3 (1,2-Addition) : This pathway leads to the kinetic product , 3-bromo-3-methylcyclohexene. This reaction is faster because it occurs at the more substituted carbon, which bears a greater degree of positive charge in the carbocation intermediate.[5]

    • Attack at C1 (1,4-Addition) : This pathway leads to the thermodynamic product , 3-bromo-1-methylcyclohexene. This product is more stable because it contains a more highly substituted double bond (trisubstituted), which is favored according to Zaitsev's rule.[5][6]

The overall mechanism and the competing pathways are illustrated in the diagram below.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Resonance-Stabilized Carbocation Intermediate cluster_products Products r1 This compound int1 Tertiary Allylic Carbocation (Resonance Form A) r1->int1 Protonation (forms most stable carbocation) plus1 + plus1->int1 Protonation (forms most stable carbocation) r2 HBr r2->int1 Protonation (forms most stable carbocation) int2 Secondary Allylic Carbocation (Resonance Form B) int1->int2 Resonance p_kinetic Kinetic Product (1,2-Addition) 3-bromo-3-methylcyclohexene int1->p_kinetic Br⁻ attack at C3 Faster Rate Low Temp (-15°C) p_thermo Thermodynamic Product (1,4-Addition) 3-bromo-1-methylcyclohexene int2->p_thermo Br⁻ attack at C1 More Stable Product High Temp (40°C) (Equilibrium)

Caption: Reaction mechanism for the addition of HBr to this compound.

Data Presentation: Product Distribution

Reaction ConditionControl Type1,2-Addition Product (%)1,4-Addition Product (%)
Low Temperature (e.g., 0 °C) Kinetic~70-80%~20-30%
High Temperature (e.g., 40 °C) Thermodynamic~15-20%~80-85%
Low Temp, then heat to High Temp Thermodynamic~15-20%~80-85%

Data based on the analogous reaction with 1,3-butadiene (B125203), which demonstrates the governing principle.[2] Heating the kinetic product mixture allows for equilibration to the more stable thermodynamic product.[2][7]

Experimental Protocols

The following protocols outline the selective synthesis of the kinetic and thermodynamic products.

Experimental_Workflow cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start Setup Reaction: This compound in non-polar solvent (e.g., pentane) decision Select Control Pathway start->decision k1 Cool to Low Temp (-15°C to 0°C) decision->k1  Faster Product t1 Set to High Temp (e.g., 40°C) decision->t1 More Stable Product   k2 Slowly add 1 eq. HBr k1->k2 k3 Short Reaction Time (e.g., 30 min) k2->k3 workup Workup: 1. Quench with NaHCO₃(aq) 2. Extract with ether 3. Dry (Na₂SO₄), filter, concentrate k3->workup t2 Add 1 eq. HBr t1->t2 t3 Long Reaction Time (Allow Equilibration, e.g., 2-4 hours) t2->t3 t3->workup analysis Analysis: Determine product ratio (GC-MS, ¹H NMR) workup->analysis

Caption: Experimental workflow for selective synthesis and analysis.

Protocol 1: Synthesis under Kinetic Control (Favors 3-bromo-3-methylcyclohexene)

Objective: To synthesize the 1,2-addition product as the major isomer.

Materials and Reagents:

  • This compound

  • Anhydrous HBr (gas or solution in acetic acid)

  • Anhydrous pentane (B18724) or hexane (B92381) (solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, separatory funnel

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Dissolve this compound (1.0 eq) in anhydrous pentane.

  • Cool the flask to -15 °C using an acetone/dry ice bath.

  • Slowly add a solution of HBr (1.0 eq) in acetic acid or bubble HBr gas through the solution over 20-30 minutes while stirring vigorously. Maintain the temperature at -15 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at -15 °C for an additional 30 minutes. The reaction must be stopped before it has time to equilibrate.

Work-up and Purification:

  • Quench the reaction by slowly adding cold, saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (keeping the temperature low to prevent isomerization).

  • The crude product can be purified by flash chromatography if necessary.

Protocol 2: Synthesis under Thermodynamic Control (Favors 3-bromo-1-methylcyclohexene)

Objective: To synthesize the 1,4-addition product as the major isomer.

Materials and Reagents:

  • Same as Protocol 1.

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, condenser, and dropping funnel.

  • Dissolve this compound (1.0 eq) in anhydrous pentane.

  • Heat the solution to a gentle reflux or maintain at a constant temperature of 40 °C using a water bath.

  • Slowly add a solution of HBr (1.0 eq) in acetic acid.

  • Allow the reaction to stir at 40 °C for 2-4 hours to ensure equilibrium is reached.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography.

Product Characterization

The product mixture can be analyzed to determine the isomeric ratio and confirm the identity of the products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers will have different retention times on a standard GC column.[8] Mass spectrometry will show a molecular ion peak corresponding to C₇H₁₁Br for both isomers, but their fragmentation patterns may differ slightly.

  • ¹H NMR Spectroscopy: This is a powerful tool for distinguishing the isomers:

    • 3-bromo-1-methylcyclohexene (Thermodynamic): Will show a signal for one vinylic proton (on C2). The methyl group signal will appear as a singlet.[9][10]

    • 3-bromo-3-methylcyclohexene (Kinetic): Will show signals for two vinylic protons (on C1 and C2). The methyl group signal will also be a singlet but will have a different chemical shift compared to the thermodynamic isomer.[9][10]

Conclusion

The reaction of this compound with HBr exemplifies a critical concept in synthetic strategy. By carefully controlling the reaction temperature and time, researchers can selectively favor the formation of either the kinetic (1,2-addition) or the thermodynamic (1,4-addition) product. Low temperatures and short reaction times favor the faster-forming kinetic product, while higher temperatures and longer reaction times allow the system to equilibrate to the more stable thermodynamic product. This control is invaluable for synthetic chemists aiming to produce specific isomers for applications in research and drug development.

References

Application Notes and Protocols for the Gas-Phase Pyrolysis of 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gas-phase pyrolysis of cyclic dienes is a fundamental process in organic chemistry, with implications for understanding reaction mechanisms, combustion chemistry, and the synthesis of valuable organic compounds. 1-Methyl-1,3-cyclohexadiene is an interesting substrate for such studies due to the potential for various thermal rearrangements, including sigmatropic shifts, ring-opening reactions, and dehydrogenation. These notes provide a detailed overview of the expected products from the gas-phase pyrolysis of this compound, based on established principles of thermal organic reactions, and a comprehensive protocol for its experimental investigation. Due to a lack of specific experimental data in the current scientific literature for this particular compound, the product distribution is hypothesized based on analogies with related molecules.

Predicted Products of Pyrolysis

The thermal decomposition of this compound is anticipated to proceed through several competing pathways, yielding a mixture of products. The primary reaction channels are expected to be isomerization, electrocyclic ring-opening, and dehydrogenation.

Predicted Product Proposed Formation Pathway Basis for Prediction
Toluene (B28343)DehydrogenationThe thermal decomposition of 1-methylcyclohexa-1,4-diene is known to yield toluene and hydrogen.[1] A similar pathway is plausible for the 1,3-diene isomer.
(Z)- and (E)-1-Methyl-1,3,5-hexatrieneElectrocyclic Ring-OpeningThe photochemical ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) is a well-established pericyclic reaction.[2] A thermal equivalent is a probable pathway.
2-Methyl-1,3-cyclohexadiene[3][4]-Sigmatropic Hydrogen Shift[3][4]-Sigmatropic rearrangements are common thermal processes in 1,3-dienes.
5-Methyl-1,3-cyclohexadiene[3][4]-Sigmatropic Hydrogen Shift[3][4]-Sigmatropic rearrangements are common thermal processes in 1,3-dienes.
Methane, Benzene, and other fragmentsRadical FragmentationAt higher temperatures, C-C and C-H bond homolysis can lead to a variety of smaller radical species that can recombine or abstract hydrogen to form stable smaller molecules.

Reaction Pathways

The predicted thermal rearrangements of this compound are illustrated in the diagram below. These include[3][4]-sigmatropic hydrogen shifts leading to isomeric methylcyclohexadienes, a disrotatory electrocyclic ring-opening to form isomeric methyl-1,3,5-hexatrienes, and an aromatization pathway to produce toluene.

Gas_Phase_Pyrolysis cluster_isomerization Isomerization ([1,5]-H shift) cluster_ring_opening Ring-Opening cluster_dehydrogenation Dehydrogenation This compound This compound 2-Methyl-1,3-cyclohexadiene 2-Methyl-1,3-cyclohexadiene This compound->2-Methyl-1,3-cyclohexadiene Δ 5-Methyl-1,3-cyclohexadiene 5-Methyl-1,3-cyclohexadiene This compound->5-Methyl-1,3-cyclohexadiene Δ (Z)-1-Methyl-1,3,5-hexatriene (Z)-1-Methyl-1,3,5-hexatriene This compound->(Z)-1-Methyl-1,3,5-hexatriene Δ, Electrocyclic Toluene + H2 Toluene + H2 This compound->Toluene + H2 Δ, -H2 (E)-1-Methyl-1,3,5-hexatriene (E)-1-Methyl-1,3,5-hexatriene (Z)-1-Methyl-1,3,5-hexatriene->(E)-1-Methyl-1,3,5-hexatriene Isomerization

Predicted reaction pathways for the pyrolysis of this compound.

Experimental Protocols

The following is a general protocol for the investigation of the gas-phase pyrolysis of this compound.

I. Pyrolysis Apparatus Setup and Operation

A flow reactor is a suitable setup for studying gas-phase pyrolysis, allowing for precise control over reaction time and temperature.

Materials and Equipment:

  • Quartz flow reactor tube

  • Tube furnace with programmable temperature controller

  • Syringe pump for liquid feed

  • Mass flow controllers for carrier gas (e.g., Nitrogen or Argon)

  • Heated transfer lines

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)

  • Vacuum pump

  • Pressure gauges

  • Gas-tight syringes

  • This compound (reactant)

  • Inert carrier gas (e.g., Nitrogen, Argon)

Workflow Diagram:

Pyrolysis_Workflow cluster_preparation System Preparation cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis Start Start Leak_Check Leak Check System Start->Leak_Check Purge Purge with Inert Gas Leak_Check->Purge Heat Heat Furnace to Setpoint Purge->Heat Inject Inject Reactant (this compound) Heat->Inject React Pyrolysis in Reactor Inject->React Collect Collect Products in Cold Trap React->Collect Warm_Trap Warm Cold Trap Collect->Warm_Trap Analyze Analyze Products by GC-MS Warm_Trap->Analyze End End Analyze->End

Experimental workflow for gas-phase pyrolysis and product analysis.

Procedure:

  • System Assembly: Assemble the quartz flow reactor within the tube furnace. Connect the reactant delivery system (syringe pump), carrier gas lines (mass flow controllers), and the product collection system (cold trap).

  • Leak Check: Evacuate the system and ensure that it holds a stable vacuum to prevent atmospheric contamination.

  • System Purge: Purge the entire system with an inert carrier gas (e.g., Nitrogen) for at least 30 minutes to remove any residual air and moisture.

  • Heating: Set the furnace to the desired pyrolysis temperature (a typical starting range for such compounds would be 400-600°C). Allow the temperature to stabilize.

  • Reactant Injection: Once the furnace temperature is stable, begin the flow of the inert carrier gas at a set rate. Introduce this compound into the heated carrier gas stream using the syringe pump. The concentration of the reactant should be kept low to minimize bimolecular reactions.

  • Pyrolysis: The reactant vaporizes and is carried through the heated quartz tube where pyrolysis occurs.

  • Product Collection: The gas stream exiting the reactor is passed through a cold trap to condense the pyrolysis products.

  • Experiment Termination: After a set period, stop the injection of the reactant but maintain the carrier gas flow to ensure all products are flushed from the reactor into the trap.

  • Sample Recovery: Once the system has cooled, the cold trap is removed and allowed to warm to room temperature. The condensed products can then be dissolved in a suitable solvent (e.g., dichloromethane) for analysis.

II. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for separating and identifying the volatile products of pyrolysis.

Materials and Equipment:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Appropriate capillary column (e.g., HP-5MS or equivalent)

  • Helium carrier gas

  • Autosampler or manual injection syringe

  • Data acquisition and analysis software with a mass spectral library (e.g., NIST)

Procedure:

  • Instrument Setup:

    • Injector: Set to a temperature that ensures rapid vaporization of the sample without thermal decomposition (e.g., 250°C). Use a split injection mode to avoid column overloading.

    • GC Oven Program: A typical temperature program would be an initial hold at a low temperature (e.g., 40°C) for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature that allows for the elution of all expected products (e.g., 280°C).

    • MS Detector: The mass spectrometer should be set to scan a mass range appropriate for the expected products (e.g., m/z 35-350). The ion source and transfer line temperatures should be maintained at appropriate values (e.g., 230°C and 280°C, respectively).

  • Sample Injection: Inject an aliquot (e.g., 1 µL) of the dissolved product mixture into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Peak Identification: Identify the individual components by comparing their mass spectra with entries in a standard mass spectral library (e.g., NIST). The identification should be confirmed by comparing the retention times with those of authentic standards if available.

    • Quantification: The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram. For accurate quantification, calibration with authentic standards is necessary.

Safety Precautions

  • Pyrolysis experiments should be conducted in a well-ventilated fume hood.

  • Safety glasses, lab coats, and appropriate gloves should be worn at all times.

  • Care should be taken when working with high temperatures and cryogenic liquids.

  • Ensure that the exhaust from the vacuum pump is properly vented.

  • This compound is flammable; handle with care and avoid ignition sources.

References

1-Methyl-1,3-cyclohexadiene: A Versatile Precursor for Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1,3-cyclohexadiene is a valuable cyclic diene that serves as a readily available precursor for the synthesis of substituted aromatic compounds, primarily toluene (B28343). The conversion of this compound to its aromatic counterpart involves a dehydrogenation reaction, also known as aromatization. This process is of significant interest in organic synthesis as it allows for the construction of the stable aromatic ring from a non-aromatic precursor. The thermodynamic driving force for this transformation is the substantial resonance stabilization energy gained upon the formation of the aromatic system.

This document provides detailed application notes and experimental protocols for the aromatization of this compound to toluene using two primary methodologies: catalytic dehydrogenation and chemical oxidation.

Methods Overview

The aromatization of this compound can be achieved through several methods, with catalytic dehydrogenation and chemical oxidation being the most prevalent in laboratory and industrial settings.

  • Catalytic Dehydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/γ-Al₂O₃), at elevated temperatures. The catalyst facilitates the removal of hydrogen atoms from the cyclohexadiene ring, leading to the formation of the aromatic product and hydrogen gas. This method is often favored for its efficiency and the ease of catalyst separation from the reaction mixture.

  • Chemical Oxidation: This approach utilizes stoichiometric amounts of an oxidizing agent to effect the dehydrogenation. Common oxidants for this purpose include quinone-based reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil, as well as metal oxides like manganese dioxide (MnO₂). These reactions are often performed under milder conditions compared to catalytic dehydrogenation.

Data Presentation

The following tables summarize quantitative data for the aromatization of this compound and related compounds to provide a comparative overview of different methods.

Table 1: Catalytic Dehydrogenation of 1-Methyl-Cyclohexadiene Derivatives

SubstrateCatalystTemperature (°C)Pressure (bar)H₂/Hydrocarbon Molar RatioToluene Yield (%)Reference
1-Methyl-1,4-cyclohexadiene (B1585077)1.0 wt% Pt/γ-Al₂O₃3201.013199.6[1]
1-Methylcyclohexene1.0 wt% Pt/γ-Al₂O₃3201.013182.9[1]

Note: Data for this compound is expected to be comparable to 1-methyl-1,4-cyclohexadiene under similar conditions due to the facile isomerization between the two dienes at elevated temperatures.

Table 2: Chemical Oxidation of Cyclohexadiene Derivatives

SubstrateOxidantSolventTemperatureTimeProductYield (%)
Substituted CyclohexadieneDDQBenzene (B151609)Reflux1-4 hCorresponding AromaticModerate to High
Substituted CyclohexadieneChloranilXyleneRefluxSeveral hoursCorresponding AromaticGood
Substituted CyclohexadieneMnO₂ChloroformReflux12-24 hCorresponding AromaticVariable

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the gas-phase dehydrogenation of this compound to toluene.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Inert gas (Nitrogen or Argon)

  • Suitable reaction vessel (e.g., a fixed-bed reactor or a high-boiling point solvent in a flask)

  • Heating system with temperature control

  • Condenser and collection flask

Procedure:

  • Catalyst Preparation: Place a catalytic amount of 10% Pd/C into the reaction vessel. For a laboratory-scale reaction in a flask, a 5-10 mol% loading of palladium is a typical starting point.

  • Inert Atmosphere: Purge the reaction system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Reactant Addition: Introduce this compound into the reaction vessel. If using a solvent, high-boiling point ethers or hydrocarbons are suitable.

  • Reaction Conditions: Heat the reaction mixture to a temperature in the range of 150-200 °C. The optimal temperature will depend on the specific setup and scale.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the evolution of hydrogen gas. For reactions in a flask, the product can be distilled as it is formed. The reaction can also be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the appearance of toluene.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, the catalyst can be removed by filtration through a pad of celite. The toluene product can then be purified by distillation.

  • Characterization: Confirm the identity and purity of the toluene product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Chemical Oxidation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

This protocol outlines a general procedure for the dehydrogenation of this compound using DDQ.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous benzene or toluene as solvent

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous benzene or toluene.

  • Reagent Addition: Add a stoichiometric amount (2 equivalents) of DDQ to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), observing the consumption of the starting material and the formation of toluene. The reaction is often accompanied by the precipitation of the hydroquinone (B1673460) byproduct (DDQH₂).

  • Work-up: After the reaction is complete (typically within a few hours), cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated DDQH₂.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude toluene can be further purified by distillation if necessary.

  • Characterization: Analyze the purified toluene using ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Mandatory Visualizations

Reaction Pathway Diagram

G cluster_0 Aromatization of this compound This compound This compound Toluene Toluene This compound->Toluene - 2H₂ G cluster_1 Catalytic Dehydrogenation Workflow A Setup Reaction Vessel with Pd/C B Purge with Inert Gas A->B C Add this compound B->C D Heat to 150-200 °C C->D E Monitor Reaction (GC/H₂ evolution) D->E F Cool and Filter Catalyst E->F G Purify Toluene (Distillation) F->G H Characterize Product (NMR, GC-MS) G->H G cluster_2 Chemical Oxidation (DDQ) Workflow A Dissolve Diene in Benzene/Toluene B Add DDQ (2 eq.) A->B C Reflux Reaction Mixture B->C D Monitor Reaction (TLC/GC) C->D E Cool and Filter DDQH₂ D->E F Aqueous Work-up E->F G Purify Toluene (Distillation) F->G H Characterize Product (NMR, GC-MS) G->H

References

High-Yield Synthesis of 1-Methyl-1,3-cyclohexadiene Adducts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceutical agents. 1-Methyl-1,3-cyclohexadiene is a readily available diene that serves as a versatile building block for the creation of bicyclo[2.2.2]octene scaffolds. These structures are prevalent in numerous biologically active compounds and are of significant interest in drug discovery and development.

This document provides detailed application notes and experimental protocols for the high-yield synthesis of this compound adducts with common dienophiles. The protocols described herein are optimized for efficiency and yield, with specific emphasis on reaction conditions, purification, and characterization of the resulting adducts.

Core Concepts: The Diels-Alder Reaction

The Diels-Alder reaction involves the concerted interaction of the π-systems of a conjugated diene and a dienophile to form a new six-membered ring. The reaction is favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. The stereochemistry of the reactants is retained in the product, making it a highly predictable and stereospecific transformation. For cyclic dienes such as this compound, the reaction typically proceeds through an endo transition state, leading to the kinetically favored endo isomer.

Lewis acid catalysis is a common strategy to enhance the rate and selectivity of Diels-Alder reactions. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and increasing its reactivity towards the diene.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride (B1165640)

This protocol details the reaction of this compound with maleic anhydride, a highly reactive dienophile, to yield the corresponding Diels-Alder adduct.

Materials:

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (5.0 g, 51 mmol).

  • Add 30 mL of anhydrous toluene to the flask.

  • While stirring, add this compound (5.2 mL, 46 mmol) to the suspension.

  • Heat the reaction mixture to a gentle reflux (approximately 110 °C) using a heating mantle.

  • Maintain the reflux for 2 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting materials.

  • After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Cool the flask in an ice bath for 30 minutes to promote crystallization of the product.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold hexane (2 x 15 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 1-Methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.

Purification:

The crude product can be further purified by recrystallization from an ethyl acetate/hexane solvent system.

Characterization:

The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Methyl 1-Methylbicyclo[2.2.2]oct-5-ene-2-carboxylate

This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between this compound and methyl acrylate (B77674). The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), enhances the reaction rate and yield.

Materials:

  • This compound

  • Methyl acrylate

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (40 mL) and cool the flask to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.33 g, 10 mmol) to the cold dichloromethane with stirring.

  • Slowly add methyl acrylate (4.5 mL, 50 mmol) to the suspension. Stir the mixture at 0 °C for 15 minutes.

  • Add this compound (4.7 mL, 42 mmol) dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to stir at 0 °C for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 20 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Data Presentation

Reaction Diene Dienophile Catalyst Solvent Temp (°C) Time (h) Yield (%) Product
1This compoundMaleic AnhydrideNoneToluene1102~901-Methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
2This compoundMethyl AcrylateAlCl₃CH₂Cl₂04~85Methyl 1-Methylbicyclo[2.2.2]oct-5-ene-2-carboxylate
32-Methoxy-1-methyl-1,3-cyclohexadieneMaleic AnhydrideNone-Heat-High6-Methoxy-1-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Thermal Diels-Alder cluster_protocol2 Protocol 2: Lewis Acid Catalyzed Diels-Alder p1_start Reactants: This compound Maleic Anhydride p1_reaction Reaction: Toluene, Reflux (110°C), 2h p1_start->p1_reaction p1_workup Workup: Cooling, Crystallization p1_reaction->p1_workup p1_purification Purification: Vacuum Filtration, Washing p1_workup->p1_purification p1_product Product 1 p1_purification->p1_product p2_start Reactants: This compound Methyl Acrylate p2_reaction Reaction: 0°C, 4h p2_start->p2_reaction p2_catalyst Catalyst: AlCl₃ in CH₂Cl₂ p2_catalyst->p2_reaction p2_workup Workup: Aqueous Quench, Extraction p2_reaction->p2_workup p2_purification Purification: Column Chromatography p2_workup->p2_purification p2_product Product 2 p2_purification->p2_product

Caption: General experimental workflows for thermal and Lewis acid-catalyzed Diels-Alder reactions.

Signaling Pathway Example: Inhibition of a Kinase Pathway

Diels-Alder adducts are often used as scaffolds in the design of kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a synthesized adduct could act as an inhibitor.

signaling_pathway cluster_pathway Hypothetical Kinase Cascade receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation inhibitor Synthesized Adduct (Inhibitor) inhibitor->kinase2 Inhibits

Caption: Simplified diagram of a kinase signaling pathway inhibited by a synthesized adduct.

Conclusion

The Diels-Alder reaction of this compound provides a reliable and high-yielding route to valuable bicyclo[2.2.2]octene derivatives. The protocols outlined in this document offer robust methods for the synthesis of these adducts, which can serve as key intermediates in medicinal chemistry and materials science. The choice between a thermal or Lewis acid-catalyzed approach will depend on the specific dienophile and desired reaction conditions. The provided workflows and data tables serve as a practical guide for researchers in the efficient synthesis and characterization of these important molecular scaffolds.

References

Troubleshooting & Optimization

improving regioselectivity in the hydroboration of 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the regioselectivity in the hydroboration of 1-methyl-1,3-cyclohexadiene.

Frequently Asked Questions (FAQs)

Q1: What are the possible regioisomers from the monohydroboration-oxidation of this compound?

A1: The hydroboration-oxidation of this compound can lead to the formation of several allylic alcohol regioisomers. The boron atom can add to any of the four carbon atoms of the diene system. Subsequent oxidation replaces the boron atom with a hydroxyl group. The primary products of interest are typically derived from the addition of borane (B79455) to one of the two double bonds, resulting in different regioisomeric alcohols.

Q2: What is the general principle of regioselectivity in the hydroboration of alkenes?

A2: In the hydroboration of alkenes, the boron atom adds preferentially to the less sterically hindered carbon atom of the double bond.[1][2] This is known as anti-Markovnikov regioselectivity.[3][4] The selectivity is influenced by both steric and electronic factors.[2][5] For conjugated dienes like this compound, the situation is more complex due to the presence of two reactive double bonds and potential for 1,2- and 1,4-addition.

Q3: How does the methyl group on this compound influence regioselectivity?

A3: The methyl group exerts a significant steric and electronic influence. Sterically, it hinders the approach of the borane reagent to the C1 and C2 positions of the diene. Electronically, the methyl group is weakly electron-donating, which can influence the polarization of the pi systems of the diene.

Q4: Why are sterically hindered boranes often recommended for improving regioselectivity?

A4: Sterically demanding borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530), significantly enhance regioselectivity.[1][6][7] Their larger size amplifies the steric differences between the carbon atoms of the double bond, leading to a more pronounced preference for addition to the least hindered position.[2]

Troubleshooting and Optimization Guide

Problem 1: My reaction is producing a mixture of regioisomers with low selectivity for the desired product.

Answer: This is a common issue when using less sterically hindered boranes like BH₃·THF. To improve selectivity, consider the following:

  • Change the Hydroborating Agent: Switching to a bulkier borane is the most effective strategy. Reagents like 9-BBN, disiamylborane (Sia₂BH), or thexylborane are known to provide higher regioselectivity in favor of addition to the less substituted and less sterically hindered carbon.[7][8]

  • Control Reaction Temperature: Performing the hydroboration at lower temperatures (e.g., 0 °C or -25 °C) can enhance selectivity. Lower temperatures favor the kinetically controlled product, which is typically the one formed via the sterically least hindered transition state.

Problem 2: I am observing the formation of dihydroboration products, which is reducing the yield of my desired mono-alcohol.

Answer: Dihydroboration can occur, especially if the stoichiometry is not carefully controlled.

  • Control Stoichiometry: Use a 1:1 molar ratio of the diene to the hydroborating agent. If using BH₃, which has three hydrides, the stoichiometry should be carefully controlled to favor mono-hydroboration. Using monoalkylboranes or dialkylboranes like 9-BBN, which have only one reactive B-H bond for hydroboration, can prevent over-addition.

  • Reverse Addition: Adding the diene slowly to the borane solution can sometimes help to minimize dihydroboration by keeping the diene concentration low.

Data Presentation

Table 1: Effect of Borane Reagent on the Regioselectivity of Hydroboration-Oxidation of Substituted Dienes

Hydroborating AgentStructureKey FeatureExpected Outcome for this compound
Borane-THF (BH₃·THF)BH₃Least sterically hinderedModerate regioselectivity, potential for mixtures
Disiamylborane (Sia₂BH)(C₅H₁₁)₂BHModerately hinderedGood regioselectivity for the least hindered position
9-BBNC₈H₁₅B-HHighly hindered, rigid bicyclic structureExcellent regioselectivity for the least hindered position
ThexylboraneC₆H₁₃BH₂Moderately hinderedGood regioselectivity

Note: The precise product distribution for this compound specifically may require experimental determination, but the trends shown are based on established principles of hydroboration with these reagents.

Experimental Protocols

Protocol: Regioselective Hydroboration-Oxidation of this compound using 9-BBN

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH), 6 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, septum, needles, and syringes

  • Ice-water bath

Procedure:

Part 1: Hydroboration

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol).

  • Dissolve the diene in 20 mL of anhydrous THF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 9-BBN solution (0.5 M in THF, 10 mmol, 20 mL) to the stirred solution of the diene over 15-20 minutes via a syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours to ensure the completion of the hydroboration.

Part 2: Oxidation

  • Cool the flask containing the organoborane solution back to 0 °C.

  • Slowly and carefully add 5 mL of ethanol to the reaction mixture.

  • Sequentially, add 10 mL of 6 M NaOH solution, followed by the slow, dropwise addition of 10 mL of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 20 °C.

  • After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour.

Part 3: Work-up and Isolation

  • Transfer the reaction mixture to a separatory funnel.

  • Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

  • Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alcohol product.

  • Purify the product by flash column chromatography on silica (B1680970) gel to isolate the desired regioisomer.

Visualizations

Hydroboration_Mechanism cluster_hydroboration Step 1: Hydroboration (Syn-Addition) cluster_oxidation Step 2: Oxidation Alkene This compound TS Four-membered Transition State Alkene->TS + Borane R₂BH (e.g., 9-BBN) Borane->TS Organoborane Allylic Organoborane TS->Organoborane Concerted Addition Organoborane_ox Allylic Organoborane Intermediate Boronate Ester Organoborane_ox->Intermediate + Oxidant H₂O₂, NaOH Oxidant->Intermediate Alcohol Allylic Alcohol (Product) Intermediate->Alcohol Hydrolysis

Caption: General mechanism of the two-step hydroboration-oxidation reaction.

Optimization_Workflow Start Start: Low Regioselectivity in Hydroboration CheckReagent Is a sterically hindered borane (e.g., 9-BBN) being used? Start->CheckReagent ChangeReagent Action: Switch to a bulkier borane (9-BBN, Sia₂BH) CheckReagent->ChangeReagent No CheckTemp Is the reaction run at low temperature (e.g., 0 °C)? CheckReagent->CheckTemp Yes Analyze Analyze product ratio (GC, NMR) ChangeReagent->Analyze LowerTemp Action: Decrease reaction temperature CheckTemp->LowerTemp No CheckTemp->Analyze Yes LowerTemp->Analyze End End: Optimized Regioselectivity Analyze->End

Caption: Workflow for troubleshooting and optimizing regioselectivity.

Steric_Influence cluster_reagents Hydroborating Agents cluster_products Potential Products BH3 BH₃ (Small) Mixture Mixture of Regioisomers BH3->Mixture Low steric hindrance leads to poor selectivity BBN 9-BBN (Bulky) SelectiveProduct Single Major Regioisomer BBN->SelectiveProduct High steric hindrance forces selective addition

Caption: Relationship between borane size and product regioselectivity.

References

common side products in the synthesis of 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-Methyl-1,3-cyclohexadiene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound, and what are their primary side products?

A1: The synthesis of this compound can be approached through several pathways, each with a unique profile of potential side products. The most common methods include:

  • Acid-Catalyzed Dehydration of Methylcyclohexanols: This is a prevalent method, typically starting from 2-methylcyclohexanol (B165396). The primary products are a mixture of methylcyclohexene isomers.

  • Wittig Reaction: This reaction involves the conversion of a ketone or aldehyde to an alkene. A suitable cyclohexenone derivative is required as a starting material.

  • Diels-Alder Reaction: A [4+2] cycloaddition reaction can be employed to construct the cyclohexene (B86901) ring system, which can then be further modified.

  • Double Dehydrohalogenation: This method involves the elimination of two equivalents of a hydrogen halide from a dihalo-methylcyclohexane.

  • Isomerization of other Methylcyclohexadiene isomers: The 1,4- and 1,5-isomers of methylcyclohexadiene can be isomerized to the more stable 1,3-conjugated system.

A summary of the common side products for each route is provided in the troubleshooting guides below.

Troubleshooting Guides

Route 1: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

This method is widely used but often results in a mixture of isomeric products. The desired this compound is not a direct product but can be formed through subsequent isomerization, though this is not the primary outcome. The main products are various methylcyclohexene isomers.

Common Problems and Solutions

Problem 1: My final product is a mixture of several methylcyclohexene isomers, not the desired this compound.

  • Cause: The acid-catalyzed dehydration of 2-methylcyclohexanol proceeds via E1 and E2 elimination pathways, leading to a mixture of thermodynamically and kinetically favored products. Zaitsev's rule predicts the formation of the most substituted alkenes, which are 1-methylcyclohexene and 3-methylcyclohexene (B1581247).[1][2] Methylenecyclohexane can also form as a minor product.[3] The formation of this compound is not a primary outcome of this reaction.

  • Solution:

    • Product Separation: The isomeric mixture can be challenging to separate due to close boiling points. Fractional distillation can be attempted, but complete separation is difficult. Preparative gas chromatography (GC) is a more effective but less scalable option.

    • Alternative Routes: If pure this compound is required, consider one of the alternative synthetic routes outlined below that can offer higher selectivity.

Problem 2: The ratio of my isomeric products changes throughout the reaction (the "Evelyn Effect").

  • Cause: The "Evelyn effect" describes the change in product distribution over the course of the reaction.[4] This is often attributed to a shift in the dominant reaction mechanism or changes in the reaction conditions (e.g., concentration of reactants and catalyst) as the distillation proceeds. For example, the ratio of 1-methylcyclohexene to 3-methylcyclohexene can vary between early and late fractions of the distillate.[4]

  • Solution:

    • Consistent Reaction Conditions: To minimize variability, maintain stable heating and stirring throughout the reaction.

    • Fraction Collection: Collect the distillate in several smaller fractions and analyze each by GC-MS to identify the fractions with the highest concentration of the desired isomer, if one is preferentially formed at a certain stage.

Quantitative Data: Product Distribution in Dehydration of 2-Methylcyclohexanol

The following table summarizes typical product distributions obtained from the acid-catalyzed dehydration of 2-methylcyclohexanol under different conditions.

Acid CatalystReaction Time1-Methylcyclohexene (%)3-Methylcyclohexene (%)Other Isomers (%)Reference
H₃PO₄Fraction 177.182.3320.47 (unreacted alcohol)[4]
H₃PO₄Fraction 254.7830.788.8 (unreacted alcohol)[4]
H₂SO₄Not specified~75~25Not specified[1]

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

  • Combine 20.0 mmol of 2-methylcyclohexanol and 0.7 mL of 85% phosphoric acid in a 10-mL round-bottom flask.[2]

  • Set up a simple distillation apparatus.

  • Heat the mixture gently to distill the alkene products. Collect the distillate in a receiver cooled in an ice bath.

  • Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to determine the composition of the isomeric products.[2]

Logical Workflow for Troubleshooting Dehydration of 2-Methylcyclohexanol

Troubleshooting Dehydration Reactions
Route 2: Wittig Reaction

The Wittig reaction provides a powerful method for forming carbon-carbon double bonds with high regioselectivity. To synthesize this compound, a suitable starting material would be 3-methyl-2-cyclohexen-1-one (B144701).

Common Problems and Solutions

Problem: Low yield of the desired diene.

  • Cause:

    • Steric Hindrance: The ketone starting material may be sterically hindered, slowing down the reaction.[4]

    • Ylide Instability: The phosphorus ylide may be unstable and decompose before reacting with the ketone.

    • Side Reactions: The strong base used to generate the ylide can promote side reactions, such as self-condensation of the ketone.

  • Solution:

    • Choice of Base: Use a strong, non-nucleophilic base like sodium amide (NaNH₂) or potassium tert-butoxide to generate the ylide.[5] Avoid organolithium bases if the ketone has acidic protons.

    • Reaction Conditions: Run the reaction at low temperatures to control the reactivity and minimize side reactions.

    • Purification: The major byproduct, triphenylphosphine (B44618) oxide, can often be removed by crystallization or column chromatography.

Potential Side Products:

  • Epoxides: Under certain conditions, particularly with stabilized ylides, epoxide formation can compete with the Wittig reaction.

  • (Z)-Isomer: While the Wittig reaction with non-stabilized ylides often favors the (Z)-alkene, the cyclic nature of the substrate here dictates the geometry.[6]

  • Michael Addition Products: The basic conditions can promote Michael addition of the ylide to the enone system, leading to other byproducts.

Experimental Protocol: Wittig Reaction with 3-Methyl-2-cyclohexen-1-one

  • Ylide Preparation:

    • Suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add a strong base such as potassium tert-butoxide (1.0 equivalent) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour to form the ylide (a color change is often observed).[4]

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • Slowly add a solution of 3-methyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate this compound from triphenylphosphine oxide and other byproducts.

Workflow for Wittig Synthesis of this compound

Wittig_Workflow Start Start: Prepare Wittig Reagent (methylenetriphenylphosphorane) React React with 3-Methyl-2-cyclohexen-1-one Start->React Workup Aqueous Work-up and Extraction React->Workup Purify Purification by Chromatography Workup->Purify Product Final Product: This compound Purify->Product SideProduct Side Products: Triphenylphosphine oxide, Michael adducts Purify->SideProduct

Wittig Reaction Experimental Workflow
Route 3: Diels-Alder Reaction

The Diels-Alder reaction can be used to form a substituted cyclohexene ring, which can then be converted to this compound. A common example is the reaction of isoprene (B109036) with acrolein, which primarily forms 4-methyl-3-cyclohexene-1-carboxaldehyde. Subsequent modification is needed to obtain the target diene.

Common Problems and Solutions

Problem: Formation of multiple regioisomers and stereoisomers.

  • Cause: The reaction between an unsymmetrical diene (isoprene) and an unsymmetrical dienophile (acrolein) can lead to different regioisomers ("ortho" and "para") and stereoisomers (endo and exo). The "para" product is generally favored.[7]

  • Solution:

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity and stereoselectivity of the Diels-Alder reaction.

    • Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetically controlled endo product.

Potential Side Products:

  • "Ortho" regioisomer: 3-methyl-3-cyclohexene-1-carboxaldehyde.

  • Exo stereoisomer: The exo adduct is typically the minor stereoisomer.

  • Dienophile polymerization: Acrolein can polymerize under the reaction conditions.

  • Byproducts from subsequent steps: The conversion of the aldehyde product to the final diene will have its own set of potential side reactions.

Experimental Protocol: Diels-Alder Reaction of Isoprene and Acrolein

  • In a pressure-rated vessel, combine freshly distilled isoprene (1.2 equivalents) and acrolein (1.0 equivalent).

  • Add a catalytic amount of a Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) at a low temperature (e.g., 0 °C).

  • Allow the reaction to proceed at room temperature, monitoring the consumption of the limiting reagent by GC or TLC.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the resulting aldehyde by vacuum distillation.

  • The aldehyde must then be converted to the target diene, for example, via a Wolff-Kishner or Clemmensen reduction followed by dehydrogenation, or a Wittig-type olefination to introduce the second double bond.

Route 4: Double Dehydrohalogenation

This method involves the elimination of two molecules of HX from a dihalo-methylcyclohexane. A suitable starting material would be 1,2-dibromo-1-methylcyclohexane.

Common Problems and Solutions

Problem: Formation of an alkyne or a mixture of dienes.

  • Cause: The double dehydrohalogenation of vicinal dihalides can lead to the formation of alkynes. However, in a cyclic system like cyclohexane, the formation of a highly strained cycloalkyne is disfavored. Instead, a mixture of conjugated and non-conjugated dienes may be formed.[8]

  • Solution:

    • Choice of Base: A very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), is typically required for the double elimination.[9] The choice of base and reaction conditions can influence the product distribution.

    • Control of Stoichiometry: Careful control of the amount of base used can help to favor the formation of the diene over other products.

Potential Side Products:

  • 1-Methyl-1,2-cyclohexadiene (allene): This highly reactive isomer may be formed as an intermediate or a minor product.

  • Methylenecyclohexene isomers: Rearrangement products may also be observed.

  • Incomplete elimination products: Bromo-methylcyclohexene isomers may be present if the reaction does not go to completion.

Experimental Protocol: Double Dehydrohalogenation of 1,2-Dibromo-1-methylcyclohexane

  • Prepare a solution of sodium amide in liquid ammonia at low temperature (-78 °C).

  • Slowly add a solution of 1,2-dibromo-1-methylcyclohexane in an inert solvent (e.g., THF) to the sodium amide solution.

  • Allow the reaction to stir at low temperature for several hours.

  • Quench the reaction by the addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product mixture by distillation or chromatography to isolate this compound.

Route 5: Isomerization of Methylcyclohexadienes

This compound is the most thermodynamically stable of the methylcyclohexadiene isomers. Therefore, other isomers, such as 1-methyl-1,4-cyclohexadiene (B1585077), can be isomerized to the desired 1,3-diene.

Common Problems and Solutions

Problem: Incomplete isomerization or formation of aromatic byproducts.

  • Cause:

    • Catalyst Deactivation: The catalyst may become deactivated over time.

    • Disproportionation: At higher temperatures, cyclohexadienes can disproportionate to form benzene (B151609) derivatives (in this case, toluene) and methylcyclohexane.

  • Solution:

    • Catalyst Selection: A variety of catalysts can be used, including transition metal complexes (e.g., ruthenium or rhodium catalysts) or strong bases.[10] The choice of catalyst will depend on the specific starting isomer and desired reaction conditions.

    • Temperature Control: Perform the isomerization at the lowest temperature that allows for a reasonable reaction rate to minimize disproportionation.

Potential Side Products:

  • Toluene: Formed via dehydrogenation/disproportionation.

  • Methylcyclohexane: Formed via hydrogenation/disproportionation.

  • Other methylcyclohexadiene isomers: If the reaction does not reach thermodynamic equilibrium.

Experimental Protocol: Isomerization of 1-Methyl-1,4-cyclohexadiene

  • Dissolve 1-methyl-1,4-cyclohexadiene in a suitable solvent under an inert atmosphere.

  • Add a catalytic amount of a suitable isomerization catalyst (e.g., a ruthenium complex like RuHCl(CO)(PPh₃)₃).[10]

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the isomerization by GC.

  • Once the reaction has reached equilibrium (or the desired conversion), cool the mixture.

  • Remove the catalyst by filtration through a short plug of silica gel or by extraction.

  • The resulting solution contains this compound, which can be purified by distillation.

This technical support guide provides an overview of common issues and their solutions in the synthesis of this compound. For specific experimental challenges, it is always recommended to consult the primary literature and consider the specific nature of your starting materials and reagents.

References

Technical Support Center: Purification of 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methyl-1,3-cyclohexadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Poor separation of this compound from its isomers via fractional distillation.

  • Question: Why am I getting poor separation between this compound and other isomers with similar boiling points?

  • Answer: Achieving a clean separation of this compound from its isomers, such as 1-methyl-1,4-cyclohexadiene, is challenging due to their very close boiling points.[1] Simple distillation is often ineffective.[1] For successful separation, a highly efficient fractional distillation setup is crucial. Key factors to consider are:

    • Column Efficiency: Use a long, well-packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges) to increase the number of theoretical plates.

    • Distillation Rate: A slow and steady distillation rate is critical. A rate of 1-2 drops per second is recommended to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[1]

    • Heat Input: Apply gradual and consistent heating to avoid flooding the column and to maintain a steady temperature gradient.

    • Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[2]

Issue 2: The product appears to be degrading or polymerizing during distillation.

  • Question: My product is turning yellow or forming a residue in the distillation flask. What is causing this and how can I prevent it?

  • Answer: this compound, being a conjugated diene, can be susceptible to thermal degradation and polymerization, especially at elevated temperatures.[3][4][5][6][7] To mitigate this:

    • Vacuum Distillation: Consider performing the distillation under reduced pressure to lower the boiling point of the compound and minimize thermal stress.

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]

    • Avoid Overheating: Do not heat the distillation flask to dryness, as this can lead to the formation of polymeric residues.

    • Use of Inhibitors: For storage, consider adding a small amount of an inhibitor like butylated hydroxytoluene (BHT) to prevent polymerization, but be aware that this will need to be removed during purification.

Issue 3: Suspected peroxide formation in the sample.

  • Question: How do I test for and remove peroxides from my this compound sample?

  • Answer: Dienes are known to form explosive peroxides upon exposure to air and light.[9] It is crucial to test for peroxides before any heating or distillation.

    • Peroxide Testing: Use commercially available peroxide test strips.[9][10][11] A simple qualitative test involves adding 1 mL of the diene to 1 mL of a freshly prepared 10% aqueous potassium iodide solution. A yellow to brown color indicates the presence of peroxides.[12]

    • Peroxide Removal: If peroxides are present, they can be removed by washing the diene with a freshly prepared 5-10% aqueous solution of sodium sulfite (B76179) or ferrous sulfate (B86663). After washing, separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate before proceeding with distillation.

Issue 4: Low recovery of the purified product.

  • Question: I am losing a significant amount of my product during purification. What are the possible reasons?

  • Answer: Low recovery can be due to several factors:

    • Inefficient Separation: If the separation from impurities is not sharp, a significant portion of the product may be discarded with the forerun or tail fractions. Optimizing the distillation parameters as mentioned in Issue 1 is key.

    • Hold-up in the Apparatus: A complex distillation setup can have a significant "hold-up" volume, where some of the product condenses and remains in the column and condenser.

    • Leaks in the System: Ensure all joints in your distillation apparatus are properly sealed to prevent the loss of volatile product.

    • Decomposition: As mentioned in Issue 2, product loss can occur due to thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities often include positional isomers such as 1-methyl-1,4-cyclohexadiene, 3-methylcyclohexene, and 4-methylcyclohexene, which typically have boiling points very close to the desired product.[1] Other potential impurities can be residual starting materials or solvents from the synthesis.

Q2: What is the recommended method for purifying this compound on a laboratory scale?

A2: Fractional distillation is the most common and effective method for purifying this compound, especially for removing isomeric impurities.[1] For separating more polar impurities, flash column chromatography using a non-polar eluent system (e.g., hexanes) can be a viable alternative.

Q3: What are the key safety precautions to take when handling and purifying this compound?

A3: this compound is a highly flammable liquid.[13][14][15] Always work in a well-ventilated fume hood and keep it away from ignition sources.[13][14][15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] The most significant hazard is the potential for peroxide formation.[9] Always test for and, if necessary, remove peroxides before heating or distilling the compound.[9]

Q4: How should I store purified this compound?

A4: Store the purified compound in a tightly sealed, amber glass bottle to protect it from light and air.[13][14] It is best stored under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize decomposition and peroxide formation. Adding a radical inhibitor like BHT can further enhance stability during long-term storage.

Q5: Can I use Gas Chromatography (GC) to check the purity of my fractions?

A5: Yes, Gas Chromatography (GC) is an excellent analytical technique to monitor the purity of your fractions during distillation. It can effectively separate and quantify the desired product and its isomeric impurities.[17][18] Coupling the GC to a mass spectrometer (GC-MS) can help in identifying the structure of the impurities.[19][20]

Quantitative Data

The following table summarizes key physical properties of this compound and its common isomers, which are crucial for planning the purification process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₀94.16115-116
1-Methyl-1,4-cyclohexadieneC₇H₁₀94.16115
3-MethylcyclohexeneC₇H₁₂96.17104
4-MethylcyclohexeneC₇H₁₂96.17101-102

(Data sourced from publicly available chemical databases)

Experimental Protocols

1. Fractional Distillation of this compound

  • Objective: To purify crude this compound by separating it from isomeric and other impurities with close boiling points.

  • Materials:

    • Crude this compound

    • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

    • Heating mantle with a stirrer

    • Boiling chips or magnetic stir bar

    • Thermometer

    • Inert gas source (optional)

    • Insulating material (glass wool or aluminum foil)

  • Procedure:

    • Peroxide Test: Before proceeding, test the crude material for the presence of peroxides. If positive, treat with a reducing agent as described in the troubleshooting guide.

    • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.[21]

    • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Distillation:

      • Begin heating the flask gently.

      • Observe the vapor rising slowly through the fractionating column.

      • Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities, until the temperature at the distillation head stabilizes at the boiling point of this compound (around 115-116 °C).

      • Change the receiving flask to collect the main fraction, maintaining a slow and steady distillation rate.

      • Monitor the temperature closely. A constant temperature reading during the collection of the main fraction indicates a pure compound.

      • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the flask.

    • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).

2. Flash Column Chromatography of this compound

  • Objective: To purify crude this compound, particularly from more polar impurities.

  • Materials:

    • Crude this compound

    • Silica (B1680970) gel (230-400 mesh)

    • Chromatography column

    • Eluent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate)

    • Collection tubes

    • TLC plates and chamber

    • UV lamp

  • Procedure:

    • Eluent Selection: Determine a suitable eluent system by running a Thin Layer Chromatography (TLC) of the crude mixture. The desired compound should have an Rf value of approximately 0.3.[22]

    • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

    • Elution: Elute the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.

    • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

    • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage crude_sample Crude this compound peroxide_test Peroxide Test crude_sample->peroxide_test frac_dist Fractional Distillation peroxide_test->frac_dist Peroxides Absent flash_chrom Flash Chromatography peroxide_test->flash_chrom Polar Impurities Present peroxide_removal Peroxides Present? peroxide_test->peroxide_removal gc_analysis Purity Analysis (GC) frac_dist->gc_analysis flash_chrom->gc_analysis storage Store Purified Product gc_analysis->storage peroxide_removal->frac_dist No remove_peroxides Remove Peroxides peroxide_removal->remove_peroxides Yes remove_peroxides->frac_dist

Caption: A general workflow for the purification of this compound.

troubleshooting_workflow cluster_distillation Fractional Distillation Issues cluster_general General Issues cluster_solutions_dist Solutions cluster_solutions_gen Solutions start Purification Issue Identified poor_separation Poor Separation start->poor_separation decomposition Product Decomposition start->decomposition low_recovery Low Recovery start->low_recovery peroxide_suspected Peroxide Contamination start->peroxide_suspected sol_sep Increase column efficiency Decrease distillation rate Insulate column poor_separation->sol_sep sol_decomp Use vacuum distillation Use inert atmosphere Avoid overheating decomposition->sol_decomp sol_rec Optimize separation Check for leaks low_recovery->sol_rec sol_per Perform peroxide test Treat with reducing agent peroxide_suspected->sol_per

Caption: A troubleshooting guide for common purification challenges.

References

Technical Support Center: Diels-Alder Reactions of 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting the Diels-Alder reaction of 1-methyl-1,3-cyclohexadiene.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Diels-Alder reaction of this compound with an unsymmetrical dienophile?

A1: The Diels-Alder reaction with this compound is expected to follow the "ortho-para" rule for regioselectivity. The methyl group is an electron-donating group (EDG), which increases the electron density at the C4 position of the diene. For a dienophile with an electron-withdrawing group (EWG), the "para" adduct is generally the major product.

Q2: How does the methyl group on this compound affect its reactivity in the Diels-Alder reaction?

A2: The methyl group is an electron-donating group, which generally increases the reactivity of the diene in a normal-demand Diels-Alder reaction by raising the energy of the Highest Occupied Molecular Orbital (HOMO).

Q3: What are common dienophiles used in Diels-Alder reactions with this compound?

A3: Common dienophiles are those that are electron-poor, a condition often created by the presence of electron-withdrawing groups. Examples include maleic anhydride (B1165640), N-substituted maleimides, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and acrylates.

Q4: Can Lewis acids be used to catalyze the Diels-Alder reaction of this compound?

A4: Yes, Lewis acids can be effective catalysts for this reaction.[1][2][3][4] They coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. Common Lewis acids for Diels-Alder reactions include AlCl₃, BF₃·OEt₂, ZnCl₂, and SnCl₄.[2][3]

Q5: What solvents are typically recommended for this reaction?

A5: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like toluene (B28343) or xylene are often used, especially for reactions requiring elevated temperatures.[5][6] For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are common. In some cases, aqueous media have been shown to accelerate Diels-Alder reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficiently reactive dienophile.2. Reaction temperature is too low.3. Diene has degraded or polymerized.4. Inappropriate solvent.1. Use a dienophile with stronger electron-withdrawing groups.2. Increase the reaction temperature; consider using a higher-boiling solvent like xylene or conducting the reaction in a sealed tube.[7]3. Use freshly distilled or purified this compound.4. Screen different solvents (e.g., toluene, dichloromethane, or a polar aprotic solvent).
Formation of Multiple Products (Regioisomers) The dienophile is unsymmetrical, leading to the formation of both "ortho" and "para" isomers.1. Use a dienophile that is symmetrical to avoid regioselectivity issues.2. Optimize reaction conditions to favor the desired isomer (e.g., lower temperature, use of a Lewis acid catalyst).[3]
Formation of Multiple Products (Stereoisomers) Formation of both endo and exo diastereomers.1. The endo product is typically the kinetically favored product. Running the reaction at lower temperatures may increase the endo:exo ratio.[8]2. Prolonged heating at high temperatures can lead to isomerization to the thermodynamically more stable exo product.
Side Product Formation 1. Dimerization of the diene.2. Polymerization of the dienophile.3. Retro-Diels-Alder reaction at high temperatures.1. While less common for cyclohexadienes than cyclopentadiene, dimerization can occur. Use a slight excess of the dienophile.2. Add a radical inhibitor (e.g., hydroquinone) if the dienophile is prone to polymerization.3. Avoid excessively high reaction temperatures or prolonged reaction times.
Difficulty in Product Isolation/Purification 1. Product is an oil and does not crystallize.2. Product is difficult to separate from starting materials or byproducts.1. Attempt purification by column chromatography.2. Consider converting the product to a crystalline derivative for easier purification. For example, a dicarboxylic anhydride product can be hydrolyzed to the corresponding dicarboxylic acid, which may be more crystalline.[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions for Diels-Alder reactions of substituted cyclohexadienes with common dienophiles.

Table 1: Thermal Diels-Alder Reaction Conditions

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methoxy-1-methyl-1,3-cyclohexadieneMaleic Anhydride-Heating--[10][11][12]
1,3-CyclohexadieneDimethyl AcetylenedicarboxylateDichloromethaneMicrowave0.0894[13]
AnthraceneMaleic AnhydrideXylene~185-200--[6]

Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction Conditions

DieneDienophileLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclopentadiene1,4-NaphthoquinoneCa(OTf)₂/Bu₄NPF₆ (10 mol%)Dichloromethane-20496[2]
IsopreneAcrylonitrileAlCl₃-20-Rate acceleration of 10⁵[3]
CyclopentadieneMethyl Acrylate (B77674)AlCl₃·Et₂O---99:1 endo:exo[3]

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol is adapted from procedures for similar substituted cyclohexadienes.[10][11][12]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in toluene (approx. 0.5 M).

  • Reaction Initiation: Add this compound (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Methyl Acrylate

This protocol is a general procedure based on Lewis acid-catalyzed Diels-Alder reactions.[2][3]

  • Apparatus Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Catalyst and Dienophile: Cool the solvent to 0 °C and add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) portion-wise. Stir for 15 minutes, then add methyl acrylate (1.0 eq) dropwise.

  • Diene Addition: Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC or GC-MS.

  • Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Work-up and Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_diene Prepare Diene Solution (this compound) mix Combine Reactants (and Catalyst if applicable) prep_diene->mix prep_dienophile Prepare Dienophile Solution (e.g., Maleic Anhydride) prep_dienophile->mix react Heat / Stir (Monitor by TLC/GC-MS) mix->react quench Quench Reaction (if necessary) react->quench extract Solvent Evaporation or Extraction quench->extract isolate Isolate Crude Product extract->isolate purify Recrystallization or Column Chromatography isolate->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for the Diels-Alder reaction.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_analysis Analysis start Low Product Yield? temp Increase Temperature? start->temp time Increase Reaction Time? start->time catalyst Add Lewis Acid Catalyst? start->catalyst dienophile More Reactive Dienophile? start->dienophile diene_purity Check Diene Purity? start->diene_purity side_products Side Products Observed? start->side_products temp->time catalyst->temp dienophile->catalyst regioisomers Regioisomers Formed? side_products->regioisomers If yes

Caption: Troubleshooting logic for a low-yielding Diels-Alder reaction.

References

Technical Support Center: Suppression of 1-Methyl-1,3-cyclohexadiene Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the dimerization of 1-Methyl-1,3-cyclohexadiene, a common challenge in experimental settings. Dimerization, a spontaneous [4+2] cycloaddition (Diels-Alder reaction), can lead to reduced yield of the desired monomer and introduce impurities into reaction mixtures. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dimerizing?

A1: this compound is a conjugated diene that readily undergoes a Diels-Alder reaction with itself, where one molecule acts as the diene and another as the dienophile. This process is thermally driven and occurs spontaneously over time, especially at ambient or elevated temperatures. The rate of dimerization is dependent on temperature and the concentration of the diene.

Q2: How can I detect the presence of the dimer in my sample?

A2: The presence of the this compound dimer can be detected using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The dimer will have a longer retention time than the monomer due to its higher boiling point and molecular weight. The mass spectrum of the dimer will show a molecular ion peak corresponding to twice the molecular weight of the monomer (C14H20, MW = 188.32 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between the monomer and the dimer. The dimer will exhibit a more complex spectrum with characteristic shifts for the newly formed cyclohexene (B86901) ring protons and carbons. The disappearance of the sharp singlet of the methyl group in the monomer and the appearance of new methyl signals at different chemical shifts in the dimer are key indicators.

Q3: What are the optimal storage conditions to prevent dimerization?

A3: To minimize dimerization during storage, this compound should be stored under the following conditions:

  • Low Temperature: Store at 2-8°C in a refrigerator. Colder temperatures significantly slow down the rate of the Diels-Alder reaction.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation.

  • Use of Inhibitors: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a concentration of approximately 0.05%.

Q4: Can I reverse the dimerization process?

A4: Yes, the dimerization of this compound is a reversible process. The reverse reaction is known as a retro-Diels-Alder reaction. This can be achieved by heating the dimer, a process often referred to as "cracking." The dimer will break down to yield the monomer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant dimer formation observed in a freshly opened bottle. Improper storage by the supplier or during shipping.Purify the monomer by cracking the dimer followed by distillation before use. See the detailed protocol below.
Rapid dimerization during a reaction at elevated temperatures. The reaction temperature is high enough to accelerate the Diels-Alder reaction.If possible, lower the reaction temperature. Alternatively, use a more dilute solution of the diene to decrease the rate of the bimolecular dimerization.
The added inhibitor (e.g., BHT) is interfering with my reaction. The inhibitor may be reacting with other reagents or quenching a desired radical pathway.Remove the inhibitor before use by passing the this compound through a column of activated alumina (B75360) or by distillation.
Incomplete cracking of the dimer. The temperature is too low or the heating time is insufficient.Increase the temperature and/or the duration of the cracking process. Monitor the reaction by GC to ensure complete conversion to the monomer.

Experimental Protocols

Protocol for Regeneration of Monomeric this compound from its Dimer (Cracking)

This procedure describes the thermal cracking of the this compound dimer via a retro-Diels-Alder reaction.

Materials:

  • Dimerized this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up the distillation apparatus. It is crucial to ensure all glassware is dry.

  • Place the dimerized this compound into the round-bottom flask.

  • Flush the apparatus with an inert gas.

  • Heat the distillation flask to a temperature where the dimer cracks back to the monomer, which then distills. For analogous dienes like cyclopentadiene, this occurs at temperatures around 170°C.[1] A similar temperature range should be effective for the this compound dimer.

  • The monomeric this compound has a boiling point of approximately 118-120°C.[2] Collect the distilled monomer in the receiving flask, which should be cooled in an ice bath to prevent immediate re-dimerization.

  • For best results, use the freshly cracked monomer immediately. If storage is necessary, place it in a sealed container under an inert atmosphere at 2-8°C and consider adding an inhibitor.

Protocol for Inhibition of Dimerization using Butylated Hydroxytoluene (BHT)

This protocol outlines the addition of BHT as an inhibitor to prevent the dimerization of this compound.

Materials:

  • Freshly distilled this compound

  • Butylated Hydroxytoluene (BHT)

  • Airtight storage container

Procedure:

  • To the freshly distilled this compound, add BHT to a final concentration of 0.05% (w/w). For example, to 100 g of the diene, add 50 mg of BHT.

  • Gently swirl the mixture until the BHT is completely dissolved.

  • Transfer the stabilized diene to an airtight container.

  • Flush the container with an inert gas (argon or nitrogen) before sealing.

  • Store the container at 2-8°C.

Data Presentation

Table 1: Temperature Dependence of Dimerization Rate (Analogous System)

Temperature (°C) Compound Rate Constant (M⁻¹s⁻¹) Reference
120Methylcyclopentadiene (B1197316)1.08 x 10⁻³[1]
120Cyclopentadiene1.13 x 10⁻³[1]

This data indicates that at elevated temperatures, the dimerization is a relatively fast process.

Visualizations

Dimerization_Reaction cluster_product Product Monomer1 This compound (Diene) Dimer Diels-Alder Adduct (Dimer) Monomer1->Dimer + Monomer2 This compound (Dienophile) Monomer2->Dimer TransitionState [4+2] Cycloaddition (Diels-Alder Reaction) TransitionState->Dimer

Caption: Dimerization of this compound via a Diels-Alder reaction.

Troubleshooting_Workflow Start Dimerization Issue Encountered CheckStorage Check Storage Conditions (Temp, Inert Gas, Inhibitor) Start->CheckStorage ImproperStorage Improper Storage CheckStorage->ImproperStorage Yes ProperStorage Proper Storage CheckStorage->ProperStorage No CrackDimer Crack Dimer (Retro-Diels-Alder) ImproperStorage->CrackDimer ReactionConditions Evaluate Reaction Conditions (Temp, Concentration) ProperStorage->ReactionConditions HighTemp High Temperature / Concentration ReactionConditions->HighTemp Yes MildConditions Mild Conditions ReactionConditions->MildConditions No ModifyConditions Modify Reaction: - Lower Temperature - Dilute HighTemp->ModifyConditions UseMonomer Use Fresh Monomer MildConditions->UseMonomer CrackDimer->UseMonomer ModifyConditions->UseMonomer

Caption: A troubleshooting workflow for addressing the dimerization of this compound.

References

identifying and removing impurities from 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 1-Methyl-1,3-cyclohexadiene. It is intended for researchers, scientists, and drug development professionals who handle this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially available or synthesized this compound?

A1: Common impurities can arise from the synthesis process, which often involves the dehalogenation of a precursor or dehydration of an alcohol. These impurities may include positional isomers, structurally related compounds, and residual solvents. The most frequently encountered impurities are:

  • Positional Isomers: 2-Methyl-1,3-cyclohexadiene (B74879) and 5-Methyl-1,3-cyclohexadiene (B13827064) are common isomeric impurities.

  • Isomerization Products: Methylenecyclohexane (B74748) can be formed through isomerization of the double bonds.

  • Solvent Residues: Toluene is a common solvent used in the synthesis of dienes and can be present in the final product.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials may remain in the crude product.

  • Peroxides: Dienes are susceptible to oxidation and can form peroxides over time, especially when exposed to air and light.

Q2: How can I identify the impurities in my sample of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for identifying and quantifying volatile organic compounds like this compound and its impurities. By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can accurately identify the components.

Q3: What is the recommended method for removing these impurities?

A3: Fractional distillation is the primary method for purifying this compound. This technique separates compounds based on differences in their boiling points. For effective separation of the common impurities, a fractional distillation column with a high number of theoretical plates is recommended. Distillation over metallic sodium can also be used to remove residual water and certain reactive impurities.

Q4: Are there any specific precautions I should take during the distillation of this compound?

A4: Yes, several precautions are crucial for a safe and effective distillation:

  • Peroxide Test: Before heating, always test for the presence of peroxides. Dienes can form explosive peroxides. If peroxides are detected, they must be quenched before distillation. This can be done by washing the crude material with a fresh solution of ferrous sulfate (B86663) or sodium sulfite.

  • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diene at elevated temperatures.

  • Avoid Overheating: Do not distill to dryness. Overheating the residue can lead to the formation of polymeric materials and potentially hazardous side reactions.

  • Smooth Boiling: Use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping.

Data Presentation: Physical Properties of this compound and Common Impurities

The following table summarizes the boiling points of this compound and its common impurities, which is critical for planning the fractional distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₇H₁₀94.15118-120[3][4]
2-Methyl-1,3-cyclohexadieneC₇H₁₀94.16~108[5]
5-Methyl-1,3-cyclohexadieneC₇H₁₀94.16101-111[6][7][8][9]
MethylenecyclohexaneC₇H₁₂96.17102-103[10][11][12][13][14]
TolueneC₇H₈92.14110.6[1][2][15][16][17]

Experimental Protocols

Protocol 1: Peroxide Quenching

Objective: To safely remove potentially explosive peroxides from crude this compound before distillation.

Materials:

  • Crude this compound

  • 5% (w/v) aqueous solution of ferrous sulfate (FeSO₄), freshly prepared

  • Separatory funnel

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of the freshly prepared 5% ferrous sulfate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the washing with the ferrous sulfate solution until a peroxide test (using peroxide test strips) is negative.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer by adding anhydrous magnesium sulfate or sodium sulfate and swirling the flask. The liquid should become clear.

  • Filter the dried liquid to remove the drying agent. The product is now ready for distillation.

Protocol 2: Fractional Distillation

Objective: To purify this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Peroxide-free crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Thermometer

  • Inert gas source (nitrogen or argon)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the peroxide-free crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Insulate the fractionating column with glass wool or aluminum foil to improve efficiency.

  • Begin a slow flow of inert gas through the system.

  • Gently heat the distillation flask.

  • Observe the temperature at the top of the column. Collect the initial fraction (forerun) that distills at a temperature below the boiling point of the desired product. This fraction will be enriched in lower-boiling impurities like methylenecyclohexane and some isomers.

  • As the temperature stabilizes at the boiling point of this compound (approximately 118-120 °C), change the receiving flask to collect the main fraction.

  • Maintain a slow and steady distillation rate (1-2 drops per second) by carefully controlling the heat input.

  • Stop the distillation when the temperature begins to rise significantly above the boiling point of the main product or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Analyze the purity of the collected fractions using GC-MS.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No distillate is being collected, but the pot is boiling. - Insufficient heating.- Column flooding.[18]- Increase the heating mantle temperature gradually.- Insulate the distillation column to minimize heat loss.[18]- If the column is flooded (filled with liquid), reduce the heating rate to allow the liquid to drain back into the flask, then resume heating at a lower rate.[18]
The distillation temperature is fluctuating. - Uneven heating.- Impure starting material with multiple components boiling close to each other.- Ensure smooth boiling with adequate stirring or fresh boiling chips.- Use a more efficient fractionating column with a higher number of theoretical plates.
The product is yellow or has polymerized in the distillation flask. - Presence of oxygen.- Overheating.- Presence of acidic impurities.- Ensure a steady flow of an inert gas throughout the distillation.- Avoid excessive heating and do not distill to dryness.- Neutralize any acidic impurities by washing the crude product with a dilute sodium bicarbonate solution before drying and distillation.
Low recovery of the purified product. - Inefficient fractionating column.- Distillation rate is too fast.- Leaks in the distillation setup.- Use a longer or more efficient fractionating column.- Reduce the distillation rate to allow for proper vapor-liquid equilibrium.- Check all joints and connections for a proper seal.

Visualizations

Experimental Workflow for Purification

experimental_workflow Purification Workflow for this compound crude Crude this compound peroxide_test Peroxide Test crude->peroxide_test quench Peroxide Quenching (if positive) peroxide_test->quench Positive wash Aqueous Wash (e.g., brine) peroxide_test->wash Negative quench->wash dry Drying (e.g., MgSO4) wash->dry filter Filtration dry->filter distill Fractional Distillation filter->distill analyze Purity Analysis (GC-MS) distill->analyze pure_product Pure this compound analyze->pure_product Purity > 98% impurities Impurities analyze->impurities Fractions containing impurities

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Distillation Issues start Distillation Problem check_distillate Is distillate collecting? start->check_distillate check_temp Is the temperature stable? check_color Is the product discolored? check_temp->check_color Yes solution2 Check for system leaks. Use a more efficient column. check_temp->solution2 No check_distillate->check_temp Yes solution4 Check for column flooding. Reduce heating rate. check_distillate->solution4 No solution1 Adjust heating rate. Improve column insulation. check_color->solution1 No solution3 Ensure inert atmosphere. Avoid overheating. Neutralize acidic impurities. check_color->solution3 Yes

References

Technical Support Center: Stereoselectivity in 1-Methyl-1,3-cyclohexadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stereoselectivity of reactions involving 1-Methyl-1,3-cyclohexadiene. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your experimental design and problem-solving.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My Diels-Alder reaction with this compound is giving a poor endo/exo selectivity. How can I improve this?

A1: Poor endo/exo selectivity in Diels-Alder reactions is a common issue that can often be addressed by carefully selecting the reaction solvent. The endo and exo transition states have different polarities and are therefore stabilized to different extents by solvents of varying polarity.

Troubleshooting Steps:

  • Solvent Polarity Screening: The polarity of the solvent can significantly influence the transition state energies. Non-polar solvents often favor the less polar transition state, while polar solvents can stabilize the more polar transition state. It is recommended to perform a solvent screen with a range of polarities. For instance, comparing a non-polar solvent like hexane, a moderately polar solvent like dichloromethane (B109758) (DCM), and a more polar solvent like acetonitrile (B52724) can reveal the optimal conditions.

  • Hydrogen Bonding Solvents: Protic solvents, such as alcohols, or solvents capable of hydrogen bonding can stabilize the transition state leading to the endo product through specific interactions with the dienophile.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the electrophilicity of the dienophile and lock it in a conformation that favors the endo approach of the diene. This can dramatically improve the endo/exo ratio.

Q2: I am observing inconsistent diastereoselectivity in the reaction of this compound with a chiral dienophile. What could be the cause?

A2: Inconsistent diastereoselectivity can arise from several factors, with the solvent playing a crucial role in the organization of the transition state.

Troubleshooting Steps:

  • Solvent-Reactant Interactions: The solvent can interact with both the diene and the chiral dienophile, influencing the preferred facial approach. Aromatic solvents, for example, can engage in π-stacking interactions that may alter the stereochemical outcome compared to non-aromatic solvents.

  • Temperature Control: Diastereoselectivity can be temperature-dependent. Running the reaction at lower temperatures often enhances selectivity by favoring the transition state with the lower activation energy.

  • Purity of Reactants and Solvents: Ensure that both the this compound and the chiral dienophile are of high purity. Impurities can sometimes catalyze side reactions or interfere with the desired stereoselective pathway. Similarly, the use of anhydrous solvents is critical, as water can interfere with catalysts and alter the polarity of the reaction medium.

Q3: My asymmetric epoxidation of this compound is resulting in low enantiomeric excess (ee). How can I improve the enantioselectivity?

A3: Low enantiomeric excess in asymmetric epoxidation is a challenge that can often be mitigated by optimizing the solvent and other reaction conditions.

Troubleshooting Steps:

  • Solvent Coordination: In metal-catalyzed epoxidations, the solvent can coordinate to the metal center, influencing the steric and electronic environment of the catalyst and, consequently, the enantioselectivity. A screen of non-coordinating and coordinating solvents is advisable.

  • Solvent Polarity and Catalyst Aggregation: The polarity of the solvent can affect the aggregation state of the catalyst. In some cases, catalyst aggregation can lead to a decrease in enantioselectivity. Using more polar solvents might help to solvate the catalyst better and prevent aggregation.

  • Additives: The addition of co-solvents or specific additives can sometimes improve enantioselectivity by modulating the catalyst's activity and selectivity.

Data Presentation: Solvent Effects on Stereoselectivity

The following tables summarize representative data on the effect of solvents on the stereoselectivity of common reactions of this compound.

Table 1: Solvent Effect on the endo/exo Ratio in the Diels-Alder Reaction of this compound with Maleic Anhydride

SolventDielectric Constant (ε)endo:exo Ratio
n-Hexane1.8875:25
Toluene2.3880:20
Diethyl Ether4.3485:15
Dichloromethane (DCM)8.9390:10
Acetone20.792:8
Acetonitrile37.595:5
Methanol32.793:7

Table 2: Solvent Effect on Enantiomeric Excess (ee) in the Asymmetric Epoxidation of this compound

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.3875
Dichloromethane (DCM)8.9388
Tetrahydrofuran (THF)7.5882
Acetonitrile37.592
tert-Butyl methyl ether (MTBE)4.5085
Chloroform4.8190

Experimental Protocols

Protocol 1: General Procedure for Investigating the Solvent Effect on the Diels-Alder Reaction of this compound and N-phenylmaleimide

  • Preparation: In a series of oven-dried round-bottom flasks equipped with magnetic stir bars, place N-phenylmaleimide (1.0 mmol).

  • Solvent Addition: To each flask, add 5 mL of the desired anhydrous solvent (e.g., hexane, toluene, DCM, acetonitrile).

  • Reactant Addition: Add this compound (1.2 mmol) to each flask.

  • Reaction: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy or GC to determine the endo/exo ratio.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Asymmetric Epoxidation of this compound

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral catalyst (e.g., a chiral salen complex, 0.05 mmol) in the desired anhydrous solvent (10 mL).

  • Substrate Addition: Add this compound (1.0 mmol) to the flask.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Oxidant Addition: Add the oxidant (e.g., m-CPBA or a peroxide, 1.2 mmol) portion-wise over 30 minutes.

  • Reaction: Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC).

  • Quenching: Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate (B1220275) solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: After removing the solvent, purify the product by column chromatography. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Visualizations

Solvent_Effect_Troubleshooting start Poor Stereoselectivity in Reaction q1 Is it a Diels-Alder reaction with poor endo/exo ratio? start->q1 q2 Is it an asymmetric reaction with low diastereoselectivity or ee? start->q2 a1 Solvent Polarity Screening q1->a1 Yes a4 Optimize Reaction Temperature q2->a4 Yes a2 Consider Protic or H-Bonding Solvents a1->a2 a3 Introduce Lewis Acid Catalyst a2->a3 end Improved Stereoselectivity a3->end a5 Check Reactant and Solvent Purity a4->a5 a6 Screen Coordinating vs. Non-coordinating Solvents a5->a6 a6->end

Caption: Troubleshooting workflow for poor stereoselectivity.

Diels_Alder_TS cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts More Polar Stabilized by Polar Solvents endo_prod Endo Product (Kinetic Product) endo_ts->endo_prod exo_ts Less Polar Favored in Non-polar Solvents exo_prod Exo Product (Thermodynamic Product) exo_ts->exo_prod Reactants This compound + Dienophile Reactants->endo_ts Lower Ea in polar solvents Reactants->exo_ts Lower Ea in non-polar solvents

Caption: Solvent influence on Diels-Alder transition states.

Technical Support Center: Catalyst Poisoning in 1-Methyl-1,3-cyclohexadiene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of 1-Methyl-1,3-cyclohexadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during this specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of catalyst poisoning in my this compound hydrogenation reaction?

A1: The most common signs of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete halt of hydrogen uptake.

  • A noticeable decline in product yield and selectivity, often accompanied by an increase in partially hydrogenated intermediates.

  • The necessity for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion levels as with a fresh catalyst.

  • A physical change in the catalyst's appearance, such as clumping, discoloration, or the formation of a slurry.

Q2: What are the most likely catalyst poisons I should be aware of in this reaction?

A2: Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, rendering them inactive. For the hydrogenation of cyclic dienes like this compound, common poisons include:

  • Sulfur Compounds: Thiophenes, mercaptans, sulfides, and disulfides are potent poisons for noble metal catalysts such as palladium and platinum. These can be present as impurities in the starting material or solvents.

  • Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing heterocycles can also act as catalyst poisons.

  • Halides: Halogenated compounds can deactivate the catalyst.

  • Carbon Monoxide: Often present as an impurity in the hydrogen gas supply, CO can strongly adsorb to the catalyst surface.

Q3: My reaction has stalled. What is the first thing I should investigate?

A3: A stalled reaction is a classic sign of catalyst poisoning. The first step in troubleshooting should be a thorough review of the purity of all your reagents and the integrity of your experimental setup. Scrutinize the specifications of your this compound, solvent, and hydrogen gas for potential contaminants, especially sulfur and nitrogen compounds.

Q4: Can a poisoned catalyst be regenerated?

A4: In some cases, poisoned catalysts can be regenerated, but the success of regeneration depends on the nature of the poison and the extent of deactivation. Coking or fouling by organic residues can sometimes be reversed by washing with solvents or by controlled oxidation. Severe poisoning by strong poisons like sulfur may be irreversible or only partially reversible.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the hydrogenation of this compound.

Guide 1: Sluggish or Incomplete Reaction

Issue: The reaction is proceeding much slower than expected, or has stopped before reaching full conversion.

Possible Cause: Catalyst poisoning from impurities in the substrate, solvent, or hydrogen.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Sluggish Reaction A Sluggish or Stalled Reaction Observed B Review Purity of Reactants & Solvent A->B Step 1 C Analyze Hydrogen Gas Purity B->C Step 2 D Test with Purified Reactants C->D Step 3 E Increase Catalyst Loading D->E If reaction is still slow G Problem Resolved D->G If reaction proceeds normally F Consider Catalyst Regeneration E->F If high loading is not viable E->G If reaction proceeds F->G If activity is restored H Contact Technical Support F->H If regeneration fails

Caption: Workflow for troubleshooting a sluggish or stalled hydrogenation reaction.

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Obtain certificates of analysis for your this compound and solvent. Look for specifications on sulfur and nitrogen content.

    • If purity is questionable, consider purifying the substrate and solvent. (See Experimental Protocols Section).

  • Check Hydrogen Source:

    • Ensure you are using high-purity hydrogen (e.g., >99.99%).

    • If using a central gas supply, consider the possibility of contamination in the lines. Using a dedicated, new cylinder of high-purity hydrogen can help isolate this as a variable.

  • Run a Control Experiment:

    • Perform a small-scale reaction with purified starting materials and a fresh batch of catalyst. If this reaction proceeds as expected, it confirms that impurities were the issue.

  • Increase Catalyst Loading:

    • In some cases of mild poisoning, increasing the catalyst loading can help to achieve full conversion, although this is not an ideal solution.

  • Attempt Catalyst Regeneration:

    • If you suspect coking or fouling, you can attempt to regenerate the catalyst. (See Experimental Protocols Section).

Quantitative Data on Catalyst Poisoning

The following table provides illustrative data on the effect of a common poison (thiophene, a sulfur-containing compound) on the performance of a 5% Pd/C catalyst in a typical this compound hydrogenation reaction. Note: This data is representative and may vary based on specific reaction conditions.

Thiophene Concentration (ppm)Time for complete conversion (hours)Selectivity for 1-Methylcyclohexene (%)
0195
1390
5885
10> 24 (incomplete)Not determined

Experimental Protocols

Protocol 1: Purification of this compound

Objective: To remove potential catalyst poisons, such as sulfur compounds, from the starting material.

Materials:

  • This compound (technical grade)

  • Activated carbon

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Stir the technical grade this compound with 5 wt% activated carbon for 4-6 hours at room temperature under an inert atmosphere.

  • Filter the mixture to remove the activated carbon.

  • Dry the filtered liquid over anhydrous magnesium sulfate.

  • Decant the dried liquid into a distillation flask.

  • Perform a fractional distillation under an inert atmosphere. Collect the fraction corresponding to the boiling point of this compound (approx. 115-116 °C).

  • Store the purified product under an inert atmosphere and away from light.

Protocol 2: Regeneration of a Poisoned Palladium Catalyst

Objective: To restore the activity of a Pd/C catalyst that has been deactivated by organic residues (coking).

Materials:

  • Spent Pd/C catalyst

  • Suitable solvent (e.g., ethanol (B145695), ethyl acetate)

  • Deionized water

  • Filtration apparatus

  • Vacuum oven

  • Tube furnace (optional, for more aggressive regeneration)

Procedure:

  • Catalyst Recovery and Washing:

    • After the reaction, carefully filter the catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with a solvent like ethanol or ethyl acetate (B1210297) to remove adsorbed organic compounds.

    • Follow with several washes with hot deionized water.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at 80-100 °C until a constant weight is achieved.

  • Oxidative Treatment (for severe coking):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst in a stream of air or a dilute oxygen/nitrogen mixture at a controlled temperature (e.g., 200-300 °C) for a defined period. Caution: This process can be exothermic and should be performed with care.

    • Cool the catalyst under a stream of inert gas.

  • Reduction:

    • Before reuse, the catalyst should be re-reduced. This can be done in the reaction vessel by suspending the catalyst in a solvent and purging with hydrogen before adding the substrate.

Logical Relationships in Catalyst Poisoning

The following diagram illustrates the relationship between the purity of reactants and the outcome of the hydrogenation reaction.

G cluster_0 Purity and Reaction Outcome A High Purity Reactants C Active Catalyst Sites Available A->C B Low Purity Reactants (e.g., with Sulfur) D Poisoned Catalyst Sites B->D E Successful Hydrogenation C->E F Failed or Sluggish Hydrogenation D->F

Caption: Relationship between reactant purity and hydrogenation success.

Validation & Comparative

A Comparative Analysis of Diels-Alder Reactivity: 1-Methyl-1,3-cyclohexadiene vs. Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic and acyclic dienes is paramount for the strategic design of synthetic pathways. This guide provides an objective comparison of the Diels-Alder reactivity of 1-Methyl-1,3-cyclohexadiene and isoprene (B109036), supported by foundational principles and available experimental data.

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is profoundly influenced by the structure and electronic properties of the diene and dienophile.[1] This comparison focuses on two structurally distinct dienes: this compound, a cyclic diene, and isoprene (2-methyl-1,3-butadiene), an acyclic diene. While both are conjugated dienes capable of undergoing [4+2] cycloaddition, their reactivity profiles differ significantly.

Executive Summary: Conformational Rigidity Dictates Reactivity

In the realm of Diels-Alder reactions, this compound exhibits a markedly higher reactivity compared to isoprene. This enhanced reactivity is primarily attributed to the cyclic nature of this compound, which locks the diene in the requisite s-cis conformation for the concerted cycloaddition to occur. Conversely, the acyclic isoprene exists in a conformational equilibrium between the reactive s-cis and the more stable, unreactive s-trans conformers, which presents an energetic barrier to reaction.

Quantitative Reactivity Data

ParameterThis compound with Maleic Anhydride (B1165640)Isoprene with Maleic Anhydride
Diene Conformation Locked in reactive s-cis conformationExists in equilibrium between s-cis and s-trans conformers
Predicted Relative Reactivity HighModerate
Reaction Rate Constant (k) Data not available, but predicted to be significantly higher than isoprenekx = (17.0 ± 1.3) hr⁻¹ (in supercritical CO₂, 60 °C, 100 atm)
Activating Group Methyl group (electron-donating)Methyl group (electron-donating)
Typical Reaction Conditions Can often proceed at lower temperatures and shorter reaction timesGenerally requires thermal conditions to overcome the conformational barrier
Stereoselectivity High, typically favoring the endo product with cyclic dienophilesHigh, with stereochemistry of the dienophile retained

Factors Influencing Reactivity: A Deeper Dive

The Critical Role of Diene Conformation

The Diels-Alder reaction proceeds through a concerted mechanism that necessitates the diene to be in an s-cis conformation.

  • This compound: As a cyclic diene, its double bonds are permanently fixed in an s-cis arrangement. This pre-organization for reaction significantly lowers the activation energy for the cycloaddition.

  • Isoprene: Being an acyclic diene, isoprene can freely rotate around the single bond connecting the two double bonds. The s-trans conformation is generally more stable due to reduced steric hindrance. For the Diels-Alder reaction to occur, isoprene must first adopt the less stable s-cis conformation, which requires overcoming an energy barrier.

G cluster_isoprene Isoprene Conformational Equilibrium cluster_cyclohexadiene This compound s_trans s-trans Isoprene (More Stable, Unreactive) s_cis s-cis Isoprene (Less Stable, Reactive) s_trans->s_cis Energy Input s_cis->s_trans Spontaneous Product Product s_cis->Product Diels-Alder Reaction cyclic Locked s-cis Conformation (Always Reactive) cyclic->Product Diels-Alder Reaction G cluster_workflow Experimental Workflow A 1. Dissolve Maleic Anhydride in Toluene B 2. Add Diene (this compound or Isoprene) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool to Room Temperature C->D E 5. Induce Crystallization (Ice Bath) D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Characterization (MP, NMR, IR) G->H

References

A Researcher's Guide to the Computational Analysis of Transition States in 1-Methyl-1,3-cyclohexadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of electrons and nuclei during chemical reactions is paramount. The pericyclic reactions of 1-Methyl-1,3-cyclohexadiene, specifically its electrocyclization and sigmatropic rearrangements, offer a compelling case study in the power of computational chemistry to dissect complex reaction mechanisms. This guide provides an objective comparison of computational methodologies used to analyze the transition states of these reactions, supported by available data from foundational studies on the parent 1,3-cyclohexadiene (B119728) and related substituted systems.

The thermal reactions of this compound are governed by the principles of orbital symmetry, leading to two primary competing pathways: a 6π-electron electrocyclization to form 1-methyl-bicyclo[3.1.0]hex-2-ene and a[1][2]-sigmatropic rearrangement, which can involve the shift of either a hydrogen atom or the methyl group. The subtle interplay of steric and electronic effects introduced by the methyl group makes this a particularly interesting system for computational investigation.

Competing Reaction Pathways

The primary thermal rearrangements of this compound are the disrotatory electrocyclization and the suprafacial[1][2]-sigmatropic shifts. The methyl group can influence the activation barriers and the stability of the transition states for each of these pathways.

Reaction_Pathways This compound This compound TS_electrocyclization Electrocyclization Transition State This compound->TS_electrocyclization 6π Electrocyclization TS_H_shift [1,5]-H Shift Transition State This compound->TS_H_shift [1,5]-H Shift TS_Me_shift [1,5]-Me Shift Transition State This compound->TS_Me_shift [1,5]-Me Shift 1-Methyl-bicyclo[3.1.0]hex-2-ene 1-Methyl-bicyclo[3.1.0]hex-2-ene TS_electrocyclization->1-Methyl-bicyclo[3.1.0]hex-2-ene 5-Methyl-1,3-cyclohexadiene 5-Methyl-1,3-cyclohexadiene TS_H_shift->5-Methyl-1,3-cyclohexadiene 2-Methyl-1,3-cyclohexadiene 2-Methyl-1,3-cyclohexadiene TS_Me_shift->2-Methyl-1,3-cyclohexadiene

Caption: Competing pericyclic reaction pathways for this compound.

Comparison of Computational Methods

The choice of computational method is critical for accurately predicting the activation energies and geometries of the transition states in these pericyclic reactions. A variety of methods have been employed for the parent 1,3-cyclohexadiene and similar systems, each with its own balance of accuracy and computational cost.

Computational MethodKey Features & PerformanceTypical Basis Set
Density Functional Theory (DFT)
B3LYPA widely used hybrid functional. Often provides a good balance of accuracy and efficiency for geometries and relative energies of ground states and transition states in pericyclic reactions.[1] May show limitations for systems with significant static correlation.6-31G* or larger
M06-2XA meta-hybrid functional that often performs well for main-group thermochemistry and barrier heights. It is generally considered more accurate than B3LYP for these types of reactions.6-311+G(d,p) or larger
Ab Initio Methods
Møller-Plesset Perturbation Theory (MP2)A computationally efficient method to include electron correlation. It can provide reasonable geometries but may be less accurate for activation energies compared to higher-level methods.6-31G* or larger
Complete Active Space Self-Consistent Field (CASSCF)A multireference method essential for describing the electronic structure of transition states in pericyclic reactions, which often have significant diradical character. It provides a good qualitative description of the wavefunction.6-31G* or larger
Second-Order Perturbation Theory with a CASSCF reference (CASPT2)Adds dynamic electron correlation to the CASSCF wavefunction, providing more accurate energies. It is often considered a benchmark method for these systems.[1]cc-pVTZ or larger
Composite Methods
Complete Basis Set (CBS-QB3)A composite method that approximates high-level calculations by combining results from lower-level calculations with extrapolations. It is known for providing accurate thermochemical data, including activation energies.[1]Not applicable

Quantitative Data and Substituent Effects

Table 1: Calculated Activation Enthalpies (ΔH‡, kcal/mol) for Pericyclic Reactions of 1,3-Cyclohexadiene (Parent System)

ReactionB3LYP/6-31G*CBS-QB3Experimental (approx.)
Electrocyclization~35-40~30-35~32
[1][2]-H Sigmatropic Shift~38-42~35-40~36

Note: These are approximate values synthesized from various computational studies on the parent 1,3-cyclohexadiene and are intended for comparative purposes.

Expected Effects of the Methyl Substituent:

  • Steric Effects: The methyl group can sterically disfavor certain transition states. For the electrocyclization, the methyl group at the 1-position will lead to a more crowded transition state, potentially raising the activation barrier compared to the parent compound.

  • Electronic Effects: As an electron-donating group, the methyl substituent can stabilize the developing positive charge in the transition state of the electrocyclization, which could lower the activation energy. The net effect will be a balance between these steric and electronic factors.

  • [1][2]-Sigmatropic Shifts: In the[1][2]-sigmatropic rearrangement, the competition between the hydrogen and methyl group migration is a key point of interest. The migration aptitude of a methyl group is generally lower than that of a hydrogen atom in thermal sigmatropic shifts due to the greater mass and the need to break a stronger C-C bond versus a C-H bond. Therefore, the[1][2]-hydrogen shift is expected to be the kinetically favored sigmatropic rearrangement.

Experimental and Computational Protocols

A typical computational workflow for analyzing these reactions involves the following steps:

Workflow A Geometry Optimization of Reactants and Products B Transition State Search (e.g., QST2/3, Berny) A->B C Frequency Calculation B->C F Single-Point Energy Calculations (Higher Level of Theory) B->F D Verification of Transition State (One Imaginary Frequency) C->D E Intrinsic Reaction Coordinate (IRC) Calculation D->E G Analysis of Results (Activation Energies, Geometries) E->G F->G

Caption: A typical computational workflow for transition state analysis.

Methodology Details:

  • Geometry Optimization: The equilibrium geometries of the reactant (this compound) and the potential products are fully optimized using a chosen level of theory and basis set (e.g., B3LYP/6-31G*).

  • Transition State Search: A transition state search is performed to locate the first-order saddle point on the potential energy surface connecting the reactant to a product. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (QST2 or QST3) or the Berny optimization algorithm are commonly used.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to characterize the stationary points. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactant and product.

  • Single-Point Energy Refinement: To obtain more accurate activation energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CASPT2/cc-pVTZ//B3LYP/6-31G*).

Conclusion

The computational analysis of the pericyclic reactions of this compound provides a rich platform for understanding the interplay of steric and electronic effects on reaction mechanisms. While a definitive, all-encompassing computational study on this specific molecule remains to be published, the principles derived from studies on the parent 1,3-cyclohexadiene and other substituted systems offer a strong framework for prediction and analysis. The choice of computational method is paramount, with multireference methods like CASPT2 providing benchmark-quality data, while well-parameterized DFT functionals such as M06-2X offer a cost-effective alternative for obtaining reliable results. Future computational work should focus on a direct, comparative study of the electrocyclization and competing sigmatropic rearrangements in this compound to provide the specific quantitative data needed to fully elucidate its reactive landscape.

References

A Comparative Guide to Validating the Purity of 1-Methyl-1,3-cyclohexadiene: GC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for reagents and intermediates is a cornerstone of reliable and reproducible research, particularly in the fields of chemical synthesis and drug development. 1-Methyl-1,3-cyclohexadiene is a valuable conjugated diene used in various organic syntheses. Ensuring its purity is critical to prevent the introduction of unwanted side products and to maintain the integrity of subsequent reactions. This guide provides an objective comparison of two powerful analytical techniques for validating the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This comparison is supported by detailed experimental protocols and illustrative data to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the purity analysis of this compound using GC-MS and ¹H qNMR. The data presented is a representative comparison based on typical results for volatile organic compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (¹H qNMR)Remarks
Principle Separation based on volatility and column interaction, followed by mass-based identification and quantification.Intrinsic quantification based on the direct proportionality between signal intensity and the number of protons.GC-MS provides separation and identification, while qNMR offers direct quantification without chromatographic separation.
Purity (%) Typically ≥99.5%Typically ≥99.0%Both methods can confirm high purity. GC-MS excels at identifying and quantifying volatile impurities.
Limit of Detection (LOD) ~0.01%~0.1%GC-MS offers superior sensitivity for detecting trace volatile impurities.
Limit of Quantitation (LOQ) ~0.05%~0.5%GC-MS allows for more precise quantification of low-level impurities.
Identified Impurities Isomeric dienes (e.g., 1-Methyl-1,4-cyclohexadiene), residual starting materials (e.g., 1,2-dibromo-l-methyl cyclohexane), and other synthesis byproducts.Residual solvents, and any proton-containing impurities with distinct signals.GC-MS is highly effective at identifying structurally related and volatile impurities. qNMR can readily detect a wide range of proton-containing impurities.
Sample Throughput Moderate; requires method development and run time for each sample.High; once the method is established, data acquisition is relatively fast.qNMR can be faster for routine purity checks of known compounds.
Structural Information Provides mass spectral data which aids in the identification of unknown impurities by comparison to libraries.Provides detailed structural information of the analyte and any observed impurities through chemical shifts and coupling constants.NMR provides unambiguous structural elucidation, while GC-MS relies on mass spectral library matching.

Experimental Protocols

GC-MS Purity Determination of this compound

Objective: To determine the purity of this compound and identify potential volatile impurities using GC-MS.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as hexane (B92381) or pentane.

    • Vortex the solution to ensure it is homogeneous.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.

    • Column: A non-polar capillary column is suitable for separating volatile hydrocarbons. A common choice is a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injector: Split/splitless inlet, operated in split mode (e.g., split ratio 50:1) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Hold: Hold at 200°C for 2 minutes.

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (m/z 35-300) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities if required.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of this compound relative to the total area of all observed peaks.

    • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Potential Impurities:

Based on the common synthesis route of dehalogenation of 1,2-dibromo-l-methyl cyclohexane, potential impurities that can be identified by GC-MS include:

  • Isomeric dienes: 1-Methyl-1,4-cyclohexadiene, and other regioisomers.

  • Unreacted starting material: 1,2-dibromo-l-methyl cyclohexane.

  • Partially reacted intermediates: Brominated methylcyclohexene isomers.

Quantitative ¹H NMR (qNMR) Purity Determination of this compound

Objective: To determine the absolute purity of this compound using ¹H qNMR with an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dioxane) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended for high accuracy).

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest (typically 8 to 32 scans).

  • Data Processing and Analysis:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate well-resolved signals of both this compound and the internal standard. For this compound, the olefinic protons or the methyl protons can be used.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PIS = Purity of the internal standard

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Inject Inject into GC Vortex->Inject Separate Separation in Column Inject->Separate Detect Detection by MS Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Impurities (Mass Spectra) Chromatogram->Identify Quantify Quantify Purity (Peak Area %) Chromatogram->Quantify Method_Comparison cluster_gcms GC-MS Principles cluster_qnmr qNMR Principles Purity_Analysis Purity Analysis of This compound GCMS GC-MS Purity_Analysis->GCMS qNMR qNMR Purity_Analysis->qNMR Separation Separation by Volatility & Polarity GCMS->Separation No_Separation No Chromatographic Separation qNMR->No_Separation Identification Identification by Mass Spectrum Separation->Identification Quantification_GCMS Quantification by Peak Area % Identification->Quantification_GCMS Structural_Info Structural Info from Chemical Shifts & Coupling No_Separation->Structural_Info Quantification_qNMR Absolute Quantification (Internal Standard) Structural_Info->Quantification_qNMR

A Comparative Guide to the Kinetic Studies of 1-Methyl-1,3-cyclohexadiene Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of cycloaddition reactions, with a focus on 1-Methyl-1,3-cyclohexadiene. Due to a notable scarcity of experimental kinetic data for this compound in the available scientific literature, this document leverages theoretical studies and presents a robust comparison with the well-documented kinetics of related cyclic dienes, namely 1,3-cyclohexadiene (B119728) and cyclopentadiene (B3395910). This approach allows for an insightful estimation of the reactivity of this compound and provides a framework for future experimental investigations.

Executive Summary

Data Presentation: A Comparative Kinetic Analysis

While specific experimental kinetic data for this compound is limited, we can infer its reactivity relative to other cyclic dienes based on theoretical studies and extensive experimental data for analogous systems. The following tables summarize key kinetic parameters for the Diels-Alder reactions of 1,3-cyclohexadiene and cyclopentadiene with various dienophiles.

Table 1: Theoretical Activation Energies for Diels-Alder Reactions of Cyclic Dienes

This table presents theoretically calculated activation free energies (ΔG‡) for the cycloaddition reactions of cyclopentadiene, 1,3-cyclohexadiene, and cycloheptadiene with different dienophiles. These computational results provide a valuable framework for understanding the relative reactivities of these cyclic dienes. The data indicates that cyclopentadiene consistently exhibits the lowest activation energy, making it the most reactive of the three. The presence of a methyl group on the cyclohexadiene ring is expected to slightly increase the electron density of the diene system, which would generally lead to a lower activation energy and a faster reaction rate compared to the unsubstituted 1,3-cyclohexadiene, assuming steric hindrance is not a dominant factor.

DieneDienophileActivation Free Energy (ΔG‡) (kcal/mol)
CyclopentadieneEthylene29.1[1]
1,3-CyclohexadieneEthylene32.9[1]
CycloheptadieneEthylene37.9[1]
CyclopentadieneMethyl Vinyl Ketone22.4[1]
1,3-CyclohexadieneMethyl Vinyl Ketone26.5[1]
CycloheptadieneMethyl Vinyl Ketone31.8[1]
CyclopentadienePTAD9.6[1]
1,3-CyclohexadienePTAD10.9[1]
CycloheptadienePTAD13.7[1]

Table 2: Experimental Rate Constants and Activation Parameters for Diels-Alder Reactions of 1,3-Cyclohexadiene and Cyclopentadiene

This table provides a direct comparison of experimentally determined kinetic data for the uncatalyzed Diels-Alder reactions of 1,3-cyclohexadiene and cyclopentadiene with methyl vinyl ketone. The significantly higher rate constant and lower activation energy for cyclopentadiene highlight its enhanced reactivity, which is attributed to its planar structure that is ideally pre-organized for the [4+2] cycloaddition transition state.

DieneDienophileTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kcal/mol)Reference
1,3-CyclohexadieneMethyl Vinyl Ketone251.1 x 10⁻⁶17.5[2][3]
CyclopentadieneMethyl Vinyl Ketone251.4 x 10⁻⁴14.2[2][3]

Experimental Protocols

While a specific, detailed experimental protocol for the kinetic study of this compound cycloaddition is not available, the following generalized procedure, based on studies of similar dienes, can be readily adapted.[2][4]

Objective: To determine the second-order rate constant and activation parameters for the Diels-Alder reaction of a diene (e.g., this compound) with a dienophile (e.g., N-phenylmaleimide).

Materials:

  • Diene (e.g., this compound)

  • Dienophile (e.g., N-phenylmaleimide)

  • Solvent (e.g., ethyl acetate, nitromethane)

  • Internal standard for chromatography (e.g., dodecane)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Constant temperature bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • NMR spectrometer for product characterization

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of the diene and dienophile of known concentrations in the chosen solvent.

    • To simplify the kinetics to pseudo-second order, equimolar concentrations of the diene and dienophile are typically used.[4]

    • Add a known concentration of an internal standard to the reaction mixture for accurate quantification by chromatography.

  • Kinetic Runs:

    • Place the reaction mixture in the reaction vessel and immerse it in a constant temperature bath set to the desired temperature.

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot immediately, for example, by rapid cooling or dilution with a cold solvent.

  • Analysis:

    • Analyze the quenched aliquots using GC or HPLC to determine the concentration of the reactants and/or products. The concentration is calculated relative to the internal standard.

    • The reaction progress can be monitored by the disappearance of a reactant or the appearance of the product.

  • Data Analysis:

    • For a second-order reaction with equal initial concentrations of reactants, the rate law is given by: 1/[A]t - 1/[A]0 = kt, where [A]t is the concentration of the reactant at time t, [A]0 is the initial concentration, and k is the rate constant.

    • Plot 1/[A]t versus time. A linear plot confirms second-order kinetics, and the slope of the line is equal to the rate constant k.[4]

    • To determine the activation energy (Ea), conduct the kinetic runs at several different temperatures.

    • Use the Arrhenius equation, ln(k) = -Ea/RT + ln(A), where R is the gas constant and T is the absolute temperature. A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.

  • Product Characterization:

    • At the completion of a reaction, isolate the product by techniques such as column chromatography.

    • Characterize the structure of the Diels-Alder adduct using spectroscopic methods, primarily ¹H and ¹³C NMR.

Mandatory Visualization

The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene This compound Transition_State Concerted Transition State Diene->Transition_State Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Transition_State Adduct [4+2] Cycloaddition Adduct Transition_State->Adduct Experimental_Workflow prep Prepare Reactant Solutions mix Mix Reactants & Equilibrate at Temperature T prep->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction sample->quench analyze Analyze by GC/HPLC quench->analyze plot Plot 1/[A] vs. Time analyze->plot calc Calculate Rate Constant (k) plot->calc repeat Repeat at Different Temperatures calc->repeat repeat->mix New T arrhenius Arrhenius Plot (ln(k) vs. 1/T) repeat->arrhenius ea Determine Activation Energy (Ea) arrhenius->ea

References

A Comparative Guide to Lewis Acid Catalysts in the Diels-Alder Reaction of 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be significantly influenced by the choice of catalyst. Lewis acid catalysis, in particular, offers a powerful means to enhance reaction rates and control stereoselectivity. This guide provides a comparative overview of various Lewis acid catalysts for the Diels-Alder reaction of 1-methyl-1,3-cyclohexadiene.

Due to a scarcity of directly comparable experimental data for this compound, this guide utilizes data from its close structural analog, 1,3-cyclohexadiene (B119728). The trends in catalytic activity and selectivity observed for 1,3-cyclohexadiene are expected to be broadly applicable to its methylated counterpart. The primary focus of this comparison is on the influence of different Lewis acids on product yield and the endo/exo diastereoselectivity of the resulting bicyclic adducts.

Performance Comparison of Lewis Acid Catalysts

The following table summarizes the performance of various Lewis acid catalysts in the Diels-Alder reaction of 1,3-cyclohexadiene with different dienophiles. This data, compiled from various sources, illustrates the general trends in reactivity and selectivity imparted by these catalysts.

CatalystDienophileDieneSolventTemperature (°C)Yield (%)Endo:Exo Ratio
None (Thermal)1,4-Benzoquinone1,3-CyclohexadieneWaterNot Specified61Not Specified
Ti(IV) Complex1,4-Benzoquinone1,3-CyclohexadieneWaterNot Specified83[1]Not Specified
Yb(OTf)₃·2H₂OVarious electron-deficient dienophiles1,3-CyclohexadieneNot SpecifiedNot SpecifiedModerate to ExcellentPredominantly Endo[2]
AlCl₃·Et₂OMethyl AcrylateCyclopentadiene (B3395910)Not SpecifiedNot SpecifiedNot Specified99:1[3]

Note: Data for cyclopentadiene is included to illustrate the significant enhancement of endo selectivity by a common Lewis acid, a trend that is generally applicable to other cyclic dienes.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below is a representative protocol for a Lewis acid-catalyzed Diels-Alder reaction.

Titanium(IV)-Catalyzed Diels-Alder Reaction of 1,3-Cyclohexadiene and 1,4-Benzoquinone[1]

  • Materials:

    • 1,3-Cyclohexadiene

    • 1,4-Benzoquinone

    • Flextyl P™ (a water-soluble Ti(IV) performance catalyst)

    • Water

  • Procedure:

    • In a 100 mL round-bottomed flask, a solution of p-benzoquinone (0.54 g, 5.0 mmol) in water (54 mL) is prepared.

    • To this solution, Flextyl P™ (0.615 g, 0.25 mmol) is added.

    • 1,3-cyclohexadiene (0.399 g, 5.0 mmol) is then added to the mixture with vigorous stirring.

    • The homogeneous reaction mixture is stirred for 20 hours.

    • The resulting insoluble product is collected by filtration, dried under vacuum, and weighed.

    • The product identity is confirmed by ¹H-NMR spectroscopy.

This procedure resulted in an 83% conversion to the desired Diels-Alder adduct[1].

Reaction Mechanism and Workflow

Lewis acids accelerate the Diels-Alder reaction by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and the dienophile leads to a significant rate enhancement. Furthermore, this coordination can accentuate the secondary orbital interactions that favor the formation of the endo product.

The general workflow for a Lewis acid-catalyzed Diels-Alder reaction is depicted in the following diagram.

Diels_Alder_Workflow General Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification dienophile Dienophile dissolve Dissolve Dienophile in Anhydrous Solvent dienophile->dissolve diene This compound add_diene Add Diene Dropwise diene->add_diene cool Cool Reaction Mixture (e.g., 0 °C or -78 °C) dissolve->cool add_lewis_acid Add Lewis Acid Catalyst (e.g., AlCl3, SnCl4, TiCl4, ZnCl2) cool->add_lewis_acid add_lewis_acid->add_diene stir Stir Under Inert Atmosphere add_diene->stir quench Quench Reaction (e.g., with H2O or sat. NaHCO3) stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography or Recrystallization dry_concentrate->purify product Diels-Alder Adduct purify->product

Caption: Generalized workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Conclusion

References

Unraveling Stereoselectivity: A DFT-Based Comparison of Endo and Exo Pathways in the Diels-Alder Reaction of 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemical outcome of the Diels-Alder reaction is paramount for the rational design of complex molecular architectures. This guide provides a comparative analysis of the endo and exo selectivity in the Diels-Alder reaction of 1-Methyl-1,3-cyclohexadiene, supported by theoretical principles and data from analogous systems investigated through Density Functional Theory (DFT).

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, often yields a mixture of endo and exo diastereomers. The preferential formation of one isomer over the other is dictated by the subtle interplay of electronic and steric effects in the transition state. While the "endo rule" generally predicts the endo product as the major isomer due to favorable secondary orbital interactions, exceptions are common, particularly with substituted dienes.

The Case of this compound: A Theoretical Perspective

Comparative Analysis of Transition States

Computational studies on the Diels-Alder reaction of 1,3-cyclohexadiene (B119728) with dienophiles like maleic anhydride (B1165640) and acrolein provide a foundational understanding. DFT calculations are employed to locate the transition state structures for both the endo and exo pathways and to calculate their respective activation energies. The pathway with the lower activation energy is kinetically favored and will correspond to the major product under kinetic control.

Table 1: Calculated Activation Energies for the Diels-Alder Reaction of 1,3-Cyclohexadiene with a Generic Dienophile (Illustrative Data)

PathwayActivation Energy (kcal/mol)Relative Energy (kcal/mol)Expected Product Ratio (Kinetic Control)
Endo20.50.0Major
Exo22.3+1.8Minor

Note: The data presented in this table is illustrative and based on typical values found in DFT studies of similar Diels-Alder reactions. Specific values will vary depending on the dienophile, computational method, and basis set.

For this compound, the methyl group is expected to introduce steric repulsion in the endo transition state, where the dienophile is positioned underneath the diene ring. This steric clash could raise the energy of the endo transition state, potentially making the exo pathway more competitive or even the favored pathway. The extent of this effect would depend on the size and nature of the dienophile.

Experimental and Computational Methodologies

To provide a framework for understanding how such selectivity is determined, the following outlines the typical experimental and computational protocols employed in the DFT analysis of Diels-Alder reactions.

Experimental Protocol: Product Ratio Determination
  • Reaction Setup: The Diels-Alder reaction is carried out by mixing this compound and the chosen dienophile in a suitable solvent. The reaction is typically run at a controlled temperature to ensure kinetic control.

  • Product Isolation: After the reaction is complete, the solvent is removed, and the product mixture is purified, often using column chromatography, to separate the endo and exo isomers.

  • Spectroscopic Analysis: The isolated products are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The relative ratio of the endo and exo products in the crude reaction mixture is determined by integrating the characteristic signals for each isomer in the ¹H NMR spectrum.

Computational Protocol: DFT Calculations
  • Software: Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

  • Method and Basis Set: A common level of theory for these calculations is Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X. A Pople-style basis set, for instance, 6-31G(d), is often used for geometry optimizations, with larger basis sets like 6-311+G(d,p) employed for more accurate single-point energy calculations.

  • Transition State Search: The geometries of the endo and exo transition states are located using optimization algorithms like the Berny algorithm. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate.

  • Energy Calculation: The electronic energies of the reactants, transition states, and products are calculated. Zero-point vibrational energy (ZPVE) corrections are included to obtain the activation energies at 0 K. Further thermodynamic corrections can be applied to calculate activation free energies at a specific temperature.

  • Product Ratio Prediction: The predicted kinetic product ratio is determined from the difference in the activation free energies (ΔΔG‡) of the endo and exo pathways using the Boltzmann distribution.

Visualizing the Reaction Pathways

The logical workflow for the DFT analysis of the endo/exo selectivity in a Diels-Alder reaction can be represented as follows:

Diels_Alder_Workflow cluster_reactants Reactants cluster_ts Transition State Search cluster_analysis DFT Analysis cluster_products Products Diene This compound TS_Endo Endo Transition State Diene->TS_Endo TS_Exo Exo Transition State Diene->TS_Exo Dienophile Dienophile Dienophile->TS_Endo Dienophile->TS_Exo Vib_Freq Vibrational Frequency Analysis TS_Endo->Vib_Freq Verify TS TS_Exo->Vib_Freq Verify TS Energy_Calc Activation Energy Calculation (B3LYP/6-311+G(d,p)) Prod_Endo Endo Product Energy_Calc->Prod_Endo Lower Ea Prod_Exo Exo Product Energy_Calc->Prod_Exo Higher Ea Vib_Freq->Energy_Calc Calculate ZPVE

Figure 1. Workflow for DFT analysis of endo/exo selectivity.

The reaction pathways leading to the endo and exo products can be visualized as proceeding through distinct transition states.

Reaction_Pathway cluster_endo Endo Pathway cluster_exo Exo Pathway Reactants This compound + Dienophile TS_Endo Endo Transition State (Secondary Orbital Interaction) Reactants->TS_Endo ΔG‡(endo) TS_Exo Exo Transition State (Sterically Favored) Reactants->TS_Exo ΔG‡(exo) Prod_Endo Endo Product (Kinetic Product) TS_Endo->Prod_Endo Prod_Exo Exo Product (Thermodynamic Product) TS_Exo->Prod_Exo

Figure 2. Endo and exo reaction pathways.

Navigating the Nuances of NMR: A Comparative Guide to Experimental and Theoretical Shifts for 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling Molecular Structure: Experimental vs. Theoretical Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemical analysis, providing a fingerprint of a molecule's atomic structure. The chemical shift, a key parameter in NMR, is highly sensitive to the electronic environment of a nucleus. Experimental NMR spectra are obtained by physically analyzing a sample in a spectrometer, yielding precise measurements of these chemical shifts.

In parallel, the advent of sophisticated computational methods allows for the theoretical prediction of NMR spectra. Techniques such as Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method have become powerful tools for calculating NMR shielding tensors, which are then converted into chemical shifts.

The comparison of experimental and theoretical data serves a dual purpose: it aids in the accurate assignment of complex NMR spectra and validates the computational models used. Discrepancies between the two can highlight interesting molecular features or limitations of the theoretical approach.

A Case Study: 1-Methyl-1-cyclohexene

Due to the limited availability of comprehensive public data for 1-methyl-1,3-cyclohexadiene, we will examine the experimental and theoretical NMR shifts for the structurally similar 1-methyl-1-cyclohexene.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for 1-methyl-1-cyclohexene.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for 1-Methyl-1-cyclohexene (in ppm)

ProtonExperimental Shift (ppm)Theoretical Shift (ppm)
H2~5.45Calculated Value
H6 (axial)~2.00Calculated Value
H6 (eq)~2.00Calculated Value
H3 (axial)~1.95Calculated Value
H3 (eq)~1.95Calculated Value
H4 (axial)~1.55Calculated Value
H4 (eq)~1.55Calculated Value
H5 (axial)~1.55Calculated Value
H5 (eq)~1.55Calculated Value
CH₃~1.65Calculated Value

Note: Experimental values are approximate and sourced from typical spectra. Theoretical values are placeholders to illustrate the format and would be populated with data from a specific computational study.

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for 1-Methyl-1-cyclohexene (in ppm)

CarbonExperimental Shift (ppm)Theoretical Shift (ppm)
C1~134Calculated Value
C2~121Calculated Value
C3~30Calculated Value
C4~25Calculated Value
C5~23Calculated Value
C6~31Calculated Value
CH₃~23Calculated Value

Note: Experimental values are approximate and sourced from typical spectra. Theoretical values are placeholders to illustrate the format and would be populated with data from a specific computational study.

Experimental and Theoretical Protocols: The "How-To"

A meaningful comparison between experimental and theoretical data necessitates a clear understanding of the methodologies employed in their acquisition.

Experimental Protocol

Experimental ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer. Key parameters of the experiment include:

  • Sample Preparation: The compound of interest is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a specific concentration. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Spectrometer: The experiment is performed on an NMR spectrometer with a specific magnetic field strength (e.g., 400 MHz, 600 MHz).

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The resulting spectrum is then phased and baseline-corrected to produce the final plot of intensity versus chemical shift.

Theoretical Protocol

The theoretical prediction of NMR chemical shifts is a multi-step computational process:

  • Conformational Search: For flexible molecules like substituted cyclohexenes, a thorough conformational search is performed to identify all low-energy conformers.

  • Geometry Optimization: The geometry of each conformer is optimized using a selected quantum mechanical method, typically a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • NMR Shielding Calculation: For each optimized geometry, the NMR shielding tensors are calculated using the GIAO method. This is often performed at a higher level of theory (e.g., a larger basis set) for improved accuracy.

  • Boltzmann Averaging: The calculated shielding tensors of the individual conformers are averaged based on their Boltzmann populations, which are determined by their relative energies.

  • Chemical Shift Calculation: The final theoretical chemical shifts are obtained by referencing the calculated isotropic shielding values to the shielding value of a reference compound (e.g., TMS) calculated at the same level of theory.

Visualizing the Workflow

The logical flow of comparing experimental and theoretical NMR data can be effectively visualized.

NMR_Comparison_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_sample Sample Preparation exp_nmr NMR Spectrometer exp_sample->exp_nmr exp_data Data Acquisition (FID) exp_nmr->exp_data exp_process Data Processing (FT) exp_data->exp_process exp_spectrum Experimental Spectrum exp_process->exp_spectrum comparison Comparison and Analysis exp_spectrum->comparison theo_conf Conformational Search theo_opt Geometry Optimization (DFT) theo_conf->theo_opt theo_shield NMR Shielding Calculation (GIAO) theo_opt->theo_shield theo_avg Boltzmann Averaging theo_shield->theo_avg theo_shifts Calculated Chemical Shifts theo_avg->theo_shifts theo_shifts->comparison conclusion Structural Elucidation / Method Validation comparison->conclusion

Workflow for Comparing Experimental and Theoretical NMR Data.

This guide provides a foundational framework for the comparative analysis of experimental and theoretical NMR data. By applying these principles, researchers can enhance the accuracy of their spectral assignments and gain deeper insights into the structural and electronic properties of complex molecules.

A Comparative Guide to the Analytical Quantification of 1-Methyl-1,3-cyclohexadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Methyl-1,3-cyclohexadiene isomers is critical in various fields, including flavor and fragrance analysis, atmospheric chemistry, and as intermediates in pharmaceutical synthesis. The presence and relative abundance of different isomers can significantly impact the chemical and biological properties of a product. This guide provides a comprehensive comparison of the primary analytical methods for the quantification of this compound isomers, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques.

Method Comparison: Performance at a Glance

The choice of analytical method for the quantification of this compound isomers is dictated by the specific requirements of the analysis, such as the need for isomer separation, sensitivity, and the complexity of the sample matrix. Gas chromatography, particularly with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), is the most common and well-established approach for analyzing these volatile compounds.[1][2] High-Performance Liquid Chromatography (HPLC), especially with chiral stationary phases, offers an alternative for the separation of non-volatile derivatives or when GC is not suitable.

Table 1: Quantitative Performance Comparison of Analytical Methods

ParameterGC-FIDGC-MSChiral GC-MSChiral HPLC-UV
Linearity (r²) >0.99[3]>0.99[1]Typically >0.990.999[1]
Limit of Detection (LOD) 0.3 µg/mL[3]0.25 µg/mL[1]Analyte dependent, can reach low ng/mL[4]0.08 µg/mL[1]
Limit of Quantification (LOQ) 1.0 µg/mL[3]0.75 µg/mL[1]Analyte dependent, typically in the ng/mL range[4]0.27 µg/mL[1]
Accuracy (% Recovery) 89-111%[3]95.0 - 105.7%[1]Typically within 80-120%98.7 - 101.2%[1]
Precision (%RSD) <10%[3]0.32 - 8.47%[1]<15%<5%[1]
Isomer Separation Possible with high-resolution columnsGood, enhanced by mass spectral dataExcellent for enantiomersExcellent for enantiomers
Typical Application Routine quantification of total isomersIdentification and quantification, impurity profilingEnantiomeric purity determinationNon-volatile derivatives, preparative separation

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving accurate and reproducible quantification of this compound isomers. Below are representative methodologies for the most common analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective technique for the routine quantification of total this compound content.[5]

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the isomers from other volatile components.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless inlet, operated in split mode (e.g., split ratio 20:1) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • Detector Temperature: 250°C.

  • Quantification: An external or internal standard method is used for quantification. A calibration curve is generated by plotting the peak area against the concentration of certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both quantitative data and structural information, making it ideal for both quantification and identification of isomers and potential impurities.[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column and Carrier Gas: Same as for GC-FID.

  • Inlet and Oven Temperature Program: Same as for GC-FID.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Quantification: Similar to GC-FID, using calibration curves based on the peak areas of specific ions.

Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS)

For the separation and quantification of enantiomers of this compound, a chiral stationary phase is required.

  • Instrumentation: GC-MS system.

  • Column: A chiral capillary column, such as one based on cyclodextrin (B1172386) derivatives (e.g., Cyclodex-B or Cyclosil-B, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[7]

  • Inlet Temperature: 250°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 40°C for 5 minutes.[7]

    • Ramp 1: 3°C/min to 200°C.[7]

    • Ramp 2: 25°C/min to 220°C, hold for 1 minute.[7]

  • MS Conditions: EI source at 70 eV with a source temperature of 300°C.[7]

  • Quantification: Based on the peak areas of the separated enantiomers, using a calibration curve prepared with enantiomerically pure standards if available, or a racemic standard for relative quantification.

Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)

Chiral HPLC is a powerful technique for the separation of enantiomers, particularly for non-volatile derivatives of this compound or when preparative separation is needed.[8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series), are widely used.[8]

  • Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The exact ratio needs to be optimized for the specific isomers. For example, n-Hexane/Ethanol (85:15, v/v).[8]

  • Flow Rate: 0.8 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection: UV detection at a wavelength where the isomers exhibit sufficient absorbance (e.g., 254 nm).[8]

  • Quantification: Based on the peak areas of the separated enantiomers against a calibration curve.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the general experimental workflow and the logical relationship for method selection.

Experimental Workflow General Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtering Filtering Extraction->Filtering Injection Injection into Chromatograph Filtering->Injection Separation Isomer Separation on Column Injection->Separation Detection Detection (FID, MS, UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

A generalized workflow for the quantification of this compound isomers.

Method Selection Logic Logical Flow for Method Selection Start Need to quantify this compound isomers? IsomerSeparation Is separation of isomers required? Start->IsomerSeparation EnantiomerSeparation Separation of enantiomers needed? IsomerSeparation->EnantiomerSeparation Yes GCFID GC-FID for total quantification IsomerSeparation->GCFID No GCMS GC-MS for identification and quantification EnantiomerSeparation->GCMS No (Positional Isomers) ChiralGC Chiral GC-MS EnantiomerSeparation->ChiralGC Yes ChiralHPLC Chiral HPLC-UV EnantiomerSeparation->ChiralHPLC Yes (e.g., for non-volatile derivatives) HighSensitivity High sensitivity required? HighSensitivity->GCMS Yes (SIM mode) GCMS->HighSensitivity

References

comparative study of the stability of 1,3-cyclohexadiene and 1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers in Drug Discovery and Development

In the realm of organic chemistry, the seemingly subtle shift of a double bond can profoundly impact a molecule's stability and reactivity, a critical consideration in the design and synthesis of novel therapeutics. This guide provides a comprehensive comparison of the stability of two constitutional isomers, 1,3-cyclohexadiene (B119728) and 1,4-cyclohexadiene (B1204751), supported by experimental thermochemical data. Understanding the nuanced factors governing their relative stabilities is paramount for researchers navigating the intricate landscape of drug development.

At a Glance: Key Stability Data

The relative stabilities of 1,3-cyclohexadiene and 1,4-cyclohexadiene can be quantitatively assessed through their standard enthalpies of formation and hydrogenation. The conjugated diene, 1,3-cyclohexadiene, is the more stable isomer, a fact reflected in its less exothermic heat of hydrogenation.

Thermochemical Property1,3-Cyclohexadiene1,4-CyclohexadieneCyclohexene (for comparison)
Heat of Hydrogenation (kJ/mol) -232-240-120
Heat of Hydrogenation (kcal/mol) -55.4-57.4-28.6
Standard Enthalpy of Formation (gas, kJ/mol) 106.0109.0-
Standard Enthalpy of Formation (gas, kcal/mol) 25.326.1-

Note: The heat of hydrogenation for both dienes results in the formation of cyclohexane. A lower (less negative) heat of hydrogenation indicates a more stable starting molecule, as less energy is released upon saturation.

The Decisive Factor: Conjugation vs. Hyperconjugation

The enhanced stability of 1,3-cyclohexadiene is primarily attributed to the phenomenon of conjugation . In this isomer, the two double bonds are separated by a single bond, allowing for the delocalization of π-electrons across the four-carbon system. This delocalization, a form of resonance, effectively spreads out the electron density, lowering the overall energy of the molecule.[1][2][3] This stabilizing effect is significant, making conjugated dienes generally more stable than their non-conjugated counterparts.[2][4][5]

Conversely, 1,4-cyclohexadiene possesses isolated double bonds, meaning they are separated by more than one single bond. This arrangement precludes the possibility of through-bond π-electron delocalization seen in the 1,3-isomer.

However, a more nuanced analysis reveals that hyperconjugation also plays a role, particularly in explaining the observed stabilities. While 1,3-cyclohexadiene is stabilized by conjugation, it is also somewhat destabilized by hyperconjugation. In contrast, 1,4-cyclohexadiene experiences a stabilizing effect from hyperconjugation, which involves the interaction of the C-H σ-bonds of the CH2 groups with the π-orbitals of the double bonds. This partially offsets the lack of conjugation, although the net effect still leaves the 1,4-isomer as the less stable of the two. Some sources suggest that due to these opposing effects, the overall stabilization relative to a hypothetical isolated cyclohexadiene is surprisingly similar for both isomers.

The interplay between these electronic effects is visually represented in the following logical diagram:

G cluster_0 1,3-Cyclohexadiene cluster_1 1,4-Cyclohexadiene a Structure b Conjugated Double Bonds a->b c π-Electron Delocalization b->c d Increased Stability c->d h Decreased Stability (relative to 1,3-isomer) d->h More Stable e Structure f Isolated Double Bonds e->f g Hyperconjugation (Stabilizing) e->g f->h g->h

Figure 1. Factors influencing the relative stabilities.

Experimental Determination of Stability: A Methodological Overview

The thermochemical data presented in this guide are primarily derived from combustion calorimetry experiments, from which heats of formation and subsequently heats of hydrogenation can be calculated. The following outlines a general protocol for determining the heat of combustion of a liquid hydrocarbon like the cyclohexadienes using a bomb calorimeter.

Experimental Workflow

G cluster_workflow Experimental Workflow: Bomb Calorimetry A 1. Calorimeter Calibration (using benzoic acid standard) B 2. Sample Preparation (weighing liquid diene in a capsule) A->B C 3. Bomb Assembly (placing sample and ignition wire) B->C D 4. Oxygen Pressurization (filling the bomb with high-purity O2) C->D E 5. Combustion (igniting the sample) D->E F 6. Temperature Measurement (recording the temperature change of the water bath) E->F G 7. Data Analysis (calculating the heat of combustion) F->G H 8. Calculation of Heat of Hydrogenation (using heats of combustion of diene and cyclohexane) G->H

Figure 2. Workflow for determining heat of hydrogenation.
Key Experimental Protocols

1. Calibration of the Bomb Calorimeter:

  • A known mass of a standard substance with a certified heat of combustion, typically benzoic acid, is combusted in the calorimeter.

  • The observed temperature rise is used to calculate the heat capacity of the calorimeter system (the "bomb equivalent"). This calibration is crucial for accurate measurements.

2. Sample Preparation and Combustion:

  • A precisely weighed sample of the liquid cyclohexadiene (typically encapsulated to prevent evaporation) is placed in the sample holder within the bomb.

  • A fuse wire is attached to the electrodes, positioned to ensure ignition of the sample.

  • The bomb is sealed and pressurized with a large excess of pure oxygen (typically 25-30 atm).

  • The bomb is then submerged in a known volume of water in the calorimeter's insulated bucket.

  • After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.

3. Data Acquisition and Analysis:

  • The temperature of the water is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • The raw temperature data is corrected for any heat exchange with the surroundings to determine the true adiabatic temperature rise.

  • The heat of combustion at constant volume (ΔU) is calculated using the heat capacity of the calorimeter and the corrected temperature rise.

  • This value is then converted to the enthalpy of combustion at constant pressure (ΔH) using thermodynamic equations.

  • The heat of hydrogenation is then determined by applying Hess's Law, utilizing the heats of combustion of the diene and the final product, cyclohexane.

Conclusion

The greater stability of 1,3-cyclohexadiene over its 1,4-isomer is a well-established principle in organic chemistry, primarily driven by the stabilizing effect of π-electron conjugation. This is quantitatively supported by its less exothermic heat of hydrogenation. For professionals in drug development, a firm grasp of these fundamental stability principles is essential. The choice of an isomeric starting material or the potential for isomerization within a synthetic route can have significant implications for reaction yields, product purity, and the overall efficiency of a drug discovery campaign. The data and methodologies presented here offer a foundational understanding to aid in the rational design and synthesis of next-generation therapeutics.

References

A Researcher's Guide to Assessing the Enantiomeric Excess of Chiral 1-Methyl-1,3-cyclohexadiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of the primary analytical techniques used to assess the enantiomeric excess of chiral 1-Methyl-1,3-cyclohexadiene derivatives, a class of compounds with significant potential in asymmetric synthesis and as chiral building blocks.

This publication details and contrasts the most effective methods for quantifying the enantiomeric purity of these cyclic dienes: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each section presents the underlying principles of the technique, a summary of its performance with supporting data for analogous compounds, and detailed experimental protocols to facilitate the application of these methods in a laboratory setting.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining enantiomeric excess is contingent on several factors, including the nature of the derivative, the required accuracy, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyPolarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential interaction of volatile enantiomers with a chiral stationary phase.Diastereomeric interaction with a chiral auxiliary, leading to distinct NMR signals.Measurement of the rotation of plane-polarized light by a chiral sample.
Applicability Broadly applicable to a wide range of this compound derivatives.Suitable for volatile and thermally stable derivatives.Applicable to a wide range of derivatives; requires a suitable chiral auxiliary.Requires a known specific rotation of the pure enantiomer.
Sample Throughput Moderate to high.High.Moderate.High.
Accuracy & Precision High.High.Good to High.Lower, can be affected by impurities.
Quantitative Data Retention times (t_R_), Resolution (R_s_)Retention times (t_R_), Resolution (R_s_)Chemical shift difference (Δδ)Specific rotation ([α])
Advantages Robust, well-established, preparative scale possible.High resolution, sensitive for volatile compounds.Provides structural information, no separation needed.Fast, non-destructive.
Disadvantages Can require significant method development.Limited to volatile and thermally stable compounds.Can be less sensitive, requires chiral auxiliaries.Indirect method for ee, requires pure enantiomer standard.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Data for Analogous Compounds (Substituted Cyclohexenones)

While specific data for this compound derivatives is sparse in readily available literature, the following data for structurally similar substituted cyclohexenones on polysaccharide-based CSPs provides a valuable reference for method development.[1]

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temp (°C)Retention Times (min)Resolution (R_s)
(R/S)-3-MethylcyclohexenoneChiralpak AD-Hn-Hexane/Isopropanol (90:10)1.025t_R1 = 8.5, t_R2 = 9.82.1
(R/S)-CarvoneChiralcel OD-Hn-Hexane/Isopropanol (98:2)0.825t_R1 = 12.3, t_R2 = 13.51.9
Experimental Protocol: Chiral HPLC

This protocol is a general starting point for the analysis of this compound derivatives, based on methods for similar cyclic terpenes.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or Chiralcel OD-H column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (IPA). A typical starting composition is 98:2 (n-Hexane:IPA). All solvents should be HPLC grade.

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject Column Equilibrate Chiral Column Column->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 1: Experimental workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable this compound derivatives, chiral GC offers excellent resolution and high throughput. Similar to HPLC, separation is achieved on a chiral stationary phase, typically a cyclodextrin (B1172386) derivative.

Experimental Data for Analogous Compounds (Terpenes)

The following data for the chiral GC separation of common terpenes provides a useful starting point for method development for this compound derivatives.[2][3]

CompoundChiral Stationary PhaseOven ProgramCarrier GasRetention Times (min)
(+/-)-α-PineneRt-βDEXsm40°C (1 min), then 2°C/min to 200°CHeliumt_R1 = 38.5, t_R2 = 39.1
(+/-)-LimoneneRt-βDEXsm40°C (1 min), then 2°C/min to 200°CHeliumt_R1 = 45.2, t_R2 = 45.8
Experimental Protocol: Chiral GC
  • Column Selection: A cyclodextrin-based capillary column, such as one coated with a derivative of β-cyclodextrin (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

  • Sample Preparation: Dilute the sample of the this compound derivative in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 180 °C.

    • Injection: 1 µL with a split ratio of 50:1.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.

NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The resulting diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification.

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Chiral Solvating Agent (CSA) Selection: Common CSAs include Pirkle's alcohol, (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, or chiral lanthanide shift reagents. The choice of CSA will depend on the functional groups present on the this compound derivative.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound derivative in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a molar equivalent of the chosen CSA to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Observe the splitting of one or more signals of the analyte into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

  • Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for each diastereomer. ee (%) = |(Integral_1 - Integral_2) / (Integral_1 + Integral_2)| * 100

NMR_Logic cluster_interaction Formation of Diastereomeric Complexes Analyte Enantiomeric Mixture (R and S) Complex_R R-Analyte + R-CSA (Diastereomer 1) Analyte->Complex_R Complex_S S-Analyte + R-CSA (Diastereomer 2) Analyte->Complex_S CSA Chiral Solvating Agent (e.g., R-CSA) CSA->Complex_R CSA->Complex_S NMR NMR Analysis Complex_R->NMR Complex_S->NMR Spectrum Distinct NMR Signals for each Diastereomer NMR->Spectrum Integration Integration of Signals Spectrum->Integration EE Calculation of ee% Integration->EE

Figure 2: Logical diagram for ee determination using NMR with a CSA.

Polarimetry

Polarimetry is a classical method for assessing enantiomeric purity. It measures the rotation of plane-polarized light by a solution of a chiral compound. The magnitude of the rotation is proportional to the concentration of the chiral substance and the excess of one enantiomer over the other.

Principle: The enantiomeric excess can be calculated using the following formula, provided the specific rotation of the enantiomerically pure substance is known:

ee (%) = ([α]_obs / [α]_max) * 100

where:

  • [α]_obs is the observed specific rotation of the mixture.

  • [α]_max is the specific rotation of the pure major enantiomer.

Experimental Data for Analogous Compounds

Specific rotation is highly structure-dependent, and thus, data for analogous compounds should be used with caution. However, for context, the specific rotation of (R)-(+)-limonene, a cyclic terpene, is [α]_D^20 = +124°.

Experimental Protocol: Polarimetry
  • Sample Preparation:

    • Accurately weigh a sample of the this compound derivative.

    • Dissolve the sample in a known volume of a suitable achiral solvent (e.g., ethanol, chloroform) to a precise concentration (c, in g/mL).

  • Measurement:

    • Use a polarimeter to measure the observed optical rotation (α) of the solution in a cell of a known path length (l, in dm).

  • Calculation of Specific Rotation:

    • Calculate the observed specific rotation ([α]_obs) using the formula: [α]_obs = α / (l * c).

  • Calculation of Enantiomeric Excess:

    • Using the known specific rotation of the pure enantiomer ([α]_max), calculate the enantiomeric excess using the formula mentioned above.

Conclusion

The assessment of enantiomeric excess for chiral this compound derivatives can be effectively achieved using a variety of analytical techniques. Chiral HPLC and GC provide direct separation and quantification of enantiomers and are generally the methods of choice for their high accuracy and robustness. NMR spectroscopy offers a valuable alternative that does not require chromatographic separation, providing both quantitative and structural information. Polarimetry, while a more traditional technique, can be a rapid and straightforward method for determining enantiomeric purity, provided that a pure enantiomeric standard is available. The selection of the most appropriate method will depend on the specific characteristics of the derivative, the research objectives, and the available resources. This guide provides the foundational knowledge and experimental starting points to enable researchers to confidently and accurately determine the enantiomeric excess of this important class of chiral compounds.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1,3-cyclohexadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Methyl-1,3-cyclohexadiene is a highly flammable liquid and must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or mixed with regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

This compound is classified as a highly flammable liquid and vapor, a skin irritant, and may cause serious eye irritation and respiratory irritation.[1] Therefore, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant laboratory coats, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools and explosion-proof equipment.[1][2]

  • Static Discharge: Take precautionary measures to prevent the buildup of electrostatic charge by grounding and bonding containers and receiving equipment.[1][2]

Quantitative Data Summary

For quick reference, the key quantitative safety and physical properties of this compound are summarized in the table below.

PropertyValue
Flash Point 3.89 °C (39.00 °F)[3]
GHS Classification Flammable liquids, Category 2; Skin irritation, Category 2; Eye irritation, Category 2; Specific target organ toxicity – single exposure, Category 3[1]
Molecular Formula C₇H₁₀[1]
Molecular Weight 94.15 g/mol [1]
Boiling Point 118-120 °C[3]
Specific Gravity 0.846 to 0.853 @ 25 °C[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, proper containment and labeling, and handover to a licensed hazardous waste disposal company.

Step 1: Waste Segregation and Collection

  • Do not mix this compound with any other waste chemicals unless explicitly instructed to do so by a qualified chemist or your institution's environmental health and safety (EHS) office.

  • Collect the waste in a designated, compatible container. The original container is often suitable if it is in good condition.[4] If not, use a container made of the same material.[4] The container must have a secure, tightly fitting lid.[1][2]

Step 2: Labeling and Storage

  • Clearly label the waste container with the words "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."[5]

  • Store the sealed container in a designated, well-ventilated, and cool hazardous waste storage area.[2] This area should be away from heat and ignition sources and separate from incompatible materials.

  • Ensure the storage area is secure and access is restricted to authorized personnel.[2]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed professional hazardous waste disposal company to arrange for pickup and disposal.[5][6]

  • Provide the disposal company with an accurate description of the waste, including its chemical name and quantity.

  • Follow all instructions provided by the EHS office or the disposal company regarding packaging and preparation for transport.

Step 4: Documentation

  • Maintain a record of the amount of this compound disposed of and the date of disposal.

  • Retain any documentation provided by the hazardous waste disposal company, such as waste manifests, for your records. This is crucial for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste in a Designated, Labeled Container B->C D Store in a Cool, Ventilated, Secure Area Away from Ignition Sources C->D E Contact EHS or Licensed Waste Disposal Company D->E F Prepare for Pickup According to Professional Guidance E->F G Complete and Retain Disposal Documentation F->G H Proper Disposal Complete G->H

Disposal Workflow for this compound

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and remove all ignition sources.[2][7] Use personal protective equipment and contain the spill with an inert absorbent material.[8] Do not let the product enter drains.[2][6][7] For large spills, or if you are unsure how to proceed, contact your institution's emergency response team or EHS office.

If the chemical comes into contact with skin or eyes, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[6] If inhaled, move to fresh air and seek medical attention.[8] If swallowed, do NOT induce vomiting and seek immediate medical attention.[8]

References

Comprehensive Safety and Handling Guide for 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 1-Methyl-1,3-cyclohexadiene. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary risks:

  • Flammable Liquid: It is a highly flammable liquid and vapor[1][2][3][4].

  • Skin Irritant: Causes skin irritation upon contact[1][2][4].

  • Eye Irritant: Causes serious eye irritation[1][2].

  • Aspiration Hazard: May be fatal if swallowed and enters the airways[2][4].

  • Respiratory Irritant: May cause respiratory irritation[1][2].

Quantitative Hazard Data
Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable liquidsCategory 2DangerH225: Highly flammable liquid and vapour[1][3]
Skin irritationCategory 2WarningH315: Causes skin irritation[1][4]
Serious eye irritationCategory 2WarningH319: Causes serious eye irritation[1]
Aspiration hazardCategory 1DangerH304: May be fatal if swallowed and enters airways[2][4]
Specific target organ toxicity – single exposure (respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation[1]

Operational and Safety Protocols

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation - Review SDS - Assemble PPE - Prepare Workspace handling Handling - Work in fume hood - Ground equipment - Use non-sparking tools prep->handling Proceed with caution storage Storage - Tightly closed container - Cool, well-ventilated area - Away from ignition sources handling->storage After use incident Incident Occurs handling->incident If spill or exposure occurs spill Spill Management - Evacuate area - Eliminate ignition sources - Absorb with inert material disposal Disposal - Collect in labeled container - Segregate from incompatible waste - Use licensed disposal service spill->disposal After cleanup first_aid First Aid - Skin: Rinse with water - Eyes: Rinse with water - Ingestion: Do NOT induce vomiting - Inhalation: Move to fresh air storage->disposal When waste is generated incident->spill Spill incident->first_aid Exposure

Safe handling workflow for this compound.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., PVC) and a lab coat or protective clothing.[2]Prevents skin contact which can cause irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][5] If exposure limits are exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is required.[5]Minimizes inhalation of vapors that can cause respiratory irritation.
Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Don all required personal protective equipment as specified in the table above.

  • Prepare Workspace: Ensure the work area is clean and free of clutter. All handling of this chemical should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6] Have spill containment materials readily available.

2. Handling:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][2]

  • Use of Non-Sparking Tools: Employ tools made of non-sparking materials to avoid igniting the flammable vapors.[1][2][5]

  • Controlled Dispensing: Dispense the chemical carefully to avoid splashes and the generation of aerosols. Keep the container tightly closed when not in use.[1][4]

  • Avoid Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][4] No smoking in the handling area.[1]

3. Storage:

  • Container: Store in a tightly closed, properly labeled container.[1][4]

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]

  • Fire Safety: Store in a designated flammables storage cabinet.

4. Spill Management:

  • Immediate Actions: In case of a spill, immediately evacuate the area and remove all ignition sources.[2][7]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][7]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[7]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.[7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and clearly labeled hazardous waste container.[7] The container must be compatible with the chemical.[7]

2. Waste Segregation:

  • Store the waste container in a designated satellite accumulation area.[7]

  • It is imperative to segregate this compound waste from incompatible materials, especially oxidizing agents.[7]

3. Professional Disposal:

  • Do not dispose of this chemical down the drain or in general waste. [7]

  • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[4][7] Follow all local, state, and federal regulations for hazardous waste disposal.[5][7]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.